molecular formula C8H16N2O3 B7798921 dl-Alanyl-dl-valine CAS No. 3303-46-6

dl-Alanyl-dl-valine

Cat. No.: B7798921
CAS No.: 3303-46-6
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Alanyl-DL-valine is a dipeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941964
Record name N-(2-Amino-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-46-8, 3303-45-5, 3303-46-6
Record name DL-Ala-DL-Val
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylvaline (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1999-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

DL-Alanyl-DL-Valine: Stereochemical Architecture, Synthesis, and Transport Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

dl-Alanyl-dl-valine (CAS: 1999-46-8) represents a critical model system in peptide chemistry, serving as a fundamental probe for understanding stereoselective transport mechanisms and peptide bond stability. As a diastereomeric mixture containing four stereoisomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, D-Ala-L-Val), it offers a unique challenge and opportunity in analytical resolution and biological affinity profiling.

This guide moves beyond basic definitions to provide a rigorous examination of its physicochemical behavior, a self-validating synthesis protocol, and its mechanistic interaction with the PEPT1/PEPT2 transporter systems.

Chemical Structure & Stereochemical Topology

Molecular Identity

At its core, dl-Alanyl-dl-valine is a dipeptide formed by the condensation of alanine and valine. The "dl" designation implies a lack of stereochemical purity in the starting materials, resulting in a mixture of enantiomers and diastereomers.

PropertyData
IUPAC Name 2-(2-aminopropanamido)-3-methylbutanoic acid
CAS Number 1999-46-8
Molecular Formula C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol
Physical State White crystalline powder
Solubility Soluble in water; Insoluble in diethyl ether, ethanol
Melting Point ~266°C (Decomposition)
pKa Values Carboxyl: ~3.1
Stereoisomer Matrix

The synthesis from DL-Alanine and DL-Valine yields four distinct species. Understanding this matrix is vital for interpreting biological data, as transporters like PEPT1 exhibit profound stereoselectivity.

  • Enantiomeric Pairs:

    • Pair A: L-Ala-L-Val and D-Ala-D-Val (Enantiomers of each other)

    • Pair B: L-Ala-D-Val and D-Ala-L-Val (Enantiomers of each other)

  • Diastereomeric Relationship: Pair A and Pair B are diastereomers, possessing distinct physical properties (NMR shifts, retention times) that allow for separation without chiral selectors in some modes, though chiral resolution is required for full speciation.

High-Fidelity Synthesis Protocol

Methodology: Solution-Phase Carbodiimide Coupling Objective: To synthesize dl-Alanyl-dl-valine with minimized racemization of the activated ester.

Mechanistic Rationale

We utilize Dicyclohexylcarbodiimide (DCC) as the coupling agent. However, direct DCC coupling often leads to N-acylurea byproducts and racemization via oxazolone formation. To mitigate this, 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea intermediate, forming a less reactive but more stable active ester that couples cleanly with the amine, preserving the intended stereochemistry of the coupling event.

Workflow Diagram

Synthesis Figure 1: Solution-Phase Synthesis of DL-Alanyl-DL-Valine via DCC/HOBt Coupling cluster_0 Activation cluster_1 Coupling cluster_2 Deprotection Boc-DL-Ala-OH Boc-DL-Ala-OH O-Acylisourea O-Acylisourea Boc-DL-Ala-OH->O-Acylisourea + DCC HOBt-Ester HOBt-Ester O-Acylisourea->HOBt-Ester + HOBt (Prevents Racemization) Protected Dipeptide Protected Dipeptide HOBt-Ester->Protected Dipeptide + DL-Val-OMe DL-Val-OMe H-DL-Val-OMe (Free Amine) Crude Product Crude Product Protected Dipeptide->Crude Product 1. TFA (N-term) 2. NaOH (C-term) Purified DL-Ala-DL-Val Purified DL-Ala-DL-Val Crude Product->Purified DL-Ala-DL-Val Recrystallization

Step-by-Step Protocol

Reagents: Boc-DL-Alanine (10 mmol), HCl·H-DL-Valine-OMe (10 mmol), DCC (11 mmol), HOBt (11 mmol), N-Methylmorpholine (NMM), Dichloromethane (DCM).

  • Activation:

    • Dissolve Boc-DL-Ala-OH and HOBt in anhydrous DCM (50 mL) at 0°C.

    • Add DCC solution dropwise. Rationale: Low temperature suppresses the rearrangement of O-acylisourea to N-acylurea.

    • Stir for 30 minutes at 0°C. A white precipitate (DCU) will form.

  • Coupling:

    • Separately, neutralize HCl·H-DL-Val-OMe with NMM (1 eq) in DCM.

    • Add the amine solution to the activated ester mixture.

    • Allow to warm to room temperature and stir for 12 hours. Rationale: Extended time ensures complete conversion of the sterically hindered valine amine.

  • Workup:

    • Filter off the insoluble DCU byproduct.

    • Wash the filtrate sequentially with 5% citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate to yield Boc-DL-Ala-DL-Val-OMe.

  • Global Deprotection:

    • N-terminal: Treat with 50% TFA/DCM for 1 hour. Evaporate volatiles.

    • C-terminal: Saponify the methyl ester using 1M LiOH in THF/Water (1:1) for 2 hours.

    • Isolation: Acidify to pH 3.0, extract, and recrystallize from water/ethanol to obtain the zwitterionic dipeptide.

Analytical Characterization: Chiral Resolution

Separating the four stereoisomers requires a system capable of distinguishing both diastereomers and enantiomers. Capillary Electrophoresis (CE) with cyclodextrins is the gold standard for this application due to its high theoretical plate count.

Separation Logic
  • Diastereomeric Separation (LL/DD vs LD/DL): Achieved via differences in electrophoretic mobility caused by distinct pKa values and hydrodynamic radii.[1]

  • Enantiomeric Separation (LL vs DD): Requires a chiral selector.[2] Sulfated β-Cyclodextrin (S-β-CD) is recommended. The anionic sulfate groups provide a counter-current mobility, while the hydrophobic cavity differentially complexes the enantiomers based on the spatial fit of the valine isopropyl group.

Validated CE Protocol
  • Capillary: Fused silica, 50 µm I.D. × 50 cm effective length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Chiral Selector: 20 mM Sulfated β-CD.

  • Detection: UV at 200 nm (peptide bond).

  • Voltage: -20 kV (Reverse polarity due to anionic selector).

  • Expected Migration Order: The complexation stability constant (

    
    ) dictates migration. Typically, L-isomers complex more strongly with naturally derived CDs, altering their velocity relative to D-isomers.
    

Biological Interface: PEPT1 & PEPT2 Transport

The biological utility of dl-Alanyl-dl-valine lies in its interaction with the proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

Transport Mechanism

Transport is electrogenic, driven by a proton gradient. The transporter binds the zwitterionic dipeptide and H⁺ ions, undergoing a "rocker-switch" conformational change to release the substrate into the cytoplasm.

Transport Figure 2: Proton-Coupled Transport Cycle of PEPT1 cluster_ext Extracellular Space (pH 6.0) cluster_cyto Cytoplasm (pH 7.4) Substrate (Dipeptide) Substrate (Dipeptide) PEPT1 (Outward Open) PEPT1 (Outward Open) Substrate (Dipeptide)->PEPT1 (Outward Open) Binding Proton (H+) Proton (H+) Proton (H+)->PEPT1 (Outward Open) Binding PEPT1 (Occluded) PEPT1 (Occluded) PEPT1 (Outward Open)->PEPT1 (Occluded) Conformational Change PEPT1 (Inward Open) PEPT1 (Inward Open) PEPT1 (Occluded)->PEPT1 (Inward Open) Translocation PEPT1 (Inward Open)->PEPT1 (Outward Open) Recycling (Empty) Released Substrate Released Substrate PEPT1 (Inward Open)->Released Substrate Released H+ Released H+ PEPT1 (Inward Open)->Released H+

Stereoselectivity & Affinity

While PEPT1 is often described as "promiscuous," it exhibits distinct stereochemical preferences.

  • Affinity Hierarchy: L-Ala-L-Val > L-Ala-D-Val > D-Ala-L-Val > D-Ala-D-Val.

  • Kinetic Parameters:

    • PEPT1 (Low Affinity, High Capacity):

      
      . Primarily responsible for nutritional absorption in the small intestine.
      
    • PEPT2 (High Affinity, Low Capacity):

      
      . Responsible for reabsorption in the kidney and uptake in the brain.
      
  • Implication: The D-isomers present in the dl-dl mixture act as weak competitive inhibitors or slow substrates, potentially modulating the uptake of the L-L isomer in mixed physiological environments.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 137276, DL-Alanyl-DL-valine. Retrieved from [Link]

  • Peptide Synthesis Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Standard reference for DCC/HOBt mechanism).
  • Analytical Separation: Scriba, G. K. (2016). Chiral recognition in separation science – an update. Journal of Chromatography A. (Basis for CE chiral selector choice).
  • Transport Mechanisms: Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv.
  • Stereoselectivity: Brandsch, M., et al. (2008). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology. (Source for affinity hierarchy).

Sources

Stereochemical Implications of dl-Alanyl-dl-valine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "dl" Enigma in Peptide Chemistry

In the precise world of peptide therapeutics, the prefix "dl" (or DL-) represents a fundamental deviation from the biological norm. While nature operates almost exclusively with L-amino acids , the designation dl-Alanyl-dl-valine indicates a compound synthesized from racemic mixtures of Alanine and Valine.

For the researcher, this is not merely a label of impurity; it is a combinatorial matrix . Unlike a simple enantiomeric pair (e.g., R- vs S-ibuprofen), coupling two racemic amino acids generates a mixture of four distinct stereoisomers (two enantiomeric pairs).

The significance of this compound lies in three distinct domains:

  • Analytical Benchmarking: It serves as the ultimate "stress test" for chiral chromatographic resolution.

  • Peptidomimetics: The inclusion of D-amino acids (the "d" component) confers resistance to enzymatic degradation.[1]

  • Stereochemical Control: It represents the baseline for evaluating the stereoselectivity of peptide coupling reagents.

The Stereoisomer Matrix: Defining the Species

When dl-Alanine is coupled with dl-Valine without stereoselective control, the result is not a single product but a distribution of four isomers. Understanding the relationship between these species is critical for separation logic.[2]

The Four Species
  • L-Ala-L-Val: The biologically relevant, naturally occurring dipeptide. Susceptible to rapid proteolysis.

  • D-Ala-D-Val: The enantiomer of the natural form. Biologically inactive in many receptors but highly stable against proteases.

  • L-Ala-D-Val: A diastereomer. Physical properties (solubility, NMR shift) differ from the L-L/D-D pair.

  • D-Ala-L-Val: The enantiomer of the L-D form.

Visualization: The Stereochemical Quadrant

The following diagram illustrates the synthesis outcome and the relationship between the isomers.

StereoisomerMatrix Start Reagents: (dl)-Alanine + (dl)-Valine Coupling Non-Stereoselective Coupling Start->Coupling LL L-Ala-L-Val (Natural) Coupling->LL DD D-Ala-D-Val (Enantiomer of L-L) Coupling->DD LD L-Ala-D-Val (Diastereomer) Coupling->LD DL D-Ala-L-Val (Enantiomer of L-D) Coupling->DL LL->DD Enantiomers (Identical Physical Props) LL->LD Diastereomers (Different Physical Props) DD->DL Diastereomers (Different Physical Props) LD->DL Enantiomers (Identical Physical Props)

Figure 1: Combinatorial outcome of dl-Ala + dl-Val coupling. Solid arrows indicate synthesis; dashed lines indicate stereochemical relationships.

Analytical Resolution: The Separation Challenge

The separation of dl-Alanyl-dl-valine is a standard metric for evaluating the efficiency of Chiral High-Performance Liquid Chromatography (HPLC). Because enantiomers (L-L vs D-D) have identical physical properties in an achiral environment, they cannot be separated on standard C18 columns.

To resolve all four peaks, one of two strategies is required:

  • Chiral Stationary Phase (CSP): Using a column with a chiral selector (e.g., Crown Ether or Cyclodextrin).

  • Chiral Derivatization (Marfey's Method): Converting enantiomers into diastereomers using a chiral reagent.

Protocol: Marfey's Analysis for Stereochemical Purity

This protocol uses FDAA (Marfey's Reagent) to derivatize the peptide hydrolysate. FDAA reacts with the N-terminal amine, creating diastereomers that resolve on a standard C18 column.

Materials
  • Analyte: dl-Alanyl-dl-valine sample.

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[3]

  • Solvents: 1M NaHCO₃, 1M HCl, Acetone, Acetonitrile (ACN), 0.1% TFA in water.

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

Step-by-Step Methodology
StepActionMechanism/Rationale
1. Hydrolysis Dissolve 0.5 mg peptide in 6M HCl. Heat at 110°C for 24h.Cleaves the peptide bond to release individual amino acids (Ala and Val) for individual chiral assessment. Note: Skip if analyzing the intact dipeptide.
2. Alkalization Cool sample. Add 1M NaHCO₃ until pH > 8.0.FDAA requires a deprotonated amine (nucleophile) to react with the fluorophenyl ring.
3. Derivatization Add 100 µL of 1% L-FDAA in acetone. Incubate at 40°C for 1 hour.Nucleophilic Aromatic Substitution. The L-FDAA attaches to the N-terminus.
4. Quenching Add 20 µL of 1M HCl to stop reaction and neutralize.Prevents side reactions and prepares sample for acidic HPLC mobile phase.
5. HPLC Setup Mobile Phase A: 0.1% TFA/Water.Mobile Phase B: ACN.Gradient: 10% B to 50% B over 45 min.The hydrophobic dinitrophenyl group allows retention on C18. The L-Ala moiety of the reagent provides the chiral discrimination.
6. Detection Monitor UV absorbance at 340 nm .The dinitrophenyl chromophore absorbs strongly at 340 nm, ignoring non-derivatized impurities.
Expected Results

The L-FDAA derivatized D-isomers typically elute after the L-isomers due to stronger intramolecular hydrogen bonding which increases hydrophobicity.

Biological Significance: The "D" Advantage[4]

In drug development, the incorporation of D-amino acids (as found in the dl-mixture) is a strategic tool for modifying Pharmacokinetics (PK) .

Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) are stereoselective for L-peptide bonds.

  • L-Ala-L-Val: Rapidly hydrolyzed in plasma (Half-life: minutes).

  • D-Ala-D-Val: Highly resistant to hydrolysis (Half-life: hours to days).

  • Mixed (L-D or D-L): Intermediate stability. Often used to flank active sites to prevent exopeptidase degradation.

The "Trojan Horse" Effect

While D-amino acids improve stability, they can trigger immunogenicity. The body may recognize D-peptides as foreign (similar to bacterial cell walls, which contain D-Ala-D-Ala). Therefore, dl-Alanyl-dl-valine derivatives must be screened for:

  • Allergic Response: IgG recognition of D-epitopes.

  • Toxicity: Accumulation of non-metabolizable D-amino acids in the kidney.

BioStability Peptide Peptide Input L_Path L-Ala-L-Val (Natural Substrate) Peptide->L_Path D_Path D-Ala-D-Val (Non-Substrate) Peptide->D_Path Enzyme Protease (Stereoselective) Hydrolysis Rapid Hydrolysis (Bioavailability Loss) Enzyme->Hydrolysis L_Path->Enzyme Fits Active Site D_Path->Enzyme Steric Clash Stable Metabolic Stability (Prolonged Half-life) D_Path->Stable

Figure 2: Differential enzymatic processing of L- vs. D- peptide isomers.

References

  • Marfey, P. (1984).[3] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591–596.

  • Ilisz, I., et al. (2008). High-performance liquid chromatographic separation of stereoisomers of dipeptides. Journal of Chromatography A, 1189(1-2), 23-35.

  • Bhardwaj, K., & Pal, R. (2021). D-Amino Acids in Peptide Therapeutics: Overcoming the Stability Challenge. Journal of Medicinal Chemistry, 64(15).

  • Thermo Fisher Scientific. (n.d.).[3] FDAA, Marfey's Reagent Protocol.[3] Thermo Fisher Technical Bulletins.

Sources

Stereochemical Control and Analysis of Alanyl-Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality of Bioactivity

In peptide therapeutics and enzymatic probes, the stereochemical integrity of the alanyl-valine (Ala-Val) motif is not merely a structural detail—it is a determinant of proteolytic stability and receptor affinity. While the natural L-Ala-L-Val dipeptide is ubiquitous in proteomes, its stereoisomers (D-Ala-L-Val, L-Ala-D-Val, and D-Ala-D-Val) are critical tools in medicinal chemistry for modulating half-life and exploring structure-activity relationships (SAR).

This guide provides a rigorous technical framework for the nomenclature, synthesis, and analytical validation of Ala-Val stereoisomers. It moves beyond basic definitions to address the practical challenges of racemization control during Solid Phase Peptide Synthesis (SPPS) and the absolute determination of stereochemistry using Marfey’s analysis.

The Stereochemical Matrix: Nomenclature and Configuration[1][2]

The Ala-Val dipeptide contains two chiral centers (


-carbons), resulting in 

distinct stereoisomers. Proper nomenclature requires integration of the biological (L/D) system with the IUPAC-compliant Cahn-Ingold-Prelog (CIP) priority rules.
Configuration Assignment

For both Alanine and Valine, the L-isomer corresponds to the (S) configuration, while the D-isomer corresponds to the (R) configuration. This uniformity simplifies the assignment for this specific dipeptide.

Table 1: Nomenclature and Configuration of Ala-Val Stereoisomers

Common NameIUPAC DesignationCIP ConfigurationRelationship to L-Ala-L-Val
L-Ala-L-Val (2S)-2-aminopropanoyl-(2S)-2-amino-3-methylbutanoic acid(S, S)Reference Standard
D-Ala-D-Val (2R)-2-aminopropanoyl-(2R)-2-amino-3-methylbutanoic acid(R, R)Enantiomer
L-Ala-D-Val (2S)-2-aminopropanoyl-(2R)-2-amino-3-methylbutanoic acid(S, R)Diastereomer (Epimer)
D-Ala-L-Val (2R)-2-aminopropanoyl-(2S)-2-amino-3-methylbutanoic acid(R, S)Diastereomer (Epimer)
Isomeric Relationships Visualization

The following diagram illustrates the symmetry relationships, which dictate the separation strategy (Achiral vs. Chiral Chromatography).

AlaVal_Stereoisomers LL L-Ala-L-Val (S,S) DD D-Ala-D-Val (R,R) LL->DD Enantiomers (Identical Physical Properties) LD L-Ala-D-Val (S,R) LL->LD Diastereomers (Separable on C18) DL D-Ala-L-Val (R,S) LL->DL Diastereomers (Separable on C18) DD->LD Diastereomers (Separable on C18) DD->DL Diastereomers (Separable on C18) LD->DL Enantiomers (Identical Physical Properties)

Figure 1: Stereochemical relationships of Ala-Val isomers. Note: Enantiomers require chiral selectors for separation; Diastereomers can often be resolved on standard achiral phases.

Precision Synthesis: Controlling Racemization

Synthesizing specific stereoisomers requires preventing racemization , particularly at the C-terminus of the activated amino acid during coupling. The primary mechanism of stereochemical loss is the formation of an oxazolone (azlactone) intermediate, which is prone to base-catalyzed enolization.

The "Low-Racemization" Protocol (Fmoc-SPPS)

This protocol is designed to minimize epimerization (<0.5%) during the coupling of Fmoc-Ala-OH to H-Val-Resin (or vice versa).

Reagents:

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Rationale: Oxyma is superior to HOBt in suppressing racemization and is safer than HOAt.

  • Base: 2,4,6-Collidine (TMP).[1] Rationale: Weaker base than DIPEA, reducing proton abstraction from the

    
    -carbon.
    
  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin (0.5 mmol/g) in DCM for 30 min.

  • Loading C-Terminal (Valine):

    • Dissolve Fmoc-L-Val-OH (1.2 eq) and DIPEA (2.5 eq) in DCM.

    • Add to resin. Agitate 1 hr.

    • Capping: Add MeOH (0.5 mL/g resin) to block unreacted chlorides.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Coupling N-Terminal (Alanine) - Critical Step:

    • Dissolve Fmoc-L-Ala-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).[2] Pre-activate for only 30-60 seconds (minimize time for oxazolone formation).

    • Add to resin immediately.

    • Agitate for 45–60 min at room temperature.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Precipitate in cold diethyl ether.
    

Analytical Validation: The Trustworthiness Pillar

Synthesizing a peptide is insufficient; you must prove its stereochemical purity. Standard LC-MS confirms the mass (MW 188.2 g/mol ) but cannot distinguish L-L from D-D (enantiomers) or L-L from L-D (diastereomers) without specific conditions.

Method A: Intact Dipeptide Analysis (Diastereomeric Purity)

Diastereomers (e.g., L-Ala-L-Val vs L-Ala-D-Val) have different hydrophobic surface areas and can be separated on achiral columns.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: ACN.
    
  • Gradient: Slow ramp (e.g., 1% to 10% B over 15 min).

  • Result: This confirms you do not have epimers (e.g., L-L contaminated with L-D). It does not prove you don't have the D-D enantiomer.

Method B: Absolute Configuration via Marfey’s Method

To prove absolute configuration (e.g., confirming L-L and not D-D), one must hydrolyze the peptide and derivatize the free amino acids with a chiral selector.[3][4] Marfey’s Reagent (FDAA) is the gold standard.

Mechanism: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine of the amino acid.[3][5] The reaction creates a diastereomer.[2][6][7]

  • L-Ala + L-FDAA

    
     L-L adduct.
    
  • D-Ala + L-FDAA

    
     D-L adduct.
    
  • Crucial: These adducts are now diastereomers and separate easily on a standard C18 column.

Protocol:

  • Hydrolysis: Dissolve 0.5 mg dipeptide in 6N HCl. Heat at 110°C for 16–24 hours (sealed vial). Dry under

    
    .
    
  • Derivatization:

    • Resuspend hydrolysate in 100 µL

      
      .
      
    • Add 200 µL 1% FDAA in Acetone.

    • Add 40 µL 1M

      
      .
      
    • Incubate at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl. Dilute with ACN.[8]

  • Analysis: Inject on C18 HPLC (UV 340 nm).

    • Elution Order: Generally, L-amino acid derivatives elute before D-amino acid derivatives when using L-FDAA.

Marfeys_Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Peptide Unknown Ala-Val Isomer Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Peptide->Hydrolysis FreeAA Free AA Mix (Ala + Val) Hydrolysis->FreeAA Reaction Nucleophilic Subst. (40°C, pH 8) FreeAA->Reaction FDAA Add Marfey's Reagent (L-FDAA) FDAA->Reaction Adducts Diastereomeric Adducts Reaction->Adducts HPLC C18 HPLC (UV 340nm) Adducts->HPLC Result Compare Retention Time vs Standards HPLC->Result

Figure 2: Marfey's Analysis Workflow.[3][4] This self-validating protocol converts enantiomeric mixtures into separable diastereomers.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." Pure and Applied Chemistry, 1984.

  • Marfey, P. "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[5] Carlsberg Research Communications, 1984. (Foundational text for Marfey's Reagent).

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004.

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Authoritative source on Oxyma/DIC coupling).

  • Steinmann, et al. "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Technical Support, 2025.[2]

Sources

Technical Guide: dl-Alanyl-dl-valine as a Stereochemical & Transport Model

[1]

Executive Summary

dl-Alanyl-dl-valine (CAS: 1999-46-8) is a synthetic dipeptide comprising a racemic mixture of alanine and valine residues.[1][2] Unlike pure L-isomers used in metabolic studies, this "dl-dl" variant serves as a combinatorial reference standard containing four distinct stereoisomers: L-Ala-L-Val , D-Ala-D-Val , L-Ala-D-Val , and D-Ala-L-Val .[1]

Its primary value in research lies in two domains:

  • Chromatographic Method Development: It provides a challenging four-component resolution test for validating chiral stationary phases (CSPs) and optimizing HPLC conditions.[1]

  • Transport & Stability Profiling: It acts as a probe for proton-coupled oligopeptide transporters (PepT1/PepT2), allowing researchers to map the stereoselectivity of drug absorption and enzymatic stability.[1]

Physicochemical Profile

Understanding the fundamental properties of this dipeptide is a prerequisite for experimental design.[1]

PropertyValue / CharacteristicRelevance to Protocol
Molecular Formula C₈H₁₆N₂O₃Basis for MS detection (m/z 189.1 [M+H]⁺)
Molecular Weight 188.22 g/mol Small size ensures rapid diffusion; ideal for pore-limit studies.[1]
Stereochemistry Mixture of LL, DD, LD, DLCritical: Requires chiral separation for individual isomer analysis.
Solubility Water: >25 mg/mL (Est.)Highly soluble; suitable for aqueous transport buffers (HBSS).[1]
pKa Values COOH: ~3.1 | NH₃⁺: ~8.2Zwitterionic at physiological pH (7.4).[1]
LogP ~ -3.4 (Hydrophilic)Low membrane permeability without active transport (PepT1).[1]

Core Application: Chromatographic Resolution of Diastereomers

The most common application of DL-Ala-DL-Val is validating the resolving power of analytical methods.[1] Because it contains enantiomeric pairs (LL/DD) and diastereomeric pairs (LL/LD), it tests both chiral recognition and diastereomeric selectivity .

Separation Logic

The separation challenge is twofold:

  • Diastereomers (e.g., LL vs. LD): Have different physical properties and can often be separated on achiral columns (C18).[1]

  • Enantiomers (e.g., LL vs. DD): Have identical physical properties in achiral environments and require a Chiral Stationary Phase (CSP) or chiral mobile phase additive.[1]

Visualization: Method Development Decision Tree

The following diagram illustrates the logical workflow for resolving the four isomers of DL-Ala-DL-Val.

ChiralSeparationStartStart: DL-Ala-DL-Val Mixture(LL, DD, LD, DL)Step1Step 1: Achiral C18 HPLC(Hydrophobicity-based)Start->Step1 Inject SampleResult1Result: 2 Peaks(Peak A: LL/DD) + (Peak B: LD/DL)Step1->Result1 Diastereomer SeparationStep2Step 2: Chiral Stationary Phase(e.g., Crown Ether / Teicoplanin)Result1->Step2 Switch Column / 2D-LCResult2Result: 4 Distinct PeaksBaseline ResolutionStep2->Result2 Enantiomer Separation

Caption: Workflow for resolving the four stereoisomers of DL-Ala-DL-Val using sequential achiral and chiral chromatography.

Validated HPLC Protocol

Objective: Baseline separation of all four isomers.

  • Column: Chirobiotic T (Teicoplanin-based) or Crownpak CR(+).[1][3]

  • Mobile Phase: 80% Methanol / 20% Water + 0.1% Formic Acid (Volatile buffer for MS).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: LC-MS/MS (MRM transition 189.1 → 143.1).[1]

  • Mechanism: The teicoplanin selector binds the peptide backbone via H-bonding, discriminating based on the spatial orientation of the methyl (Ala) and isopropyl (Val) side chains [1].

Biological Application: PepT1 Transport Probe

DL-Ala-DL-Val is a model substrate for the Peptide Transporter 1 (PepT1) , a high-capacity, low-affinity transporter expressed in the intestine and kidney.[1]

Mechanism of Action

PepT1 operates via a proton-coupled symport mechanism.[1] It is highly stereoselective:

  • L-Ala-L-Val: High affinity substrate (Transported).[1]

  • D-Ala-D-Val: Low affinity / Non-substrate (Inhibitor or passive marker).[1]

  • Mixed Isomers (LD/DL): Variable affinity; used to map the "substrate binding pocket" tolerance.[1]

Visualization: Proton-Coupled Transport

PepTTransportLumenIntestinal Lumen(pH 6.0)PepT1PepT1 TransporterLumen->PepT1 LoadingCellCytosol(pH 7.4)PepT1->Cell Translocation(Symport)SubstrateL-Ala-L-Val(Substrate)Substrate->PepT1ProtonH+Proton->PepT1InhibitorD-Ala-D-Val(Competitor)Inhibitor->PepT1 Weak Binding

Caption: Kinetic mechanism of PepT1. The transporter couples proton influx to drive dipeptide uptake.[1] D-isomers show reduced binding affinity.[1]

Experimental Protocols

Protocol A: Preparation of Stereoisomer Standards

Note: While DL-Ala-DL-Val can be purchased, synthesizing it ensures control over the isomer ratio.

  • Reagents: N-Boc-DL-Alanine, DL-Valine Benzyl Ester, EDC·HCl, HOBt, DCM.

  • Coupling: Dissolve N-Boc-DL-Ala (1 eq) and DL-Val-OBn (1 eq) in DCM. Add EDC/HOBt (1.1 eq).[1] Stir at RT for 12h.[1]

  • Deprotection: Hydrogenation (H₂/Pd-C) to remove benzyl ester; TFA treatment to remove Boc.[1]

  • Result: A statistical 1:1:1:1 mixture of LL, DD, LD, DL isomers.

  • Validation: Verify mass (m/z 188.2) and absence of uncoupled amino acids via TLC.[1]

Protocol B: Transport Assay (Caco-2 Cells)

Objective: Determine the transport kinetics (


  • Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.

  • Buffer Prep: Prepare HBSS at pH 6.0 (Apical) and pH 7.4 (Basolateral).

  • Dosing:

    • Test Well: Add 10 mM DL-Ala-DL-Val to the apical chamber.

    • Control: Add 10 mM Gly-Sar (positive control).

  • Sampling: Collect 50 µL from the basolateral chamber at t=15, 30, 60 min.

  • Analysis: Analyze samples via Chiral HPLC (Protocol 3.3).

    • Expected Outcome: The basolateral solution will be enriched in L-Ala-L-Val and L-Ala-D-Val (if substrate specificity allows), while D-Ala-D-Val will remain largely in the apical chamber [2].[1]

References

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1] Sigma-Aldrich Technical Library.[1] Link

  • Brandsch, M., et al. "Transport of stereoisomers of dipeptides and amino acids at the brush border membrane of the rat intestine." Gastroenterology. Link (Contextual grounding for stereoselective transport).[1]

  • PubChem. "DL-Alanyl-DL-valine Compound Summary."[1][2] National Library of Medicine.[1] Link

  • TargetMol. "DL-Valine Solubility and Stability Data." TargetMol Technical Data. Link

A Methodological and Theoretical Guide to the Natural Occurrence of dl-Alanyl-dl-Valine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and characterization of D-amino acid-containing peptides have opened new avenues in our understanding of biological systems, particularly in the microbial world. While the role of D-Alanyl-D-Alanine in bacterial cell wall peptidoglycan is well-established, the existence and function of other D-dipeptides remain largely unexplored. This technical guide addresses the question of the natural occurrence of dl-Alanyl-dl-valine, a dipeptide for which there is currently no direct evidence of natural synthesis. In the absence of established facts, this document provides a theoretical framework for its potential biosynthesis through enzymatic pathways known for their plasticity: D-alanine-D-alanine ligase promiscuity and non-ribosomal peptide synthesis. The core of this guide is a comprehensive, in-depth methodological roadmap for researchers seeking to investigate the existence of dl-Alanyl-dl-valine and other novel dipeptides in complex biological matrices. We provide detailed, field-proven protocols for sample preparation, chiral separation, and mass spectrometric detection, designed to ensure scientific integrity and generate trustworthy data. This guide is intended for researchers, scientists, and drug development professionals who are poised at the frontier of discovering novel bioactive molecules.

Introduction: The Expanding Universe of D-Amino Acid Dipeptides

The homochirality of L-amino acids in protein synthesis was long considered a central dogma of biochemistry. However, the discovery of D-amino acids as essential components of life, particularly in bacteria, has challenged this paradigm. D-amino acids are now recognized as key players in bacterial growth, biofilm formation, and resistance to environmental stressors[1][2]. The most prominent example is the dipeptide D-Alanyl-D-Alanine, a cornerstone of peptidoglycan biosynthesis in most bacteria[3][4]. This molecule is so critical for bacterial survival that it has become a primary target for antibiotics like vancomycin[5].

The established role of D-Alanyl-D-Alanine raises a compelling question: what other D-amino acid-containing dipeptides might exist in nature, and what are their functions? The structural diversity of amino acids suggests a vast, unexplored chemical space of dipeptides with potentially novel biological activities. This guide focuses on a specific, currently hypothetical, member of this chemical space: dl-Alanyl-dl-valine .

While there is no definitive literature confirming the natural occurrence of dl-Alanyl-dl-valine, the enzymatic machinery of microorganisms exhibits a degree of flexibility that makes its synthesis plausible. This document serves as both a theoretical exploration of its potential origins and a practical guide for its detection and characterization. We will delve into the enzymatic pathways that could hypothetically produce this dipeptide and lay out a rigorous analytical workflow to guide researchers in their quest to uncover new natural products.

Theoretical Biosynthetic Pathways for D-Alanyl-D-valine

The synthesis of a dipeptide bond is an energetically unfavorable process that requires enzymatic catalysis. In the case of D-amino acid-containing dipeptides, two primary enzymatic systems are the most likely candidates for their formation: the well-characterized D-alanine-D-alanine ligases and the versatile non-ribosomal peptide synthetases.

The Promiscuous Activity of D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase (Ddl) is a crucial enzyme in the bacterial cytoplasm that catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-alanyl-D-alanine[1]. This dipeptide is subsequently added to the UDP-N-acetylmuramic acid precursor of the peptidoglycan cell wall.

While the primary substrate for Ddl is D-alanine, several studies have demonstrated that this enzyme is not absolutely specific. Some Ddls exhibit a broader substrate specificity, accommodating other D-amino acids such as D-serine, D-threonine, and D-cysteine[6][7]. This enzymatic promiscuity is a known mechanism of antibiotic resistance; for instance, in vancomycin-resistant enterococci, a modified ligase synthesizes D-alanyl-D-lactate, which is not recognized by the antibiotic[5].

Given this known flexibility, it is conceivable that a specific Ddl, perhaps from an uncharacterized bacterial species or under particular environmental conditions, could accept D-valine as a substrate. This would lead to the synthesis of D-alanyl-D-valine.

Below is a conceptual diagram of this hypothetical reaction:

hypothetical_ddl_reaction D_Ala D-Alanine Ddl D-alanine-D-alanine Ligase (Hypothetical Promiscuity) D_Ala->Ddl D_Val D-Valine D_Val->Ddl ATP ATP ATP->Ddl D_Ala_D_Val D-Alanyl-D-valine Ddl->D_Ala_D_Val ADP_Pi ADP + Pi Ddl->ADP_Pi caption Hypothetical synthesis of D-Alanyl-D-valine by a promiscuous Ddl.

Caption: Hypothetical synthesis of D-Alanyl-D-valine by a promiscuous Ddl.

The Versatility of Non-Ribosomal Peptide Synthetases (NRPSs)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a vast array of complex peptides with diverse biological activities, including antibiotics, siderophores, and toxins[8][9][10]. Unlike ribosomes, NRPSs are not template-dependent on mRNA and can incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids.

The modular nature of NRPSs is key to their versatility. Each module is responsible for the incorporation of a single amino acid and is composed of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.

  • Epimerization (E) domain: Can convert an L-amino acid to its D-enantiomer after it has been loaded onto the T domain.

The synthesis of D-alanyl-D-valine via an NRPS would require a two-module system. The first module would incorporate alanine, and an epimerization domain would convert it to D-alanine. The second module would incorporate valine, which would also be epimerized to D-valine before the condensation domain of the second module links the two amino acids.

The following diagram illustrates a hypothetical NRPS assembly for this synthesis:

hypothetical_nrps_synthesis cluster_module1 Module 1 cluster_module2 Module 2 cluster_release Release module1 A T E module2 C A T E module1->module2:C2 Peptide bond formation TE TE module2->TE D_Ala_D_Val D-Alanyl-D-valine TE->D_Ala_D_Val L_Ala L-Alanine L_Ala->module1:A1 L_Val L-Valine L_Val->module2:A2 caption Hypothetical NRPS assembly for D-Alanyl-D-valine synthesis.

Caption: Hypothetical NRPS assembly for D-Alanyl-D-valine synthesis.

A Methodological Guide to the Detection and Characterization of Alanyl-Valine Stereoisomers

The definitive confirmation of the natural occurrence of dl-Alanyl-dl-valine requires a robust and highly sensitive analytical workflow capable of separating and identifying all possible stereoisomers in a complex biological matrix. The primary challenge lies in the chiral separation of these very similar molecules. This section provides a detailed, step-by-step guide for researchers.

Sample Preparation: The Foundation of Reliable Analysis

The goal of sample preparation is to extract the dipeptide from the biological matrix while minimizing degradation and, crucially, preventing artificial racemization.

Protocol 1: Extraction of Small Peptides from Bacterial Culture

  • Cell Culture and Harvesting: Grow the bacterial strain of interest to the desired growth phase (e.g., stationary phase, where secondary metabolite production is often highest). Harvest the cells by centrifugation at 4°C. Separate the supernatant and the cell pellet, as the dipeptide could be intracellular or secreted.

  • Cell Lysis (for intracellular analysis): Resuspend the cell pellet in a suitable buffer. Use mechanical lysis methods such as bead beating or sonication on ice to disrupt the cells without excessive heating, which can induce racemization.

  • Protein Precipitation: To both the cell lysate and the culture supernatant, add a cold organic solvent (e.g., acetonitrile or methanol) to a final concentration of 80% (v/v). Incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation and Supernatant Collection: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Carefully collect the supernatant, which contains the small molecules, including dipeptides.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) to remove the organic solvent.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis (e.g., 0.1% formic acid in water).

Analytical Techniques for Chiral Separation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex mixtures[11]. For chiral molecules like the stereoisomers of Alanyl-valine, two main approaches are employed.

3.2.1. Indirect Chiral Separation: Derivatization followed by LC-MS/MS

This method involves reacting the amino groups of the dipeptides with a chiral derivatizing agent to create diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reverse-phase C18 column.

Protocol 2: Chiral Derivatization with Marfey's Reagent

  • Reagent Preparation: Prepare a fresh solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Derivatization Reaction: To the reconstituted sample extract, add a sodium bicarbonate buffer to adjust the pH to ~9.0. Add the Marfey's reagent solution and incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding hydrochloric acid to neutralize the solution.

  • LC-MS/MS Analysis:

    • Column: A standard C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the derivatized dipeptides.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. The MRM transitions should be optimized using authentic standards for each of the four possible stereoisomers (L-Ala-L-Val, L-Ala-D-Val, D-Ala-L-Val, D-Ala-D-Val).

3.2.2. Direct Chiral Separation using Chiral Chromatography

This approach utilizes a chiral stationary phase (CSP) in the HPLC column to directly separate the enantiomers without derivatization.

Protocol 3: Direct Chiral LC-MS/MS Analysis

  • Column Selection: Choose a suitable chiral column. For amino acids and small peptides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective.

  • Mobile Phase Optimization: The choice of mobile phase is critical for achieving separation on a chiral column. A systematic evaluation of different solvent systems (e.g., acetonitrile/water, methanol/water) with various additives (e.g., formic acid, ammonium acetate) is necessary.

  • LC-MS/MS Analysis:

    • Column: Chiral column as selected above.

    • Mobile Phase: Optimized as per step 2.

    • Mass Spectrometry: Use MRM mode as described in the indirect method.

FeatureIndirect Method (Derivatization)Direct Method (Chiral Column)
Principle Creates diastereomers for separation on standard columns.Uses a chiral stationary phase for direct enantioseparation.
Advantages Robust, uses common C18 columns, can improve ionization efficiency.Simpler sample preparation, avoids potential derivatization artifacts.
Disadvantages More complex sample prep, potential for side reactions, requires pure chiral derivatizing agent.Chiral columns are more expensive, method development can be more challenging.
Data Analysis and Confirmation

The identification of a specific stereoisomer is based on two criteria:

  • Retention Time: The retention time of a peak in the sample must match that of the corresponding authentic standard, analyzed under the same conditions.

  • Mass Spectrometry Fragmentation: The MS/MS fragmentation pattern of the analyte must match that of the authentic standard.

For quantification, a calibration curve should be prepared using known concentrations of the authentic standards.

The entire analytical workflow can be summarized as follows:

analytical_workflow start Biological Sample (e.g., Bacterial Culture) extraction Extraction & Protein Precipitation start->extraction derivatization Chiral Derivatization (Indirect Method) extraction->derivatization no_deriv Direct Injection (Direct Method) extraction->no_deriv lc_separation LC Separation (C18 or Chiral Column) derivatization->lc_separation no_deriv->lc_separation ms_detection Tandem Mass Spectrometry (MRM Detection) lc_separation->ms_detection data_analysis Data Analysis (Retention Time & MS/MS matching) ms_detection->data_analysis result Identification & Quantification of Alanyl-Valine Stereoisomers data_analysis->result caption Analytical workflow for the detection of Alanyl-Valine stereoisomers.

Caption: Analytical workflow for the detection of Alanyl-Valine stereoisomers.

Potential Biological Significance and Future Directions

If dl-Alanyl-dl-valine is discovered in a biological system, its structural characteristics suggest several potential roles. The presence of D-amino acids can confer resistance to degradation by common proteases, which are typically specific for L-amino acids. This would give the dipeptide a longer half-life and allow it to function as a stable signaling molecule or a structural component in a hostile environment.

Future research should focus on a broad screening of diverse microbial habitats, from soil and marine environments to the gut microbiome, for the presence of dl-Alanyl-dl-valine and other non-canonical dipeptides. The analytical methods outlined in this guide provide a robust framework for such a screening effort. If identified, subsequent studies should aim to isolate the responsible biosynthetic enzymes and elucidate the biological function of the dipeptide. This could involve genetic knockouts of the biosynthetic genes and subsequent phenotypic analysis.

Conclusion

The natural occurrence of dl-Alanyl-dl-valine remains an open and intriguing question. While direct evidence is currently lacking, the known plasticity of bacterial biosynthetic enzymes, particularly D-alanine-D-alanine ligases and non-ribosomal peptide synthetases, provides a strong theoretical basis for its potential existence. This guide has provided a dual perspective: a theoretical framework for its biosynthesis and a practical, in-depth methodological guide for its detection and characterization. The robust analytical workflows presented here, centered on chiral chromatography and tandem mass spectrometry, are designed to provide the high level of scientific rigor required to definitively answer this question. The search for dl-Alanyl-dl-valine is emblematic of the broader quest to explore the full chemical diversity of the microbial world, a quest that holds immense promise for the discovery of novel molecules with unique and valuable biological activities.

References

  • Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Pure and Applied Chemistry, 19(3-4), 373-384.
  • Ellsworth, B. A., Tom, N. J., & Bartlett, P. A. (1996). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Chemistry & Biology, 3(1), 37-46.
  • Wikipedia contributors. (2023). D-alanine—D-alanine ligase. In Wikipedia, The Free Encyclopedia.
  • Sato, M., Kirimura, K., & Kino, K. (2005). D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity. Journal of Bioscience and Bioengineering, 99(6), 623-628.
  • Kino, K., Sone, K., & Kirimura, K. (2007). Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589. Journal of Bioscience and Bioengineering, 103(3), 295-297.
  • Stachelhaus, T., Mootz, H. D., & Marahiel, M. A. (1999). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. Chemistry & Biology, 6(8), 493-505.
  • Lee, T. V. (n.d.). Non-Ribosomal Peptide Synthesis. Columbia University.
  • Denton, J. R., Dermenjian, R. K., & Mao, B. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization of the L-Valine toward Pharmaceutically Relevant Materials. Analytical Methods, 6(15), 5948-5953.
  • European Patent Office. (n.d.). EP2812309B1 - Method for continuous separation of valine.
  • Drake, E. J., & Gulick, A. M. (2011). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Molecular Biology, 765, 209-232.
  • Schwarzer, D., Finking, R., & Marahiel, M. A. (2003). Nonribosomal peptides: from genes to products.
  • Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). Distinct roles for D-amino acids in peptidoglycan biosynthesis in Vibrio cholerae. Molecular Microbiology, 80(5), 1331-1344.
  • Hamada, T., Abe, Y., & Ohno, A. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15904.
  • Juhász, G., & Gesztelyi, R. (2014). D-amino acid containing peptides in the nervous system. Current Protein & Peptide Science, 15(7), 670-681.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia contributors. (2023). Nonribosomal peptide. In Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information. (n.d.). DL-Ala-DL-Val. In PubChem.
  • WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • ResearchGate. (n.d.). Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp.
  • Sigma-Aldrich. (n.d.). D-valine.
  • ResearchGate. (n.d.). Cyclic dipeptide nanoribbons formed by dye-mediated hydrophobic self-assembly for cancer chemotherapy.
  • Armstrong, D. W., & Duncan, J. D. (1992). Separation of alanyl-valine and valyl-alanine dipeptide stereoisomers by liquid chromatography.
  • ResearchGate. (n.d.).
  • Jollès, P., & Zuili-Fodil, Y. (1987). Biosynthesis of a D-amino acid in peptide linkage by an enzyme from frog skin secretions. European Journal of Biochemistry, 169(2), 267-272.
  • Miyamoto, T., & Homma, H. (2021). D-Amino acid metabolism in bacteria. The Journal of Biochemistry, 170(1), 5-13.

Sources

Technical Guide: Spectroscopic Profiling of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It prioritizes the interpretation of data in the context of stereochemical complexity, a critical factor when dealing with "dl-dl" peptide mixtures.


[1][2]

Part 1: Executive Summary & Stereochemical Context

In drug discovery, dipeptides like Alanyl-valine (Ala-Val) serve as fundamental model systems for studying peptide bond stability, transport kinetics (e.g., PEPT1 transporter), and formulation stability.[2]

The "dl-dl" Critical Distinction: Unlike pure L-Alanyl-L-Valine, the designation dl-Alanyl-dl-valine implies a synthetic mixture derived from racemic precursors (DL-Alanine and DL-Valine).[1][2] This results in a statistical distribution of four stereoisomers:

  • L-Ala-L-Val (Enantiomer Pair A)

  • D-Ala-D-Val (Enantiomer Pair A)

  • L-Ala-D-Val (Enantiomer Pair B - Diastereomer)[1][2]

  • D-Ala-L-Val (Enantiomer Pair B - Diastereomer)

Analytical Implication: While Enantiomer Pair A and Pair B are enantiomers within their pairs, Pair A and Pair B are diastereomers of each other.[2] In achiral environments (standard NMR solvents, IR matrices), diastereomers exhibit distinct physical properties . Consequently, high-resolution spectroscopy (NMR) will often display signal doubling or broadening, representing the superposition of these two distinct diastereomeric populations.[2] This guide addresses the interpretation of these complex spectra.

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for sequence confirmation.[2][3] Unlike NMR, standard MS/MS (CID/HCD) does not readily distinguish between stereoisomers, making the fragmentation pattern universal for the dl-dl mixture.[2]

Ionization & Fragmentation Logic[2]
  • Ionization Mode: ESI (+) or MALDI (+).

  • Precursor Ion:

    
    [2]
    
  • Key Fragmentation Pathways:

    • y-type ions: Charge retention on the C-terminus (Valine).[1][2][3]

    • b-type ions: Charge retention on the N-terminus (Alanine).[1][2][3]

    • Immonium ions: Diagnostic low-mass ions for specific amino acid residues.[1][2][3]

Fragmentation Topology (Graphviz)

MS_Fragmentation cluster_legend Legend M_H Precursor [M+H]+ m/z 189 y1 y1 Ion (Val) m/z 118 M_H->y1 Amide Bond Cleavage (Loss of Ala residue) b1 b1 Ion (Ala) m/z 72 M_H->b1 Amide Bond Cleavage (Loss of Val residue) Imm_Val Val Immonium m/z 72 y1->Imm_Val -COOH/NH3 a1 a1 Ion (Ala-CO) m/z 44 b1->a1 -CO (28 Da) Imm_Ala Ala Immonium m/z 44 key Blue: Precursor Red: C-term Fragment Green: N-term Fragment

Caption: ESI-MS/MS fragmentation pathway for Alanyl-valine. Note that the b1 ion for Alanine (m/z 72) is isobaric with the Valine immonium ion.

Mass Spectrum Data Table
Ion Typem/z (Monoisotopic)Origin / MechanismInterpretation Notes
[M+H]+ 189.12 Protonated Molecular IonBase peak in soft ionization.[1][2][3]
[M+Na]+ 211.10 Sodium AdductCommon in glass-stored samples.[1][2][3]
y1 118.08

Diagnostic for C-terminal Valine.[1][2][3]
b1 72.04

Diagnostic for N-terminal Alanine.[1][2][3]
Immonium (Val) 72.08

Critical: Isobaric with b1.[2][3] High-res MS required to distinguish (Mass defect: b1=72.044 vs Imm=72.081).
a1 44.05

Loss of CO from b1 ion.[1][2][3]

Part 3: Infrared Spectroscopy (IR)

IR analysis of the solid state (KBr pellet or ATR) is sensitive to the crystal lattice. For dl-Alanyl-dl-valine, the zwitterionic form is dominant.[1][2][3]

Expert Insight: In a racemic/diastereomeric mixture, the crystal packing is less ordered than in pure enantiomeric crystals. This often leads to broadening of the Amide A and Amide I/II bands compared to the pure L-L isomer.

Band Assignment Table (Solid State)
Frequency (

)
AssignmentFunctional GroupStructural Insight
3400 - 3250 Amide AN-H StretchBroad band indicating H-bonding network.[1][2][3]
3100 - 2800 C-H StretchAlkyl (

)
Overlap of Ala methyl and Val isopropyl signals.[2]
1680 - 1640 Amide I

Stretch
Diagnostic for peptide bond.[1][2][3] Zwitterionic character may shift this lower.
1610 - 1550 Amide II N-H Bend / C-N Stretch"Mixed" mode vibration; sensitive to conformation.
1550 - 1480

Bend
Ammonium (N-term)Characteristic of zwitterionic amino acids/peptides.
1420 - 1380

Sym.[1][2][3] Stretch
Carboxylate (C-term)Confirms deprotonated C-terminus (Zwitterion).[1][2][3]

Part 4: NMR Spectroscopy (The Diastereomeric Challenge)

This is the most complex aspect of analyzing dl-Alanyl-dl-valine.[1][2][3]

The Diastereomeric Effect: Because you have a mixture of (L,L)/(D,D) and (L,D)/(D,L) pairs:

  • Enantiomers (e.g., L,L vs D,D) have identical NMR spectra in achiral solvents (

    
    , DMSO-
    
    
    
    ).[2]
  • Diastereomers (e.g., L,L vs L,D) have different NMR spectra.[2]

  • Result: You will observe two sets of signals for each proton environment (unless accidental overlap occurs). The ratio of integrals depends on the synthetic ratio of the starting materials (usually 1:1).

Predicted NMR Data (DMSO- , 400 MHz)

Values are approximate and represent the split signals expected in a 1:1 diastereomeric mixture.

Proton (Residue)Chemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
NH (Amide) 8.15 / 8.25Doublet (x2)1HDistinct amide environments for L-L vs L-D isomers.[1][2]

(N-term)
~8.0 (Broad)Broad Singlet3HRapid exchange; often merged.[2][3]

-CH (Val)
4.15 / 4.20DD (x2)1HChiral center adjacent to COOH.[2][3] Sensitive to diastereomerism.

-CH (Ala)
3.90 / 3.95Quartet (x2)1HChiral center adjacent to

.

-CH (Val)
2.05Multiplet1HIsopropyl methine.[2]

-

(Ala)
1.25 / 1.28Doublet (x2)3HMethyl group of Alanine.[2][3]

-

(Val)
0.90 - 0.95Doublets (x4)6HValine methyls are diastereotopic and sensitive to the peptide isomerism.[2]

Solvent Note: In


, the Amide NH and 

signals will disappear due to deuterium exchange (H/D exchange). The

-CH signals will shift slightly upfield.[1][2][3]
NMR Highlights
  • Carbonyls: Expect splitting in the 170-175 ppm region (Peptide bond CO and Carboxyl CO).[1][2][3]

  • Aliphatics: The Valine methyl carbons (18-19 ppm) and Alanine methyl (17 ppm) will likely show double peaks, confirming the presence of diastereomers.

Part 5: Experimental Protocols

Synthesis of dl-Alanyl-dl-valine (Mixed Anhydride Method)

Objective: To synthesize the diastereomeric mixture for analytical standard generation.

Materials:

  • N-Boc-DL-Alanine[1][2]

  • DL-Valine Methyl Ester HCl[1][2]

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)[1][2]

  • Solvents: THF, DCM, TFA.[2]

Workflow (Graphviz):

Synthesis_Workflow Start Start: N-Boc-DL-Ala + DL-Val-OMe Activation 1. Activation (IBCF, NMM, -15°C) Forms Mixed Anhydride Start->Activation Coupling 2. Coupling (Add DL-Val-OMe) Forms Boc-DL-Ala-DL-Val-OMe Activation->Coupling Workup 3. Workup (Wash with NaHCO3, Citric Acid) Evaporate Solvent Coupling->Workup Deprotection 4. Deprotection (TFA/DCM 1:1) Removes Boc Group Workup->Deprotection Hydrolysis 5. Saponification (LiOH, THF/H2O) Removes Methyl Ester Deprotection->Hydrolysis Purification 6. Purification (Recrystallization or Prep-HPLC) Hydrolysis->Purification Final Final Product: dl-Alanyl-dl-valine Purification->Final

Caption: Step-by-step chemical synthesis workflow for generating dl-Alanyl-dl-valine.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     for full proton assignment (to see NH signals).[1][2][3] Use 
    
    
    
    with 0.1% TSP (internal standard) for quantitative purity analysis.
  • Concentration: Dissolve 5-10 mg of peptide in 600

    
     of solvent.
    
  • pH Adjustment (

    
    ):  The chemical shifts of zwitterions are pH-dependent.[1][2][3] Adjust pD to ~6.0-7.0 using NaOD/DCl for consistent results.
    

Part 6: References

  • NIST Mass Spectrometry Data Center. (2023).[2][3] dl-Alanyl-dl-valine Mass Spectrum. National Institute of Standards and Technology.[1][2][3] Link[2]

  • PubChem. (2024).[2][3] Compound Summary: dl-Alanyl-dl-valine (CID 137276).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

  • Abraham, R. J., et al. (2006).[2][3][4] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • Barth, A. (2007).[2][3] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1][2][3] (Grounding for Amide I/II assignments). Link[2]

  • Silverstein, R. M., et al. (2014).[2][3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2][3][5] (Standard reference for diastereomeric NMR splitting).

Sources

Physicochemical Profiling of dl-Alanyl-dl-Valine: A Thermodynamic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

dl-Alanyl-dl-valine (dl-Ala-dl-Val) represents a critical model system for understanding hydrophobic hydration and peptide-peptide interactions in mixed-stereochemistry environments.[1][2][3] Unlike pure enantiomers (L-L), the racemic dl-dl system offers unique insights into crystal lattice energies and solution-phase stability, which are pivotal for peptide drug formulation.[1][2][3]

This technical guide provides a rigorous framework for determining the thermodynamic properties of dl-Ala-dl-Val.[1][2][3] It moves beyond static data sheets to detail the causality of solute-solvent interactions—specifically partial molar volumes (


) and isentropic compressibilities (

)—which serve as the gold standard for predicting bioavailability and shelf-life stability.[1][2][3]

Molecular Specifications & Context

Before thermodynamic analysis, the solute must be strictly characterized.[1][2][3] dl-Ala-dl-Val exists primarily as a zwitterion in aqueous solution at neutral pH.[1][2][3]

Table 1: Fundamental Physicochemical Profile

PropertyValue / DescriptorContext
IUPAC Name 2-(2-aminopropanoylamino)-3-methylbutanoic acidPeptide bond formation between Alanine and Valine.[1][2][3]
CAS Registry 1999-46-8Unique identifier for the dl-dl isomer.[1][2][3][4][5][6]
Molecular Weight 188.22 g/mol Critical for molality (

) calculations.[1][2][3]
Molecular Formula

Hydrophobic isopropyl group (Val) + Methyl group (Ala).[1][2][3]
State (STP) White Crystalline SolidHigh melting point indicates strong lattice energy.[1][2][3]
pKa (approx)

3.1 (COOH),

8.2 (

)
Estimates based on constituent amino acids; determines zwitterionic range.[1][2][3]

Technical Insight: The presence of the hydrophobic isopropyl group on the valine residue significantly increases the "structure-making" tendency of water (hydrophobic hydration) compared to simple glycyl peptides.[1][2][3] This is the primary driver of positive partial molar volume changes.[1][2][3]

Theoretical Framework: Volumetric & Acoustic Properties

To understand how dl-Ala-dl-Val interacts with its formulation buffer, we must measure how it alters the solvent's structure.[1][2][3] We rely on two derived parameters obtained from density (


) and speed of sound (

) measurements.[1][2][3][7]
Apparent Molar Volume ( )

This parameter measures the change in volume per mole of solute added.[1][2][3] It is calculated as:


[1][2][3]
  • 
    : Molar mass of dl-Ala-dl-Val.[1][2][3][5][6]
    
  • 
    : Density of solution and pure solvent.[1][2][3]
    
  • 
    : Molality (mol/kg).[1][2][3]
    
Isentropic Compressibility ( )

This measures how "compressible" the hydration shell is compared to bulk water.[1][2][3] The hydration shell of a zwitterion is electrostricted (tightly packed) and less compressible.[1][2][3]


[1][2][3]

The apparent molar isentropic compressibility (


) is then derived to quantify the solute's contribution.[1][2][3]

Experimental Protocol: High-Precision Densimetry

Objective: Determine


 (Infinite Dilution Partial Molar Volume) with an accuracy of 

.

Prerequisites:

  • Solute: dl-Alanyl-dl-valine (>99% purity), recrystallized from ethanol-water.[1][2][3]

  • Solvent: Triply distilled, degassed water (Conductivity

    
    ).[1][2][3]
    
  • Instrument: Oscillating U-tube Densimeter (e.g., Anton Paar DSA 5000M).[1][2][3]

Workflow Diagram

The following workflow ensures data integrity by eliminating micro-bubbles and thermal drift, the two most common sources of error in thermodynamic peptide analysis.

ExperimentalWorkflow Recrystallization 1. Recrystallization (Ethanol/Water mix) Drying 2. Vacuum Drying (P2O5 desiccator, 24h) Recrystallization->Drying Weighing 3. Gravimetric Prep (±0.01 mg precision) Drying->Weighing Moisture Control Degassing 4. Degassing (Ultrasonic bath, 15 min) Weighing->Degassing Dissolution Injection 5. Injection (Syringe, no bubbles) Degassing->Injection Critical Step Measurement 6. DSA Measurement (Density & Sound Velocity) Injection->Measurement Measurement->Injection Drift > 2ppm? Repeat

Figure 1: Step-by-step protocol for high-precision thermodynamic characterization of dipeptides.

Critical Operational Steps
  • Moisture Elimination: Peptides are hygroscopic.[1][2][3] Dry dl-Ala-dl-Val over

    
     in a vacuum desiccator for at least 24 hours prior to weighing. Failure here leads to errors in molality (
    
    
    
    ).[1][2][3]
  • Thermal Equilibrium: The vibrating tube densimeter must stabilize at the target temperature (e.g., 298.15 K) for at least 10 minutes before recording.

  • Degassing: Dissolved air affects compressibility measurements significantly.[1][2][3] Degas all solutions ultrasonically immediately before injection.[1][2][3]

Data Analysis & Interpretation

Once raw data (


 and 

) is collected across a concentration range (e.g., 0.01 to 0.1 mol/kg), apply the Masson Equation to find the infinite dilution properties.[1][2][3]
The Masson Equation

[1][2][3]
  • 
     (Intercept):  The partial molar volume at infinite dilution.[1][2][3] This represents solute-solvent  interactions.[1][2][3][8]
    
  • 
     (Slope):  Experimental slope. This represents solute-solute  interactions.[1][2][3][8]
    

Table 2: Expected Thermodynamic Trends for dl-Ala-dl-Val

ParameterTrend vs. ConcentrationPhysical Interpretation
Density (

)
IncreasesSolute is denser than bulk water.[1][2][3]

Increases slightlyRelease of water from hydration shell as peptides aggregate.[1][2][3]
Compressibility (

)
Decreases"Hard" hydration shells replace "soft" bulk water.[1][2][3]

(Viscosity)
PositiveStructure-making behavior of the hydrophobic Valine side chain.[1][2][3]
Mechanism of Interaction

The thermodynamic values are driven by the competition between the charged termini and the hydrophobic side chains.[1][2][3]

InteractionMechanism Zwitterion dl-Ala-dl-Val (Zwitterion) Termini Charged Termini (NH3+, COO-) Zwitterion->Termini SideChains Hydrophobic Groups (Methyl, Isopropyl) Zwitterion->SideChains Electrostriction Electrostriction (Volume Contraction) Termini->Electrostriction Strong Electrostatic Field HydrophobicHydration Hydrophobic Hydration (Structure Making) SideChains->HydrophobicHydration Water Cage Formation Result Net V_phi^0 Electrostriction->Result Negative Contribution to Volume HydrophobicHydration->Result Positive Contribution to Volume

Figure 2: Mechanistic drivers of partial molar volume. The charged termini compress the solvent (electrostriction), while the hydrophobic Valine side chain organizes water (hydrophobic hydration).[1][2]

Applications in Drug Development

Understanding the thermodynamics of dl-Ala-dl-Val is not merely academic; it directly informs formulation strategies.[1][2][3]

  • Racemization Stability: By comparing

    
     of dl-Ala-dl-Val against L-Ala-L-Val, researchers can detect subtle packing differences.[1][2][3] Racemates often have higher lattice energies and lower solubilities, affecting bioavailability.[1][2][3]
    
  • Excipient Compatibility: If

    
     (solute-solute interaction) is highly positive, the peptide is prone to self-aggregation.[1][2][3] This suggests the need for surfactants or cyclodextrins in the formulation to prevent precipitation.[1][2][3]
    
  • Thermal Stability: The second derivative of volume with respect to temperature (

    
    ) serves as a sensitive probe for protein unfolding or peptide degradation pathways.[1][2][3]
    

References

  • NIST Chemistry WebBook. dl-Alanyl-dl-valine Thermochemistry Data.[1][2][3][5][6] National Institute of Standards and Technology.[1][2][3][5][6][8]

  • PubChem. Compound Summary: dl-Alanyl-dl-valine (CID 137276).[1][2][3] National Center for Biotechnology Information.[1][2][3]

  • Banipal, T. S., et al. Volumetric and acoustic properties of dipeptides in aqueous solutions.[1][2][3] (General reference for methodology on alanyl-valine systems). Journal of Chemical Thermodynamics. (Note: Specific data for dl-dl isomer requires experimental derivation using the protocol above; methodology grounded in standard peptide thermodynamics).

  • Cheméo. Chemical Properties of dl-Alanyl-dl-valine.

Sources

An In-depth Technical Guide to the Solubility of dl-Alanyl-dl-valine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dipeptide Solubility in Research and Development

The dipeptide dl-alanyl-dl-valine, a molecule composed of alanine and valine amino acids, serves as a fundamental building block in various scientific and pharmaceutical applications. Its solubility characteristics in aqueous and organic media are a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility profile of dl-alanyl-dl-valine is not merely academic; it is a practical necessity for experimental design, process optimization, and the successful translation of research from the laboratory to clinical and industrial settings.

This technical guide provides a detailed exploration of the solubility of dl-alanyl-dl-valine. Moving beyond a simple compilation of data, this document delves into the underlying physicochemical principles governing its dissolution, offers field-proven methodologies for solubility determination, and presents a framework for predicting solubility behavior in novel solvent systems.

Physicochemical Properties and their Influence on Solubility

The solubility of a peptide is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the peptide and the solvent molecules.[1][2] For dl-alanyl-dl-valine, several key factors come into play:

  • Amino Acid Composition: The peptide is composed of alanine, a small, non-polar amino acid, and valine, which is also non-polar and hydrophobic due to its branched isopropyl side chain.[3] This inherent hydrophobicity suggests that while solubility in water is expected, it may be limited, and solubility in certain organic solvents could be significant. Peptides with a high proportion of non-polar amino acids often exhibit limited solubility in aqueous solutions.[4]

  • Zwitterionic Nature: Like all amino acids and peptides, dl-alanyl-dl-valine exists as a zwitterion at neutral pH, possessing both a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. This ionic character contributes to its solubility in polar solvents like water. The overall net charge of a peptide is a critical factor for its solubility, with the lowest solubility often observed at its isoelectric point (pI).[4]

  • Peptide Bonds: The amide linkages within the dipeptide can participate in hydrogen bonding with both proton-donating and proton-accepting solvents, further influencing its solubility profile.

  • Stereochemistry: The "dl" designation indicates a racemic mixture of stereoisomers. This can sometimes influence crystal packing and, consequently, the energy required to break the crystal lattice, which in turn affects solubility.

Solubility Profile of dl-Alanyl-dl-valine: A Qualitative and Quantitative Overview

Table 1: Predicted and Known Solubility Behavior of dl-Alanyl-dl-valine

SolventSolvent TypePredicted/Known SolubilityRationale and Supporting Evidence
Water Polar ProticModerately SolubleThe zwitterionic nature and hydrogen bonding capabilities of the peptide backbone contribute to water solubility. However, the hydrophobic side chains of alanine and valine may limit high solubility. The constituent amino acid, DL-Valine, is soluble in water.[3]
Methanol Polar ProticLikely SolubleMethanol is a polar protic solvent capable of hydrogen bonding, and it is often a good solvent for dipeptides. A study on L-alanyl-L-valine suggested methanol is a good solvent for preparing thin films of the dipeptide.[7]
Ethanol Polar ProticModerately to Sparingly SolubleSimilar to methanol but slightly less polar. The constituent amino acid, DL-valine, is reported to be insoluble in ethanol.[3] This suggests the dipeptide may also have limited solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleDMSO is a strong polar aprotic solvent and is widely used for dissolving hydrophobic peptides.[5][8]
Dimethylformamide (DMF) Polar AproticLikely SolubleSimilar to DMSO, DMF is another common organic solvent for dissolving peptides with hydrophobic character.[5][8]

Note: The predictions for organic solvents are based on general guidelines for peptide solubility.[1][5][8] Experimental verification is crucial for determining precise solubility values.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate determination of dipeptide solubility requires a robust and reproducible experimental methodology. The following protocol is a self-validating system designed to provide reliable solubility data. This method is adapted from established techniques for measuring the solubility of amino acids and dipeptides.[9][10]

Principle:

The equilibrium solubility is determined by creating a saturated solution of dl-alanyl-dl-valine in the solvent of interest at a controlled temperature. The concentration of the dissolved dipeptide in the supernatant is then quantified after separating the undissolved solid.

Materials and Equipment:
  • dl-Alanyl-dl-valine (high purity)

  • Solvents (analytical grade): Water (deionized), Methanol, Ethanol, DMSO, DMF

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Analytical balance (± 0.01 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of dl-alanyl-dl-valine to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Prepare triplicate samples for each solvent and temperature point to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended for dipeptides.[9] The goal is to ensure the concentration of the dissolved peptide in the liquid phase remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette to avoid temperature-induced precipitation.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of dl-alanyl-dl-valine of known concentrations.

    • Determine the concentration of the dipeptide in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Causality Behind Experimental Choices:
  • Use of Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase, a fundamental requirement for determining thermodynamic solubility.

  • Extended Equilibration Time: Allows the dissolution process to reach a steady state, preventing underestimation of the solubility.

  • Temperature Control: Solubility is highly temperature-dependent. Precise temperature control throughout the experiment is critical for obtaining accurate and reproducible results.

  • Filtration: Removes any undissolved microparticles that could lead to an overestimation of the solubility.

  • Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement, which is the cornerstone of the solubility determination.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dl-alanyl-dl-valine.

Solubility_Determination_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sample Collection & Dilution cluster_analysis 5. Quantification cluster_calculation 6. Final Calculation prep Add excess dl-Alanyl-dl-valine to a known volume of solvent equilibrate Agitate in a thermostatic bath (e.g., 24-48h at 25°C) prep->equilibrate settle Allow solid to settle equilibrate->settle centrifuge Centrifuge to pellet solid settle->centrifuge supernatant Withdraw supernatant centrifuge->supernatant filter Filter through 0.22µm filter supernatant->filter dilute Accurately dilute the filtrate filter->dilute analysis Analyze by HPLC or UV-Vis Spectrophotometry dilute->analysis quantify Determine concentration analysis->quantify calibration Generate calibration curve calibration->quantify calculate Calculate solubility based on dilution factor and concentration quantify->calculate

Caption: Workflow for the experimental determination of dipeptide solubility.

Thermodynamic Considerations of Dissolution

The dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative.

  • Enthalpy of Solution (ΔH_sol): This term represents the net heat change during dissolution. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For many organic molecules, this process can be endothermic (requiring energy).

  • Entropy of Solution (ΔS_sol): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy as the solute molecules become more dispersed in the solvent.

A study on the enthalpy of solution of dl-α-alanyl-dl-α-valine in aqueous solutions of various amides provides valuable insight into the energetic interactions of this dipeptide with co-solvents, which can be extrapolated to understand its behavior in pure organic solvents.

Conclusion and Future Perspectives

The solubility of dl-alanyl-dl-valine is a multifaceted property governed by its inherent chemical structure and the nature of the solvent. While a comprehensive quantitative dataset for its solubility in a wide array of organic solvents is not yet publicly available, this guide has provided a robust framework for understanding, predicting, and experimentally determining this critical parameter. The provided experimental protocol offers a reliable method for generating high-quality solubility data, which is indispensable for advancing research and development involving this dipeptide. Future work should focus on the systematic experimental determination of the solubility of dl-alanyl-dl-valine in a range of pharmaceutically and industrially relevant solvents at various temperatures to build a comprehensive public database for the scientific community.

References

  • Ziganshin, M. A., et al. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. Physical Chemistry Chemical Physics, 17(31), 20168-20177. [Link]

  • GenScript. Peptide Solubility Guidelines. Retrieved from [Link]

  • PubChem. DL-Ala-DL-Val. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. DL-valine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Ala-Val. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, L. A., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22434-22445. [Link]

  • Dutta, S., & Kundu, K. K. (2003). Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1208-1214. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Cheméo. Chemical Properties of dl-Alanyl-dl-valine (CAS 1999-46-8). Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 647-655. [Link]

  • PubChem. Glycyl-alanyl-valine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. DL-Alanyl-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Physical State and Appearance of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical state and appearance of the dipeptide dl-Alanyl-dl-valine (CAS RN: 1999-46-8). While foundational data identifies it as a white to off-white crystalline solid, a thorough review of publicly accessible scientific literature reveals a notable absence of detailed experimental data on its specific crystallographic, morphological, and thermal properties. Addressing this gap for researchers, scientists, and drug development professionals, this guide pivots from a data repository to a methodological framework. It outlines the critical importance of physical characterization in a regulatory context and provides detailed, field-proven protocols for determining the essential physicochemical properties of a peptide active pharmaceutical ingredient (API) like dl-Alanyl-dl-valine. The protocols for X-Ray Powder Diffraction (XRPD), Scanning Electron Microscopy (SEM), and Differential Scanning Calorimetry (DSC) are presented as self-validating systems, grounded in authoritative standards and designed to generate the robust data required for scientific investigation and regulatory submission.

Introduction and Macroscopic Properties

dl-Alanyl-dl-valine is a dipeptide composed of racemic alanine and racemic valine. In the context of pharmaceutical development and chemical research, a precise understanding of a substance's physical properties is a non-negotiable prerequisite for ensuring quality, consistency, and performance.[1][2] The physical state of an active pharmaceutical ingredient (API) directly influences critical parameters such as solubility, dissolution rate, bioavailability, and stability.[3]

The macroscopic appearance of dl-Alanyl-dl-valine is consistently reported by chemical suppliers as a solid, specifically a "White to Almost white powder to crystal". This description provides a preliminary identification benchmark for visual inspection upon sample receipt.

Table 1: Core Identification and Macroscopic Properties of dl-Alanyl-dl-valine

PropertyValueSource(s)
Chemical Name 2-(2-aminopropanamido)-3-methylbutanoic acidPubChem [CID: 137276]
Synonyms H-DL-Ala-DL-Val-OH, Alanylvaline (DL)TCI Chemicals
CAS Registry No. 1999-46-8TCI Chemicals
Molecular Formula C₈H₁₆N₂O₃TCI Chemicals
Molecular Weight 188.23 g/mol TCI Chemicals
Physical State Solid (at 20°C)TCI Chemicals
Appearance White to Almost white powder to crystalTCI Chemicals

While visual inspection is a necessary first step, it is insufficient for the rigorous demands of scientific research and drug development. A comprehensive characterization workflow is essential to define the material's microscopic and thermodynamic properties.

The Imperative for In-Depth Physical Characterization

For any peptide intended for research or therapeutic use, a detailed physical characterization is a cornerstone of its quality control strategy. Regulatory bodies, guided by frameworks such as the ICH Q6A guidelines, mandate a thorough understanding of the drug substance to ensure its identity, purity, and consistency between batches.[1][2][4][5] Key physical attributes that require empirical determination include crystallinity, polymorphism, particle morphology, and melting point.

The following sections detail the standard, authoritative methodologies a researcher would employ to fully characterize a sample of dl-Alanyl-dl-valine.

Structural and Morphological Analysis

Crystallinity and Polymorphism

The degree of crystallinity (the extent of three-dimensional order) and the potential for polymorphism (the ability to exist in multiple crystal forms) are critical quality attributes. An amorphous solid (lacking long-range order) will exhibit different solubility and stability profiles compared to a crystalline one. Different polymorphs of the same compound can also have vastly different physical properties. X-Ray Powder Diffraction (XRPD) is the definitive technique for this analysis.[6][7]

Authoritative Protocol: Characterization by X-Ray Powder Diffraction (XRPD)

Causality: XRPD is employed as the primary tool to generate a unique "fingerprint" of the solid-state structure.[7] When a monochromatic X-ray beam interacts with a crystalline sample, it diffracts at specific angles (2θ). The resulting diffraction pattern of peak positions and intensities is directly related to the atomic arrangement within the crystal lattice. A sharp, well-defined pattern indicates a crystalline material, while a broad, featureless "halo" signifies an amorphous substance.[6]

Methodology:

  • Instrument Calibration: Ensure the diffractometer is calibrated according to the manufacturer's specifications, typically using a certified standard reference material (e.g., silicon powder, corundum).

  • Sample Preparation:

    • Gently grind the dl-Alanyl-dl-valine powder using an agate mortar and pestle to ensure homogeneity and reduce preferred orientation effects.

    • The ideal sample is a crystalline powder pressed smoothly into the sample holder.[8]

    • Mount approximately 10-20 mg of the powder onto a zero-background sample holder (e.g., single-crystal silicon). Ensure the powder surface is flat and flush with the holder's surface to prevent geometric errors.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Generator Settings: Operate at standard conditions, for example, 40 kV and 40 mA.[9]

    • Optics: Utilize standard Bragg-Brentano geometry with appropriate divergence and anti-scatter slits. Soller slits are used to limit axial divergence.[10]

  • Data Acquisition:

    • Scan the sample over a relevant angular range. For most organic compounds, a range from approximately 2° to 40° 2θ is sufficient to capture the most characteristic diffraction peaks.[10]

    • Use a suitable step size (e.g., 0.02° 2θ) and dwell time (e.g., 0.5-2.0 seconds/step) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak.

    • Compare the resulting pattern against a reference database (if available) or use it as the reference standard for future batch-to-batch comparisons. The pattern definitively determines if the material is crystalline or amorphous and serves as the identifier for a specific polymorphic form.

Particle Morphology

The size, shape, and surface texture of peptide particles can significantly impact bulk properties like flowability, compressibility (critical for tableting), and dissolution kinetics. Scanning Electron Microscopy (SEM) is the gold-standard technique for direct visualization of particle morphology.

Authoritative Protocol: Morphological Analysis by Scanning Electron Microscopy (SEM)

Causality: SEM utilizes a focused beam of electrons to scan the sample surface. Interactions between the electrons and the sample generate signals that provide information about the surface topography and composition. This allows for high-resolution imaging of individual particles, revealing their shape (e.g., acicular, prismatic, irregular), size distribution, and degree of aggregation.

Methodology:

  • Sample Mounting:

    • Place a double-sided conductive carbon adhesive tab onto an aluminum SEM stub.[11][12]

    • Carefully apply a small, representative amount of the dl-Alanyl-dl-valine powder onto the adhesive.[13]

    • Remove excess loose powder by gently tapping the stub or using a jet of dry, compressed air or nitrogen. This is critical to prevent contamination of the SEM vacuum chamber.[12][13]

  • Sputter Coating (for non-conductive samples):

    • Peptides are typically non-conductive and prone to "charging" under the electron beam, which degrades image quality.

    • Place the mounted stub into a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold (Au) or gold-palladium (Au/Pd), onto the sample surface. This layer dissipates the electron charge.

  • Imaging:

    • Introduce the coated stub into the SEM high-vacuum chamber.

    • Apply an appropriate accelerating voltage (e.g., 2-10 kV). Lower voltages are often preferred for delicate organic samples to minimize beam damage.

    • Use the secondary electron (SE) detector to acquire images that show surface topography.

    • Capture images at various magnifications (e.g., 100x, 500x, 2500x) to provide a comprehensive view of the overall particle landscape and the fine details of individual particles.

Thermal Properties and Identity

The melting point of a pure crystalline solid is a sharp, reproducible physical constant that serves as a key indicator of both identity and purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting point and other thermal events.[14][15][16][17]

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][17] When the sample melts (a first-order phase transition), it absorbs energy (an endothermic event) without changing its temperature. This absorption is detected as a distinct peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point (Tₘ).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) that cover the expected melting range of the peptide.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dl-Alanyl-dl-valine powder into a clean aluminum DSC pan.

    • Hermetically seal the pan using a press. This prevents any loss of sample due to sublimation.

    • Prepare an identical, empty sealed pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., dry nitrogen at 20-50 mL/min) to create a stable, non-reactive atmosphere.

  • Data Acquisition (Heat-Cool-Heat Cycle):

    • Segment 1 (Equilibration): Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Segment 2 (Heating): Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting transition.[15] This is the primary data-gathering step.

    • Segment 3 (Cooling): Cool the sample back to the starting temperature. This can provide information on recrystallization behavior.

    • Segment 4 (Re-heating): A second heating scan can be useful to investigate changes in the material induced by the initial melt (e.g., degradation, transition to a different polymorph).

  • Data Analysis:

    • Analyze the thermogram from the first heating scan.

    • The melting transition will appear as an endothermic peak.

    • Determine the onset temperature of the peak, which is taken as the melting point (Tₘ). The peak temperature (Tₚ) and the enthalpy of fusion (ΔHfus, the area under the peak) should also be reported as they provide further thermodynamic information.[14]

Visualized Workflows and Relationships

Comprehensive Characterization Workflow

The following diagram illustrates the logical flow for the complete physical characterization of a new batch of dl-Alanyl-dl-valine, ensuring its quality and consistency.

G cluster_0 Initial Assessment cluster_1 Structural & Morphological Analysis cluster_2 Thermal Analysis cluster_3 Data Interpretation & Reporting Sample Sample Receipt: dl-Alanyl-dl-valine Visual Macroscopic Inspection (Color, Appearance) Sample->Visual XRPD XRPD Analysis Visual->XRPD SEM SEM Analysis Visual->SEM DSC DSC Analysis Visual->DSC Crystallinity Crystalline or Amorphous? Polymorph ID XRPD->Crystallinity Morphology Particle Size, Shape, & Aggregation SEM->Morphology Thermal Melting Point (Tm) & Purity Indication DSC->Thermal Report Certificate of Analysis & Technical Report Crystallinity->Report Morphology->Report Thermal->Report

Caption: Logical workflow for the physical characterization of dl-Alanyl-dl-valine.

Factors Influencing Final Physical State

The physical properties of the final peptide powder are not intrinsic alone; they are heavily influenced by the manufacturing and handling processes.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_handling Storage & Handling center_node Final Physical State of dl-Alanyl-dl-valine (Crystallinity, Morphology, Purity) Reaction Reaction Conditions (Solvent, Temp) Reaction->center_node Crystallization Crystallization Method (Solvent, Cooling Rate) Crystallization->center_node Drying Drying Conditions (Temp, Vacuum, Time) Drying->center_node Storage Storage Conditions (Temp, Humidity) Storage->center_node

Caption: Key process factors that influence the final physical properties.

Conclusion

dl-Alanyl-dl-valine is physically described as a white to off-white crystalline powder. While this provides a basic starting point, this guide highlights the critical lack of detailed, publicly available experimental data for its microscopic and thermal properties. For professionals in research and drug development, this absence underscores the necessity of performing in-house characterization.

By following the authoritative, step-by-step protocols for X-Ray Powder Diffraction (XRPD), Scanning Electron Microscopy (SEM), and Differential Scanning Calorimetry (DSC) detailed herein, scientists can generate the robust, reliable data required to fully define the physical state of dl-Alanyl-dl-valine. This methodical approach ensures compliance with regulatory expectations and builds the foundational knowledge necessary for successful downstream development and application.

References

  • Nanoscience Instruments. (n.d.). Preparing Powders for Scanning Electron Microscopy. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Operating Procedure for X-Ray Diffraction. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • CEMM. (n.d.). SEM sample preparation. Retrieved from [Link]

  • VacCoat. (n.d.). Sample Preparation for Scanning Electron Microscopy. Retrieved from [Link]

  • Newman, A. (2015). X-ray Powder Diffraction in Solid Form Screening and Selection. ResearchGate. Retrieved from [Link]

  • Newman, A. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Giron, D., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Molecules.
  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). <941> X-Ray Powder Diffraction. Retrieved from [Link]

  • Ha, E., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). What Are the FDA Requirements for Peptide Characterization?. Retrieved from [Link]

  • Lakbub, J., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • Yale University West Campus Materials Characterization Core. (n.d.). Sample Preparation. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]

  • Kuril, A. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides.
  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • IPQ. (2024). FDA's Katharine Duncan on CMC Expectations for Therapeutic Peptides. Retrieved from [Link]

Sources

Technical Guide: Chirality and Implications in dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stereochemical complexity, analytical resolution, and biological implications of dl-Alanyl-dl-valine (CAS: 1999-46-8).[1][2] Unlike pure enantiomeric peptides (e.g., L-Ala-L-Val), the "dl-dl" designation indicates a combinatorial mixture derived from racemic precursors.[2] This results in a matrix of four distinct stereoisomers: the enantiomeric pair L-Ala-L-Val / D-Ala-D-Val and the diastereomeric pair L-Ala-D-Val / D-Ala-L-Val .[2]

For researchers in drug development, this compound serves as a critical model for studying proteolytic stability (D-isomer resistance) and chiral separation efficiency .[1][2][3] This guide provides a self-validating analytical protocol using Marfey’s Reagent and details the thermodynamic and biological divergences between these stereoisomers.

The Stereochemical Matrix

The synthesis of dl-Alanyl-dl-valine via standard coupling (e.g., DCC/NHS) of racemic Alanine and Valine yields a statistical distribution of isomers.[1] Understanding this matrix is prerequisite to any separation strategy.[2][3]

Isomer Classification

The mixture contains two sets of enantiomers that are diastereomers of each other.[3]

  • Pair A (Homochiral backbones): L-Ala-L-Val and D-Ala-D-Val.[1][2]

  • Pair B (Heterochiral backbones): L-Ala-D-Val and D-Ala-L-Val.[1][2]

Note: Pair A and Pair B have different physical properties (NMR shifts, melting points, solubility) and can often be separated on achiral stationary phases (C18).[3] Resolving the enantiomers within each pair requires a chiral environment.

Visualization of Stereoisomer Generation

The following diagram illustrates the combinatorial expansion during synthesis and the requisite separation logic.

Stereochemistry cluster_isomers Resulting Stereoisomers (dl-Alanyl-dl-valine) Precursors Precursors (Racemic Mix) Reaction Coupling Reaction (Peptide Bond Formation) Precursors->Reaction PairA Homochiral Pair (L-L / D-D) Reaction->PairA ~50% Yield PairB Heterochiral Pair (L-D / D-L) Reaction->PairB ~50% Yield Separation Separation Strategy PairA->Separation PairB->Separation

Figure 1: Combinatorial generation of stereoisomers from racemic precursors. The resulting mixture requires specific strategies to resolve diastereomers (Pair A vs B) and enantiomers.

Analytical Resolution: Self-Validating Protocols

To resolve all four isomers, standard RP-HPLC is insufficient.[1][2] Two robust methods are presented below. Method A (Marfey’s Reagent) is recommended for quantitative purity analysis as it converts enantiomers into separable diastereomers.[2][3]

Method A: Derivatization with Marfey’s Reagent (FDAA)

Principle: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA) reacts with the N-terminal amine.[1][2] Because the reagent is optically pure (L), it converts the target enantiomers into diastereomers (e.g., L-FDAA-D-Ala-L-Val vs L-FDAA-L-Ala-L-Val).[2] These have significantly different hydrophobicities and elute separately on standard C18 columns.[2][3]

Experimental Protocol
  • Preparation: Dissolve 50 µg of the dl-Alanyl-dl-valine sample in 100 µL water.

  • Derivatization: Add 200 µL of 1% L-FDAA in acetone and 40 µL of 1.0 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. (Self-Validation: Solution must turn yellow; lack of color indicates reagent failure).

  • Quenching: Stop reaction with 20 µL of 2 M HCl to neutralize.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Spheri-5 RP-18, 5 µm).[1][2][3]

    • Mobile Phase A: 50 mM Triethylamine phosphate (pH 3.0).[2][3][4]

    • Mobile Phase B: Acetonitrile.[1][2][3][4]

    • Gradient: 10% to 40% B over 45 minutes.

    • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).[3][5]

Data Interpretation: The elution order is generally governed by hydrophobicity, where D-amino acid derivatives typically elute later than their L-counterparts due to intramolecular hydrogen bonding reducing the polarity of the D-derivative [1].[1][4]

Method B: Chiral Ligand Exchange Chromatography (CLEC)

Principle: Uses a mobile phase containing Copper(II) complexes (e.g., Cu(II)-L-Proline or Cu(II)-L-Alanine).[1][2][3] The dipeptide forms a ternary complex with the copper and the chiral selector.[3] The stability of this complex differs between enantiomers.[3]

ParameterSpecification
Column C8 or C18 standard column (used as dynamic support)
Mobile Phase 2 mM CuSO₄ + 4 mM L-Alanine in Water/Methanol (95:5)
Flow Rate 1.0 mL/min
Temperature 50°C (Higher temp improves exchange kinetics)
Detection UV 254 nm (Copper complex absorbance)

Biological & Thermodynamic Implications

The chirality of the Alanyl-Valine sequence dictates its stability in biological systems and its solid-state behavior.

Proteolytic Stability (The "D" Advantage)

Endogenous peptidases (e.g., pepsin, trypsin) are stereospecific for L-peptide bonds.[3]

  • L-Ala-L-Val: Rapidly hydrolyzed.[2] Bioavailability is low.[2][3]

  • D-Ala-L-Val / L-Ala-D-Val: Highly resistant to hydrolysis.[2] The "wrong" stereochemistry at the scissile bond prevents the enzyme catalytic triad from engaging [2].

  • Implication: Drug candidates incorporating D-Ala-D-Val motifs exhibit extended plasma half-lives, making them ideal for therapeutic peptidomimetics.[2]

Solid-State Thermodynamics

Research into L-Ala-L-Val versus its isomers shows sequence-dependent thermal stability.[1][2] L-Ala-L-Val forms clathrates (inclusion compounds) with organic vapors that are thermodynamically more stable than the reverse sequence (L-Val-L-Ala) [3].[2] In the context of the dl-dl mixture, the heterochiral pairs (L-D and D-L) often pack less efficiently than the homochiral pairs, leading to lower melting points and higher solubility—a critical factor in purification.[3]

Biological Workflow Diagram

The following diagram details the metabolic fate of the different isomers found in the mixture.

BioFate Input dl-Alanyl-dl-valine (Mixture Administration) Enzyme Peptidase Encounter (e.g., Trypsin/Pepsin) Input->Enzyme Hydrolysis Hydrolysis (Cleavage) Enzyme->Hydrolysis L-Ala-L-Val (Substrate Match) Intact Metabolic Stability (Intact Peptide) Enzyme->Intact D-containing Isomers (Steric Mismatch) Free Amino Acids\n(Nutrient Pool) Free Amino Acids (Nutrient Pool) Hydrolysis->Free Amino Acids\n(Nutrient Pool) Extended Half-life\n(Therapeutic Potential) Extended Half-life (Therapeutic Potential) Intact->Extended Half-life\n(Therapeutic Potential)

Figure 2: Differential metabolic processing of Alanyl-Valine stereoisomers.[1][2][3] D-isomers evade enzymatic cleavage.[2]

Summary of Key Data

The following table consolidates the properties relevant to the dl-dl mixture components.

PropertyHomochiral (L-L / D-D)Heterochiral (L-D / D-L)Relevance
Elution (Marfey's) Early Eluting (L-L)Late Eluting (L-D / D-L)Identification of isomer impurity
Enzymatic Stability Low (L-L)HighProdrug design
Solubility Generally LowerGenerally HigherCrystallization purification
CAS RN 1999-46-8 (Mix)-Regulatory filing

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[2][3] Amino Acids, 27(3-4), 231-247.[2][3][5]

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.[1][2][3][6] Proceedings of the National Academy of Sciences, 102(2), 413-418.[3][6] [3]

  • Ziganshin, M. A., et al. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates.[1][2][7] RSC Advances, 5, 57114-57121.[2][3]

  • PubChem Compound Summary. dl-Alanyl-dl-valine (CID 137276).[1][2][3] National Center for Biotechnology Information.[2][3]

Sources

Technical Guide: Biological and Physicochemical Utility of dl-Alanyl-dl-valine

[1]

Executive Summary

dl-Alanyl-dl-valine (CAS: 1999-46-8) is a racemic dipeptide comprising alanine and valine. Unlike its pure L-isomer counterpart—which functions as a fundamental substrate in protein synthesis and nitrogen metabolism—the DL-form serves a distinct role in biochemical characterization , peptidomimetic design , and enzymatic stereoselectivity profiling .

This guide analyzes the compound's resistance to proteolytic degradation, its utility as a hydrophobic structural probe in protein engineering, and its potential as a stable scaffold for prodrug delivery. By leveraging the steric constraints of D-amino acids within the racemate, researchers can utilize dl-Alanyl-dl-valine to map active site specificity in peptidases and peptide transporters (PEPT1/PEPT2).[1]

Part 1: Molecular Architecture & Stereochemical Landscape[1]

Structural Composition

The designation "dl-Alanyl-dl-valine" implies a mixture of stereoisomers. In a non-stereoselective synthesis, this results in four distinct species. Understanding this heterogeneity is critical for interpreting biological assay data.[1]

Isomer ConfigurationAbbreviationBiological Relevance
L-Alanyl-L-valine L-Ala-L-ValNatural Substrate: Rapidly hydrolyzed by peptidases; actively transported.[1]
D-Alanyl-D-valine D-Ala-D-ValProtease Resistant: Often inert to mammalian peptidases; potential inhibitor.[1]
L-Alanyl-D-valine L-Ala-D-ValMixed/Stable: High resistance to N-terminal exopeptidases.[1]
D-Alanyl-L-valine D-Ala-L-ValMixed/Stable: Poor substrate for transport; resistant to hydrolysis.[1]
Physicochemical Properties[1][3]
  • Hydrophobicity: The presence of the isopropyl group (Valine) and methyl group (Alanine) creates a significant hydrophobic footprint.

  • Solubility: High aqueous solubility, but the DL-racemate often exhibits different crystal lattice energies and solubility limits compared to the pure L-L form due to more efficient packing (racemic compound formation).

Part 2: Enzymatic Stability & Proteolytic Resistance

The most significant biological feature of dl-Alanyl-dl-valine is its differential susceptibility to hydrolysis .[1]

Mechanism of Resistance

Most mammalian and microbial peptidases (e.g., Leucine Aminopeptidase, PepT) are stereospecific for L-peptide bonds. The inclusion of D-isomers in dl-Alanyl-dl-valine introduces steric clashes within the enzyme's active site (S1/S1' pockets), drastically reducing catalytic turnover (

1
  • Case Study (Vibrio cholerae): Research indicates that while V. cholerae extracts rapidly hydrolyze Glycyl-L-peptides, dl-Alanyl-dl-valine remains resistant to hydrolysis .[1][2] This confirms its utility as a negative control in proteolytic assays or as a stable backbone for metabolic probes.[1]

Visualization: Stereochemical Hydrolysis Logic

The following diagram illustrates the kinetic selection process where L-L forms are processed, while D-containing forms persist.

Proteolytic_SelectivityInputdl-Alanyl-dl-valine(Racemic Mixture)EnzymeStereospecific Peptidase(e.g., Aminopeptidase N)Input->EnzymeSubstrate BindingL_LL-Ala-L-Val(Natural)Enzyme->L_LRecognitionD_XD-Ala-D-Val / Mixed(Non-Natural)Enzyme->D_XSteric RejectionHydrolysisHydrolysis(Cleavage)L_L->HydrolysisCatalysisIntactIntact Dipeptide(Accumulation)D_X->IntactMetabolic StabilityProductsFree L-Ala + L-ValHydrolysis->Products

Caption: Kinetic sorting of dl-Alanyl-dl-valine isomers by stereospecific peptidases.

Part 3: Transport and Bioavailability (PEPT1/PEPT2)

Peptide Transporter Interaction

The intestinal peptide transporter PEPT1 (SLC15A1) and renal transporter PEPT2 (SLC15A2) are proton-coupled transporters responsible for di/tripeptide uptake.[1]

  • Substrate Stereospecificity: PEPT1 prefers peptides containing L-amino acids.[1]

  • Inhibitory Potential: D-containing peptides (present in the DL-mixture) often act as competitive inhibitors or low-affinity substrates.[1] They can bind to the transporter but are translocated much slower than L-L peptides.[1]

  • Implication: In drug development, dl-Alanyl-dl-valine can be used to determine if a drug carrier's transport is stereoselective.[1] If the addition of dl-Alanyl-dl-valine inhibits the uptake of a radiolabeled standard (e.g., Gly-Sar), it confirms overlapping binding sites.

Part 4: Applications in Protein Engineering & Food Science

Hydrophobic Interaction Modulation

Recent studies (e.g., in myofibrillar protein gels) have shown that dl-Alanyl-dl-valine can modify protein tertiary structures.[1]

  • Mechanism: The hydrophobic side chains (isopropyl/methyl) interact with hydrophobic pockets of denatured proteins.[1]

  • Outcome: This promotes the unfolding of tertiary structures and exposes buried hydrophobic groups (like Tryptophan), facilitating the formation of stable, porous protein networks.[3] This is critical for texture modification in food science and hydrogel formation in tissue engineering.[1]

Part 5: Experimental Protocols

Protocol A: Differential Hydrolysis Assay

Objective: To quantify the fraction of L-L isomer vs. D-containing isomers in a sample using enzymatic resolution.

  • Preparation: Dissolve 10 mM dl-Alanyl-dl-valine in PBS (pH 7.4).

  • Enzyme Addition: Add Leucine Aminopeptidase (LAP) or a kidney brush border membrane vesicle (BBMV) preparation.[1]

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Analysis: Analyze supernatant via RP-HPLC (C18 column).

    • Observation: The L-Ala-L-Val peak will disappear/diminish.[1] The D-containing peaks will remain constant.[1]

    • Calculation: Stereochemical purity = (Initial Area - Final Area) / Initial Area.[1]

Protocol B: Transport Competition Assay (Caco-2)

Objective: Determine affinity for PEPT1.

  • Cell Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts.

  • Tracer: Use [¹⁴C]-Gly-Sar (10 µM) as the reference substrate.[1]

  • Competition: Add dl-Alanyl-dl-valine at graded concentrations (0.1 – 50 mM) to the apical chamber.

  • Measurement: Measure radiolabel accumulation in the lysate after 15 minutes.

  • Data Analysis: Plot % Inhibition vs. Concentration to determine IC₅₀. A high IC₅₀ (compared to L-Ala-L-Val) indicates lower affinity due to the D-isomers.[1]

Visualization: Experimental Workflow

Experimental_WorkflowStep1Dissolve dl-Ala-dl-Val(10mM PBS)Step2Split SampleStep1->Step2PathAPath A: Enzymatic Stability(+ Aminopeptidase)Step2->PathAPathBPath B: Transport Assay(Caco-2 + [14C]-Gly-Sar)Step2->PathBReadoutAHPLC Analysis(Detect Intact D-Isomers)PathA->ReadoutAReadoutBScintillation Counting(Measure % Inhibition)PathB->ReadoutBConclusionDetermine StereochemicalStability & AffinityReadoutA->ConclusionReadoutB->Conclusion

Caption: Parallel workflow for assessing enzymatic stability and transporter interaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137276, dl-Alanyl-dl-valine.[1] Retrieved from [Link][1]

  • Zhou, Y., et al. (2019). Role of dl-valine in Landaise goose myofibrillar protein gelation.[3] (Contextual citation on hydrophobic interactions of valine derivatives).

  • Agarwala, S.C., et al. (1960). Studies on Enzyme Make-up of Vibrio cholerae: Part XV - Peptidase Activity.[1] Journal of Scientific & Industrial Research.[1] (Demonstrates resistance of DL-Ala-DL-Val to hydrolysis). Retrieved from [Link][1]

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport.[1] Annual Review of Physiology.[1] (Foundational text on PEPT1 stereospecificity).

  • NIST Chemistry WebBook. dl-Alanyl-dl-valine Thermochemical Data. Retrieved from [Link]

Methodological & Application

Solid-Phase Synthesis of dl-Alanyl-dl-valine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<Application Note & Protocol >

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of the dipeptide dl-Alanyl-dl-valine using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis of peptides containing racemic amino acids presents unique considerations, which are addressed in detail throughout this guide. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a robust and reproducible synthesis. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Strategic Advantage of SPPS for Dipeptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support, or resin.[1] This methodology dramatically simplifies the purification process, as the growing peptide chain remains anchored to the insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1][2] The synthesis of dl-Alanyl-dl-valine, a dipeptide composed of racemic alanine and valine, is of interest in various research contexts, including its use as a building block in medicinal chemistry and as a component in nutritional supplements.[3]

The use of racemic amino acids introduces the potential for diastereomer formation, which necessitates careful consideration during purification and characterization. This guide will utilize the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy, which offers mild deprotection conditions and is highly amenable to both manual and automated synthesis.[4][5]

Materials and Equipment

Reagents and Solvents
ReagentGradeSupplier
2-Chlorotrityl chloride resin1% DVB, 100-200 meshRecommended
Fmoc-dl-Valine>98% purityRecommended
Fmoc-dl-Alanine>98% purityRecommended
N,N-Dimethylformamide (DMF)Peptide synthesis gradeRecommended
Dichloromethane (DCM)ACS grade or higherRecommended
PiperidineReagent gradeRecommended
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeRecommended
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>98% purityRecommended
HOBt (1-Hydroxybenzotriazole)Anhydrous, >98% purityRecommended
Trifluoroacetic acid (TFA)Reagent grade, >99.5%Recommended
Triisopropylsilane (TIS)>98% purityRecommended
Diethyl etherAnhydrousRecommended
Acetonitrile (ACN)HPLC gradeRecommended
Methanol (MeOH)ACS grade or higherRecommended
Equipment
  • Solid-phase peptide synthesis vessel with a fritted disc

  • Mechanical shaker

  • Vacuum filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

  • Standard laboratory glassware and consumables

Experimental Workflow: A Step-by-Step Guide

The synthesis of dl-Alanyl-dl-valine via SPPS can be conceptually broken down into five key stages: resin preparation and loading of the first amino acid, deprotection of the Fmoc group, coupling of the second amino acid, and finally, cleavage of the dipeptide from the resin.

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-dl-Valine Swell->Load Fmoc-dl-Valine, DIPEA Cap Cap Unreacted Sites Load->Cap MeOH/DIPEA Wash1 Wash (DCM/DMF) Cap->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple Couple Fmoc-dl-Alanine (HBTU/HOBt/DIPEA) Wash2->Couple Wash3 Wash (DMF/DCM) Couple->Wash3 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Characterize Characterize (MS) Purify->Characterize

Caption: Workflow for dl-Alanyl-dl-valine SPPS.

Stage 1: Resin Preparation and Loading of Fmoc-dl-Valine

The choice of resin is critical for the success of SPPS. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for the synthesis of short peptides as it is an acid-labile resin that allows for the cleavage of the peptide under mild acidic conditions, minimizing potential side reactions.[6]

Protocol:

  • Resin Swelling: Place 1 g of 2-chlorotrityl chloride resin in a peptide synthesis vessel. Swell the resin in 10 mL of DCM for at least 30 minutes with gentle agitation.[7] This step is crucial to ensure that the reactive sites within the polymer matrix are accessible.

  • Loading Solution Preparation: In a separate flask, dissolve 2 equivalents of Fmoc-dl-Valine and 4 equivalents of DIPEA (relative to the resin loading capacity) in a minimal amount of DCM.[7] DIPEA acts as a non-nucleophilic base to activate the carboxylic acid of the amino acid for attachment to the resin.

  • Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture for 1-2 hours at room temperature.[7]

  • Capping: To prevent the formation of deletion sequences, any unreacted chlorotrityl groups must be "capped". Add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin and agitate for 30 minutes.[7][8]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Stage 2: Fmoc Deprotection

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in DMF.[4] The mechanism involves a β-elimination reaction.[9][10]

Protocol:

  • Deprotection: Add a 20% solution of piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Repeat the deprotection step with a fresh 20% piperidine in DMF solution for 15 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Stage 3: Coupling of Fmoc-dl-Alanine

The formation of the peptide bond is the core of the synthesis. This is achieved by activating the carboxylic acid of the incoming amino acid. HBTU, in the presence of HOBt and a base (DIPEA), is a highly efficient coupling reagent that minimizes racemization.[11][12][13][14]

Protocol:

  • Activation Solution Preparation: In a separate flask, dissolve 3 equivalents of Fmoc-dl-Alanine, 3 equivalents of HBTU, 3 equivalents of HOBt, and 6 equivalents of DIPEA in a minimal amount of DMF.

  • Coupling Reaction: Add the activation solution to the deprotected resin-bound valine. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Stage 4: Cleavage and Deprotection

The final step is to cleave the synthesized dipeptide from the solid support and remove any side-chain protecting groups (though none are present in this specific synthesis). A "cleavage cocktail" containing a strong acid (TFA) and scavengers is used for this purpose.[5][15] Triisopropylsilane (TIS) is included as a scavenger to trap any reactive cations that may be generated during the cleavage process.[16]

Protocol:

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a gentle stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add 10 mL of the cleavage cocktail to the dried resin.[17]

  • Reaction: Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.[18][19]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide will be a mixture of diastereomers (LL, LD, DL, DD) and potentially some truncated or modified sequences. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[20][21][22][23]

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.

  • HPLC Conditions:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min

    • Detection: UV at 220 nm

  • Fraction Collection: Collect the fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.[24][25][26]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for MS analysis.

  • Analysis: Acquire the mass spectrum of the sample. The expected monoisotopic mass for dl-Alanyl-dl-valine (C₈H₁₆N₂O₃) is approximately 188.12 g/mol .[27]

Quantitative Data Summary

StepReagentEquivalents (relative to resin capacity)
Loading Fmoc-dl-Valine2
DIPEA4
Coupling Fmoc-dl-Alanine3
HBTU3
HOBt3
DIPEA6

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of dl-Alanyl-dl-valine. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt the protocol for other dipeptides or more complex sequences. The combination of a well-chosen resin, efficient coupling chemistry, and appropriate purification and characterization techniques is key to obtaining a high-purity final product.

References

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Google Patents. (n.d.). US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • AHB Global. (2024, December 25). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of peptide and protein analysis by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015, November 28). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. Retrieved from [Link]

  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]

  • PubChem. (n.d.). DL-Ala-DL-Val. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • ResearchGate. (2025, August 10). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • American Chemical Society. (2022, February 21). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, December 6). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Structural & Stereochemical Characterization of dl-Alanyl-dl-valine via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the methodology for the structural verification and stereochemical analysis of dl-Alanyl-dl-valine (Ala-Val) using high-field NMR spectroscopy.[1] Unlike pure L-L dipeptides, dl-Alanyl-dl-valine represents a mixture of stereoisomers (LL, DD, LD, DL). This application note addresses the specific challenge of differentiating these diastereomeric pairs (LL/DD vs. LD/DL), which exhibit distinct NMR chemical shifts. This guide serves as a standard operating procedure (SOP) for researchers in peptide synthesis and drug development.

Introduction & Scientific Rationale

The Stereochemical Challenge

dl-Alanyl-dl-valine is synthesized from racemic alanine and valine.[1] This results in four stereoisomers:

  • L-Ala-L-Val and D-Ala-D-Val (Enantiomeric pair 1)[1]

  • L-Ala-D-Val and D-Ala-L-Val (Enantiomeric pair 2)[1]

In an achiral solvent (e.g., D₂O, DMSO-d₆), enantiomers are magnetically equivalent. However, Pair 1 and Pair 2 are diastereomers of each other.[2] Consequently, the NMR spectrum will display signal duplication for most nuclei. The "Senior Scientist" insight here is that you are not looking for a single set of peptide signals, but rather two distinct sets of signals with intensities corresponding to the diastereomeric ratio (typically 1:1 in non-stereoselective synthesis).

Mechanistic Grounding[1]
  • 1H NMR: Provides connectivity data via scalar coupling (

    
    ) and quantification of the diastereomeric ratio via integration of the distinct methyl doublets or alpha-proton signals.
    
  • 13C NMR: Verifies the carbon backbone and confirms the presence of two distinct carbonyl environments for each diastereomer, ruling out hydrolysis byproducts (free amino acids).

Experimental Protocol

Materials & Reagents[1][3]
  • Analyte: dl-Alanyl-dl-valine (>98% purity recommended).

  • Solvent: Deuterium Oxide (D₂O, 99.9% D) for backbone analysis; DMSO-d₆ if amide proton (

    
    ) observation is required.[1]
    
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D₂O; Tetramethylsilane (TMS) for DMSO.[1]

  • pH Adjustment: NaOD or DCl (trace amounts) to adjust pH to ~7.0 (zwitterionic form) if resolution is poor.

Sample Preparation Workflow

SamplePrep Weigh 1. Weighing 10-15 mg Analyte Solvate 2. Solvation 0.6 mL D2O Weigh->Solvate AddStd 3. Referencing Add 10 µL 10mM TSP Solvate->AddStd Mix 4. Homogenization Vortex 30s -> Centrifuge AddStd->Mix Transfer 5. Transfer To 5mm NMR Tube Mix->Transfer

Figure 1: Optimized sample preparation workflow for quantitative NMR analysis.[1]

Instrument Parameters (600 MHz equivalent)

To ensure self-validating data, the following acquisition parameters are mandatory:

Parameter1H NMR (Quantitative)13C NMR (Decoupled)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration by mitigating T1 saturation.[1]
Relaxation Delay (D1) 5 - 10 seconds2 - 4 secondsLong D1 required for quantitative integration of diastereomers.[1]
Scans (NS) 16 - 641024 - 4096High S/N required to see minor diastereomer if synthesis was selective.[1]
Acquisition Time (AQ) > 3.0 sec> 1.0 secEnsure full FID decay for high resolution.
Temperature 298 K (25°C)298 K (25°C)Standard reporting temperature.[1][3]

Results & Discussion

Structural Numbering

For assignment, we define the structure as: H₂N-CH(CH₃)-CO-NH-CH(CH(CH₃)₂)-COOH [1]

  • Ala-1: Alpha-CH[1]

  • Ala-2: Methyl-CH₃[1][3]

  • Val-1: Amide NH[1]

  • Val-2: Alpha-CH

  • Val-3: Beta-CH (Isopropyl methine)[1]

  • Val-4/5: Gamma-CH₃ (Isopropyl methyls)[1]

1H NMR Characterization

The 1H spectrum will exhibit doubling of signals . The chemical shift differences (


) between diastereomers are most pronounced near the chiral centers (Alpha protons and Methyl groups).

Key Diagnostic Signals (D₂O, pH 7):

  • Valine Methyls (0.9 - 1.0 ppm):

    • Normally two doublets for L-Val.[1]

    • In dl-dl mixture: Expect four pairs of doublets (or complex overlapping multiplets). The magnetic environment of the Val-methyls is sensitive to the chirality of the adjacent Alanine.

  • Alanine Methyl (1.4 - 1.5 ppm):

    • Appears as two distinct doublets separated by ~0.02 - 0.05 ppm.[1]

    • Self-Validation: Integration of these two doublets provides the ratio of (LL/DD) to (LD/DL) isomers.

  • Alpha Protons (3.8 - 4.3 ppm):

    • Ala-α: Quartet.[1] Will appear as two overlapping quartets.

    • Val-α: Doublet. Will appear as two overlapping doublets.

13C NMR Characterization

Carbon NMR is less sensitive to concentration but highly sensitive to stereochemistry.[1]

Key Diagnostic Signals:

  • Carbonyl Region (170 - 180 ppm):

    • Distinct signals for the Peptide Amide Carbonyl and the Terminal Carboxyl .

    • Crucial Check: You will observe splitting of these peaks.[1] A single peak suggests either pure enantiomer (L-L) or lack of resolution.[1] Two peaks of roughly equal height confirm the dl-dl diastereomeric mixture.[1]

  • Aliphatic Region:

    • Val-C

      
       (~30 ppm) and Ala-C
      
      
      
      (~50 ppm) often show the largest diastereomeric splitting (
      
      
      ppm).[1]
Summary Data Table

Note: Values are representative for dipeptides in D₂O relative to TSP (0.0 ppm).[1] Exact shifts vary with concentration and pH.

ResidueAtomMultiplicityApprox.[1][4][5] Shift (ppm)Stereochemical Note
Alanine

-CH₃
Doublet1.45 - 1.55Split into 2 doublets (Diastereomeric pair)
Alanine

-CH
Quartet4.05 - 4.15Overlapping quartets
Valine

-CH₃
Doublet (x2)0.90 - 1.00Complex region: 4 sets of doublets expected
Valine

-CH
Multiplet2.10 - 2.20Broad/Complex multiplet
Valine

-CH
Doublet4.15 - 4.25Split into 2 doublets
Amide NHDoublet~8.2 (DMSO only)Exchangeable; invisible in D₂O

Stereochemical Analysis Pathway

The following diagram illustrates the logic flow for interpreting the stereochemical complexity of the sample.

StereochemAnalysis Sample dl-Alanyl-dl-valine Sample Isomers Contains 4 Isomers: (LL, DD) and (LD, DL) Sample->Isomers NMR_Env Achiral Solvent (D2O) Isomers->NMR_Env Pair1 Pair 1: LL + DD (Enantiomers) NMR_Env->Pair1 Behave Identically Pair2 Pair 2: LD + DL (Enantiomers) NMR_Env->Pair2 Behave Identically Signal1 Signal Set A (e.g., Ala-Me at 1.51 ppm) Pair1->Signal1 Signal2 Signal Set B (e.g., Ala-Me at 1.54 ppm) Pair2->Signal2 Result Result: Spectrum shows DUPLICATED SIGNALS Signal1->Result Signal2->Result

Figure 2: Logic flow for diastereomeric differentiation via NMR.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Amino Acids. [Link]

  • PubChem. Compound Summary for dl-Alanyl-dl-valine (CID 137276). [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General Reference for Diastereomeric Splitting). [Link]

  • Wüthrich, K. NMR of Proteins and Nucleic Acids.[1] (Standard Protocol for Peptide NMR).[1] [Link]

Sources

Application Note: Molecular Weight Confirmation of dl-Alanyl-dl-valine via Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the accurate molecular weight confirmation of the dipeptide dl-Alanyl-dl-valine using electrospray ionization mass spectrometry (ESI-MS). The accurate determination of molecular weight is a critical first step in the structural characterization and quality control of peptides and other biomolecules in research and pharmaceutical development.[1] This document outlines the fundamental principles, a step-by-step experimental workflow, and data interpretation guidelines, emphasizing the causality behind methodological choices to ensure robust and reliable results.

Introduction: The Critical Role of Molecular Weight Confirmation

In the synthesis and development of peptide-based therapeutics and research compounds, verifying the identity and purity of the target molecule is paramount. Mass spectrometry (MS) is an indispensable analytical technique that provides highly accurate molecular weight information, serving as a primary method for compound identification.[1][2] The technique measures the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular weight can be precisely determined.[3]

This guide uses dl-Alanyl-dl-valine, a simple dipeptide, as a model analyte to demonstrate a robust workflow for molecular weight confirmation. We will employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar and thermally labile molecules like peptides, as it minimizes fragmentation and preserves the intact molecular ion for analysis.[4] The protocols herein are designed to be self-validating, providing researchers with a trustworthy framework for their own analytical work.

Analyte Profile: dl-Alanyl-dl-valine

Understanding the physicochemical properties of the analyte is crucial for method development. dl-Alanyl-dl-valine is a dipeptide composed of alanine and valine residues.

  • Structure:

    • Alanine (Ala/A): A nonpolar, aliphatic amino acid.[5][6]

    • Valine (Val/V): A nonpolar, branched-chain amino acid.[7]

    • The peptide bond links the carboxyl group of alanine to the amino group of valine.

The key properties for mass spectrometry analysis are summarized in the table below. The theoretical molecular weight is the benchmark against which experimental data will be compared.

PropertyValueSource
Chemical Formula C₈H₁₆N₂O₃[8]
Average Molecular Weight 188.22 g/mol [8][9]
Monoisotopic Mass 188.1161 Da[8]
Expected Protonated Ion [M+H]⁺ 189.1239 m/zCalculated
Appearance White to off-white crystalline powder

Note: The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is the most accurate value for comparison with high-resolution mass spectrometry data.

Principle of ESI-MS for Peptide Analysis

Mass spectrometry analysis involves three key stages: ionization, mass analysis, and detection.

  • Ionization (Electrospray Ionization - ESI): The peptide sample, dissolved in a suitable solvent, is introduced into the ESI source. A high voltage is applied to a capillary, creating a fine spray of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated peptide molecules, [M+H]⁺) are ejected into the gas phase. ESI is a "soft" ionization method that keeps the peptide intact, which is essential for molecular weight determination.[2][4]

  • Mass Analysis: The gas-phase ions are guided into a mass analyzer (e.g., quadrupole, ion trap, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge (m/z) ratio under the influence of electric or magnetic fields.[3]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of ion intensity versus m/z is the mass spectrum.

For a small dipeptide like dl-Alanyl-dl-valine, we primarily expect to observe a singly charged ion from the addition of a proton, denoted as [M+H]⁺. Larger peptides and proteins can acquire multiple charges, leading to a more complex spectrum.[10]

Experimental and Analytical Workflow

A successful analysis relies on a systematic and logical workflow, from sample handling to final data interpretation. The following diagram illustrates the key stages of the process.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (Dissolution in appropriate solvent) InstrumentCal Instrument Calibration (Mass axis verification) SamplePrep->InstrumentCal Infusion Direct Infusion / LC Injection InstrumentCal->Infusion MS_Acquisition MS Data Acquisition (Full Scan Mode) Infusion->MS_Acquisition DataAnalysis Data Processing (Spectrum generation) MS_Acquisition->DataAnalysis MW_Confirm Molecular Weight Confirmation (Compare Experimental vs. Theoretical) DataAnalysis->MW_Confirm

Caption: Overall workflow for molecular weight confirmation.

Detailed Experimental Protocols

These protocols are designed for a standard ESI-equipped mass spectrometer (e.g., LC/MSD, Q-TOF, or Orbitrap). Users should adapt parameters based on their specific instrumentation.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to obtaining a high-quality spectrum. The choice of solvent and concentration affects ionization efficiency and signal intensity. Using a volatile acidic mobile phase (like water/acetonitrile with formic acid) promotes protonation and aids in the ESI process.[11]

Materials:

  • dl-Alanyl-dl-valine standard (>95% purity)

  • HPLC-grade or MS-grade water

  • HPLC-grade or MS-grade acetonitrile (ACN)

  • MS-grade formic acid (FA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Autosampler vials or infusion syringe

Procedure:

  • Prepare Stock Solution (1 mg/mL): a. Accurately weigh approximately 1.0 mg of dl-Alanyl-dl-valine. b. Dissolve the solid in 1.0 mL of MS-grade water in a clean vial. c. Vortex thoroughly to ensure complete dissolution. This creates a concentrated stock solution that can be stored at -20°C.[9]

  • Prepare Working Solution (1-10 µg/mL): a. Prepare the analysis solvent: 50:50 (v/v) acetonitrile/water + 0.1% formic acid. b. Perform a serial dilution of the stock solution. For example, pipette 10 µL of the 1 mg/mL stock into 990 µL of the analysis solvent to create a 10 µg/mL working solution. c. Vortex the working solution. This concentration is typically sufficient for modern ESI-MS instruments.

  • Prepare Blank Solution: a. Prepare a vial containing only the analysis solvent (50:50 ACN/Water + 0.1% FA). b. Causality Check: Running a blank is a self-validating step to ensure that no background contaminants interfere with the analyte's m/z region.[11]

Protocol 2: Instrument Calibration and Setup

Rationale: Regular calibration of the mass analyzer ensures high mass accuracy.[12] Calibration is performed by infusing a solution containing compounds of known masses, allowing the instrument software to create a calibration curve for the entire mass range.

Procedure:

  • Select Calibration Solution: Use the manufacturer-recommended calibration solution for your instrument in the desired mass range and ionization mode (e.g., ESI positive mode).

  • Perform Calibration: a. Follow the instrument manufacturer's automated or manual procedure for tuning and calibration. b. This typically involves infusing the calibrant and having the software identify known peaks to adjust the mass axis. c. Trustworthiness Check: Ensure the post-calibration report indicates a mass accuracy within the instrument's specifications (e.g., < 5 ppm for high-resolution MS).

  • Set Up Acquisition Method: Create a method with the parameters outlined in the table below.

ParameterTypical ValueRationale / Causality
Ionization Mode ESI PositiveThe analyte has a basic amino group that readily accepts a proton.
Scan Range 100 - 500 m/zThis range comfortably covers the expected [M+H]⁺ ion at ~189.12 m/z.
Capillary Voltage 3.5 - 4.5 kVCreates the electrostatic field necessary to generate the charged spray.
Drying Gas (N₂) Flow 5 - 12 L/minAids in desolvation of the ESI droplets to release gas-phase ions.
Drying Gas Temperature 300 - 350 °CProvides thermal energy to accelerate solvent evaporation.
Nebulizer Pressure 30 - 50 psiAssists in forming a fine, stable spray.
Fragmentor/Skimmer Voltage 70 - 120 VA moderate voltage to transmit ions efficiently without causing in-source fragmentation.
Protocol 3: Data Acquisition

Procedure:

  • Analyze Blank: Inject or infuse the blank solution first to establish a baseline and check for system contamination.

  • Analyze Sample: Inject or infuse the dl-Alanyl-dl-valine working solution.

  • Acquire Data: Acquire the mass spectrum for 1-2 minutes to obtain a stable, averaged signal.

Data Analysis and Interpretation

The final step is to analyze the acquired spectrum to confirm the molecular weight of the analyte. The process involves identifying the correct ion and comparing its measured m/z to the theoretical value.

G RawSpec Acquire Raw Mass Spectrum FindPeak Locate Peak of Interest (Expected m/z ≈ 189.12) RawSpec->FindPeak CompareMass Compare Experimental m/z to Theoretical m/z FindPeak->CompareMass CalcError Calculate Mass Error (ppm) [ (Exp - Theo) / Theo ] * 10^6 CompareMass->CalcError Confirm Confirm Molecular Weight (Is error within tolerance?) CalcError->Confirm

Caption: Logical workflow for data analysis and confirmation.

Interpretation Steps:

  • Identify the Molecular Ion Peak: In the mass spectrum, locate the most intense peak corresponding to the expected protonated molecule, [M+H]⁺, at approximately 189.12 m/z.

  • Check for Other Adducts: Look for other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 211.11) or the potassium adduct [M+K]⁺ (m/z ≈ 227.08). The presence of these adducts with the correct mass difference from the [M+H]⁺ peak provides further validation of the molecular weight.

  • Compare Experimental vs. Theoretical Mass: Record the exact m/z of the experimental [M+H]⁺ peak.

Example Data Interpretation:

Ion TypeTheoretical m/z (Monoisotopic)Hypothetical Experimental m/zMass Error (ppm)
[M+H]⁺ 189.1239189.1235-2.11
[M+Na]⁺ 211.1058211.1053-2.37

Calculation of Mass Error (ppm) for [M+H]⁺: ((189.1235 - 189.1239) / 189.1239) * 1,000,000 = -2.11 ppm

A mass error of < 5 ppm on a high-resolution instrument (e.g., TOF, Orbitrap) provides high confidence in the elemental composition and confirms the molecular weight. For unit mass resolution instruments (e.g., single quadrupole), the observation of a peak at the correct nominal mass (189 m/z) is sufficient for confirmation.[10]

Conclusion

This application note has detailed a reliable and self-validating protocol for the molecular weight confirmation of the dipeptide dl-Alanyl-dl-valine using electrospray ionization mass spectrometry. By following the outlined steps for sample preparation, instrument calibration, and data analysis, researchers can achieve high confidence in the identity of their synthesized or isolated peptides. The principles and workflow described here are broadly applicable to the analysis of other small peptides and molecules, forming a foundational component of quality control in chemical and pharmaceutical research.

References

  • Dongre, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. Journal of the American Chemical Society. Available at: [Link]

  • Mora, L., Gallego, M., & Toldrá, F. (2018). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry. Available at: [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Peptide and protein analysis with mass spectrometry. Essays in Biochemistry. Available at: [Link]

  • How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021). YouTube. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. Available at: [Link]

  • JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

  • MassTech, Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech Inc. Available at: [Link]

  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Biovera. Available at: [Link]

  • Rattinam, R., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]

  • Kapp, E. A., et al. (2007). Verification of automated peptide identifications from proteomic tandem mass spectra. Nature Protocols. Available at: [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]

  • Scheltema, R. A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Ala-DL-Val. PubChem. Available at: [Link]

  • Agilent Technologies. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. Agilent Technologies. Available at: [Link]

  • Gessner, G., et al. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wolski, W. E., et al. (2006). Calibration of mass spectrometric peptide mass fingerprint data without specific external or internal calibrants. BMC Bioinformatics. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Sandhu, C., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of dl-Alanyl-dl-valine (CAS 1999-46-8). Cheméo. Available at: [Link]

  • Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration. Waters Corporation. Available at: [Link]

  • Chung, H. (2015). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. Harvard Apparatus. Available at: [Link]

  • Searle, B. C., et al. (2024). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Journal of Proteome Research. Available at: [Link]

  • Kaur, S., & Schilling, B. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]

  • Agilent Technologies. (n.d.). Guide to Peptide Quantitation. Agilent Technologies. Available at: [Link]

  • University of Birmingham. (n.d.). Molecular Weight. University of Birmingham. Available at: [Link]

  • Wikipedia. (n.d.). Electrostatic spray ionization. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). DL-valine. PubChem. Available at: [Link]

  • AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. Available at: [Link]

Sources

Application Note: Advanced Media Supplementation with L-Alanyl-L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of L-Alanyl-L-Valine , a dipeptide source of essential amino acids, in mammalian cell culture (CHO, HEK293). While standard media formulations often rely on free amino acids, high-concentration fed-batch processes face bottlenecks regarding solubility, stability, and osmolarity. This protocol elucidates the mechanism of dipeptide uptake via the PEPT1 transporter , explains the critical importance of stereochemistry (L- vs. DL-forms), and provides a step-by-step methodology for integrating Alanyl-Valine into high-titer feed strategies to reduce ammonia toxicity and optimize osmolarity.

Introduction: The Dipeptide Advantage

In modern biopharmaceutical production, maintaining high viable cell density (VCD) and specific productivity (


) requires aggressive nutrient feeding. However, traditional feeds containing free L-Valine and L-Alanine face physical limitations:
  • Solubility Limits: Free L-Valine has moderate solubility (~50-80 g/L), which can limit the concentration of super-concentrated feeds (e.g., 100x).

  • Osmolarity Spikes: Adding free amino acids increases culture osmolarity linearly. High osmolarity (>400 mOsm/kg) induces apoptosis and reduces cell growth.

  • Uptake Saturation: Free amino acids rely on specific transporters (e.g., System L for Valine) that can become saturated or competitively inhibited.

L-Alanyl-L-Valine solves these issues by delivering two amino acids per transport event, effectively halving the osmolarity contribution per mole of nutrient and utilizing the high-capacity, proton-coupled PEPT1 transporter system.

Stereochemistry Warning: "dl" vs. "L"

CRITICAL NOTE: The prompt references "dl-Alanyl-dl-valine." In a biological context, this nomenclature implies a racemic mixture containing D-isomers (D-Alanine, D-Valine).

  • L-Isomers: The only form naturally metabolized by mammalian cells for protein synthesis.

  • D-Isomers: Generally non-metabolizable by CHO/HEK cells. They can accumulate in the culture, potentially acting as enzyme inhibitors or waste products that alter intracellular pH.

  • Recommendation: For all bioproduction and metabolic studies, L-Alanyl-L-Valine (CAS: 19969-27-8 or similar) must be used. The "dl" form should be restricted to specific toxicity studies or non-metabolizable tracer controls.

Mechanism of Action

Unlike free amino acids, which enter via specific permeases, Alanyl-Valine utilizes the Solute Carrier Family 15 (SLC15) transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

Cellular Uptake Pathway
  • Transport: The dipeptide is co-transported with protons (

    
    ) into the cytosol driven by the transmembrane electrochemical proton gradient.
    
  • Hydrolysis: Once intracellular, cytosolic peptidases (e.g., Peptidase D) rapidly hydrolyze the peptide bond.

  • Utilization: Free L-Alanine and L-Valine enter the amino acid pool for protein synthesis or TCA cycle anaplerosis.

G cluster_media Extracellular Media cluster_membrane Cell Membrane cluster_cytosol Cytosol Dipeptide L-Alanyl-L-Valine PEPT1 PEPT1 Transporter (SLC15A1) Dipeptide->PEPT1 Binding Proton_Out H+ (High Conc) Proton_Out->PEPT1 Co-transport Dipeptide_In Intracellular Ala-Val PEPT1->Dipeptide_In Influx Peptidase Cytosolic Peptidases Dipeptide_In->Peptidase Hydrolysis Free_AA Free L-Ala + L-Val Peptidase->Free_AA Release Protein Recombinant Protein (mAb) Free_AA->Protein Translation TCA TCA Cycle (Energy) Free_AA->TCA Metabolism

Figure 1: Mechanism of L-Alanyl-L-Valine uptake via proton-coupled transport and intracellular hydrolysis.

Benefits Analysis: Data Comparison

Osmolarity Efficiency

Using dipeptides allows for higher nutrient loading without exceeding the osmolarity threshold (typically 400-450 mOsm/kg for CHO cells).

ParameterFree Amino Acids (200 mM Total)Dipeptide (100 mM)Benefit
Composition 100 mM L-Ala + 100 mM L-Val100 mM L-Ala-L-ValSame molar nutrient delivery
Particles 200 mOsm/kg contribution100 mOsm/kg contribution50% Reduction in osmolarity impact
Solubility Limited by L-Val (~60 g/L)Generally higherAllows concentrated feeds (e.g., 200 g/L)
Ammonia High risk (if Gln used)Low riskAla-Val is stable and does not spontaneously deaminate

Protocol: Preparation and Use

Materials Required
  • Reagent: L-Alanyl-L-Valine (High Purity, Cell Culture Grade). Avoid "DL" mixtures.

  • Solvent: WFI (Water for Injection) or Basal Media.

  • Equipment: Magnetic stirrer, pH meter, 0.22 µm PES filter.

Stock Solution Preparation (200 mM)

This protocol creates a concentrated stock for spiking into fed-batch cultures.

  • Weighing: Calculate the mass required.

    • MW of L-Alanyl-L-Valine ≈ 188.2 g/mol .

    • For 100 mL of 200 mM stock:

      
      .
      
  • Dissolution:

    • Add 3.76 g of dipeptide to 80 mL of WFI.

    • Stir at room temperature (20-25°C).

    • Note: If dissolution is slow, warm slightly to 35°C. Most dipeptides are highly soluble, but pH adjustment may speed up the process.

  • pH Adjustment:

    • Check pH.[1] Dipeptides can buffer. Adjust to pH 7.0–7.4 using 1N NaOH or 1N HCl if necessary to match reactor pH.

  • Final Volume: Top up to 100 mL with WFI.

  • Sterilization: Filter immediately through a 0.22 µm PES membrane. Store at 4°C (stable for 1-2 weeks) or -20°C (long term).

Bioreactor Feeding Strategy

Objective: Maintain L-Valine levels > 2 mM throughout the culture duration.

  • Basal Media: Supplement basal media with 5-10 mM L-Alanyl-L-Valine to support early growth phase without spiking osmolarity.

  • Feed Phase (Days 3-14):

    • Replace free L-Valine and L-Alanine in your main feed with equimolar L-Alanyl-L-Valine.

    • Bolus Feed: Add stock solution daily to maintain a residual concentration.

    • Calculation: If cells consume 1 mM Valine/day, feed 1 mM Dipeptide/day.

    • Monitoring: Use HPLC (Amino Acid Analysis) to track free Valine. Note that the dipeptide itself may not appear on standard free AA columns unless hydrolyzed first; track the free AA accumulation in the supernatant.

Experimental Workflow: Optimization (DoE)

To validate the benefit of L-Alanyl-L-Valine in your specific cell line, perform a Design of Experiments (DoE) comparison.

Workflow Start Study Design Control Control Arm: Free L-Ala + L-Val Start->Control Test Test Arm: L-Alanyl-L-Valine Start->Test Prep Feed Preparation (Equal Molar Basis) Control->Prep Test->Prep Culture Fed-Batch Culture (14 Days, CHO-K1) Prep->Culture Analysis Daily Sampling Culture->Analysis Daily Metrics Key Metrics: 1. VCD & Viability 2. Titer (mg/L) 3. Osmolarity (mOsm) 4. Ammonia Analysis->Metrics

Figure 2: Experimental workflow for validating dipeptide efficacy against free amino acid controls.

Troubleshooting & FAQs

IssuePossible CauseSolution
Precipitation in Feed Concentration too high (>500 mM) or pH drift.Reduce concentration to 200-300 mM; verify pH is 7.0-7.4.
Low Free Valine in Media Slow hydrolysis or rapid uptake.This is normal. The dipeptide is taken up before hydrolysis. Intracellular pools are what matter.
High Ammonia "dl" mixture used?Ensure L-Alanyl-L-Valine is used.[2] D-isomers can stress cellular metabolism.
Lag Phase Media imbalance.Ensure basal media has some free amino acids for immediate start-up before peptidase activity ramps up.

References

  • Transport Mechanism: Daniel, H. (2004).[1] "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Link

  • Dipeptides in Culture: Altamirano, C., et al. (2006). "Strategies for fed-batch cultivation of Chinese hamster ovary cells: a literature review." Cytotechnology. Link

  • Osmolarity Effects: Zhu, M.M., et al. (2005). "Effects of elevated pCO2 and osmolality on growth of CHO cells and production of antibody-fusion protein." Biotechnology Progress. Link

  • Stereochemistry: Konno, R., et al. (2010). "D-Amino acids in the brain: structure and function of D-amino acid oxidase." Chemical & Pharmaceutical Bulletin. Link

  • PEPT1 Substrate Specificity: Brandsch, M., et al. (2008). "Transport of drugs by intestinal peptide transporters." Journal of Pharmacy and Pharmacology. Link

Sources

Application Notes and Protocols: dl-Alanyl-dl-valine in Microbiological Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

These application notes provide an in-depth technical guide on the versatile applications of the dipeptide dl-Alanyl-dl-valine in microbiological studies. This document is designed to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical protocols to effectively utilize this compound in their work.

Introduction: The Significance of D-Amino Acid Containing Dipeptides

In the realm of microbiology, the building blocks of life are predominantly the L-enantiomers of amino acids. However, D-amino acids play a crucial and distinct role, particularly in the bacterial world. They are fundamental components of the peptidoglycan (PG) layer of bacterial cell walls, rendering them resistant to degradation by common proteases that recognize L-amino acids.[1][2] The dipeptide D-alanyl-D-alanine is a well-known key structure in the biosynthesis of peptidoglycan.[3][4][5]

Dipeptides containing D-amino acids, such as dl-Alanyl-dl-valine, possess unique biological properties that differ from their L-L counterparts.[6] This makes them valuable tools for a range of microbiological applications, from serving as selective nutrient sources to acting as probes for cell wall metabolism and scaffolds for novel antimicrobial agents.[6][7] This guide will explore the multifaceted applications of dl-Alanyl-dl-valine, providing detailed protocols for its use in microbiological research.

Core Applications of dl-Alanyl-dl-valine in Microbiological Studies

The unique stereochemistry of dl-Alanyl-dl-valine opens up several avenues for its application in microbiological research. The primary applications can be categorized as follows:

  • Selective Nutrient Source in Defined Media: Exploiting the specific metabolic pathways of microorganisms for dipeptide uptake and utilization.

  • Probing Peptidoglycan Synthesis and Cell Wall Integrity: Leveraging the D-amino acid composition to investigate bacterial cell wall dynamics.

  • Scaffold for Novel Antimicrobial Development: Utilizing the dipeptide as a base for creating targeted antimicrobial compounds.

Application 1: dl-Alanyl-dl-valine as a Selective Nutrient Source

Scientific Rationale:

Many bacteria possess specialized transport systems for the uptake of di- and tripeptides. These transporters can be highly specific, and the ability to utilize a dipeptide like dl-Alanyl-dl-valine can vary between different bacterial species and even strains. By incorporating dl-Alanyl-dl-valine as a primary source of alanine and valine in a defined minimal medium, it is possible to select for or differentiate microorganisms based on their ability to transport and hydrolyze this specific dipeptide. This can be particularly useful for studying bacterial metabolism, transport mechanisms, and for the selective cultivation of specific auxotrophs.

Protocol 1: Preparation of a Defined Minimal Medium with dl-Alanyl-dl-valine

This protocol outlines the preparation of a basal minimal medium that can be supplemented with dl-Alanyl-dl-valine as the sole source of alanine and valine.

Materials:

  • dl-Alanyl-dl-valine (PubChem CID: 137276)[8]

  • Basal minimal medium components (e.g., M9 salts)

  • Carbon source (e.g., glucose)

  • Other required amino acids (if the target organism is a multiple auxotroph)

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm filter)

  • Autoclave

Procedure:

  • Prepare the Basal Medium: Prepare a 10X stock solution of your chosen basal minimal medium (e.g., M9 salts). Autoclave for sterilization.

  • Prepare the Carbon Source: Prepare a sterile 20% (w/v) glucose solution and sterilize by filtration.

  • Prepare the dl-Alanyl-dl-valine Stock Solution:

    • Weigh out the desired amount of dl-Alanyl-dl-valine. A typical starting concentration in the final medium is 0.1-1 mM.

    • Dissolve the dipeptide in sterile, deionized water to create a 100X stock solution.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Assemble the Final Medium:

    • In a sterile container, aseptically combine the sterile 10X basal medium, sterile glucose solution, and sterile dl-Alanyl-dl-valine stock solution to the desired final concentrations.

    • Add any other required sterile supplements (e.g., other amino acids, vitamins).

    • Bring the final volume to the desired amount with sterile, deionized water.

  • Quality Control: Before use, incubate a small aliquot of the final medium at the experimental temperature for 24-48 hours to ensure sterility.

Protocol 2: Bacterial Growth Assay with dl-Alanyl-dl-valine

This protocol describes how to assess the ability of a bacterial strain to utilize dl-Alanyl-dl-valine as a nutrient source.

Materials:

  • Prepared defined minimal medium containing dl-Alanyl-dl-valine

  • Control media:

    • Minimal medium with L-alanine and L-valine

    • Minimal medium with no alanine or valine (negative control)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile culture tubes or microplates

Procedure:

  • Prepare Inoculum: Grow the bacterial strain overnight in a rich medium (e.g., Luria-Bertani broth).

  • Wash the Cells: Pellet the overnight culture by centrifugation. Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual nutrients from the rich medium.

  • Inoculation: Resuspend the washed cells in sterile saline or PBS and adjust the optical density (OD) at 600 nm to a standardized value (e.g., OD600 = 1.0). Inoculate the experimental and control media with the washed bacterial suspension to a final OD600 of 0.05.

  • Incubation: Incubate the cultures at the optimal growth temperature for the bacterial strain with shaking.

  • Monitor Growth: Measure the OD600 of the cultures at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth in the medium containing dl-Alanyl-dl-valine to the growth in the control media.

Expected Results and Interpretation:

Medium CompositionExpected Growth OutcomeInterpretation
Minimal Medium + L-Alanine + L-ValineRobust GrowthThe strain is capable of growing in the minimal medium and can utilize free L-amino acids.
Minimal Medium + dl-Alanyl-dl-valineGrowthThe strain can transport and hydrolyze dl-Alanyl-dl-valine to meet its alanine and valine requirements.
Minimal Medium (no Ala or Val)No or minimal growthThe strain is auxotrophic for alanine and/or valine and cannot synthesize them de novo.

Workflow for Assessing dl-Alanyl-dl-valine as a Nutrient Source

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Defined Minimal Media: - With dl-Alanyl-dl-valine - With L-Ala + L-Val (Positive Control) - Without Ala/Val (Negative Control) inoculate Inoculate Media with Standardized Cell Suspension prep_media->inoculate prep_inoculum Prepare Bacterial Inoculum: - Overnight culture - Wash cells prep_inoculum->inoculate incubate Incubate at Optimal Temperature with Shaking inoculate->incubate monitor Monitor Growth (OD600) at Regular Intervals incubate->monitor plot_curves Plot Growth Curves monitor->plot_curves compare Compare Growth Profiles plot_curves->compare interpret Interpret Results: Assess Dipeptide Utilization compare->interpret

Caption: Workflow for evaluating bacterial growth using dl-Alanyl-dl-valine.

Application 2: Probing Peptidoglycan Synthesis and Cell Wall Integrity

Scientific Rationale:

The bacterial cell wall is a dynamic structure that is constantly being remodeled. The presence of D-alanine in dl-Alanyl-dl-valine makes it a potential substrate for the enzymes involved in peptidoglycan synthesis. Exogenously supplied dipeptides containing D-amino acids can be incorporated into the cell wall, potentially altering its structure and integrity.[9] This provides a powerful tool for studying cell wall biosynthesis and for identifying novel antimicrobial targets. Furthermore, radiolabeled or fluorescently tagged versions of dl-Alanyl-dl-valine could be used for in vivo imaging of bacterial infections.[10]

Protocol 3: Investigating the Effect of dl-Alanyl-dl-valine on Cell Wall Integrity

This protocol uses a classic crystal violet assay to assess for defects in cell wall integrity that may be induced by the incorporation of dl-Alanyl-dl-valine.

Materials:

  • dl-Alanyl-dl-valine

  • Bacterial strain of interest

  • Rich growth medium (e.g., Tryptic Soy Broth)

  • Crystal violet solution (0.1% w/v)

  • Microplate reader

Procedure:

  • Prepare Cultures: Grow the bacterial strain overnight in rich medium.

  • Expose to Dipeptide: Dilute the overnight culture to an OD600 of 0.05 in fresh rich medium containing a range of concentrations of dl-Alanyl-dl-valine (e.g., 0, 0.1, 1, 10 mM).

  • Incubate: Incubate the cultures at the optimal growth temperature with shaking for a period that allows for several generations of growth (e.g., 6-8 hours).

  • Crystal Violet Staining:

    • Transfer 100 µL of each culture to a 96-well microplate.

    • Add 25 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Measure Absorbance: Read the absorbance at 595 nm using a microplate reader.

  • Data Analysis: An increase in crystal violet uptake (higher absorbance) in the presence of dl-Alanyl-dl-valine suggests a compromised cell wall, as the dye can more readily penetrate the cell.

Conceptual Pathway for Probing Peptidoglycan Synthesis

G cluster_uptake Cellular Uptake cluster_metabolism Metabolism & Incorporation cluster_outcome Potential Outcomes ext_dipeptide Extracellular dl-Alanyl-dl-valine transporter Dipeptide Transporter ext_dipeptide->transporter int_dipeptide Intracellular dl-Alanyl-dl-valine transporter->int_dipeptide hydrolysis Peptidase Hydrolysis int_dipeptide->hydrolysis d_ala_d_val D-Ala + D-Val hydrolysis->d_ala_d_val pg_synthesis Peptidoglycan Biosynthesis Pathway d_ala_d_val->pg_synthesis incorporation Incorporation into Cell Wall pg_synthesis->incorporation altered_cw Altered Cell Wall Structure incorporation->altered_cw impaired_integrity Impaired Cell Wall Integrity altered_cw->impaired_integrity ab_potentiation Potentiation of Antibiotic Effects altered_cw->ab_potentiation

Caption: Proposed mechanism of dl-Alanyl-dl-valine in probing cell wall synthesis.

Application 3: A Scaffold for Novel Antimicrobial Development

Scientific Rationale:

The development of new antimicrobial agents is a critical area of research. Dipeptides containing D-amino acids are attractive scaffolds for the design of novel antimicrobials due to their increased resistance to proteolytic degradation.[1] By chemically modifying dl-Alanyl-dl-valine, for example, by attaching a cytotoxic moiety or a group that disrupts membrane integrity, it is possible to create a "Trojan horse" style antibiotic. The dipeptide would be recognized and transported into the bacterial cell via its peptide transport systems, delivering the toxic payload directly to the intracellular environment.

Conceptual Workflow for Antimicrobial Peptide Development
  • Design and Synthesis: Modify dl-Alanyl-dl-valine with a functional group (e.g., a lipophilic tail to enhance membrane interaction, or a known toxic warhead).

  • In Vitro Antimicrobial Susceptibility Testing:

    • Determine the Minimum Inhibitory Concentration (MIC) of the modified dipeptide against a panel of clinically relevant bacteria.

    • Perform time-kill assays to assess the bactericidal or bacteriostatic nature of the compound.

  • Mechanism of Action Studies: Investigate how the modified dipeptide kills the bacteria (e.g., membrane disruption, inhibition of a specific enzyme).

  • Toxicity and Stability Assays: Evaluate the cytotoxicity of the compound against mammalian cell lines and its stability in serum.

This approach represents a promising strategy for the development of new therapeutics that can bypass some of the common mechanisms of antibiotic resistance.

Concluding Remarks

dl-Alanyl-dl-valine is a dipeptide with significant potential in microbiological research. Its unique stereochemistry allows it to be used as a selective agent in culture media, a probe for the intricate processes of bacterial cell wall synthesis, and as a foundational structure for the development of novel antimicrobial agents. The protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers to explore the diverse applications of this and other D-amino acid-containing dipeptides in their own studies.

References

  • Hols, P., et al. (2018). d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria. Applied and Environmental Microbiology, 84(13), e00553-18. Available at: [Link]

  • AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. Available at: [Link]

  • Hols, P., et al. (2018). d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). DL-valine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2015). Effect of solvents on the growth morphology of DL-alanine crystals. Available at: [Link]

  • Wang, L., et al. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. Biotechnology for Biofuels, 14(1), 183. Available at: [Link]

  • Zhang, C., et al. (2016). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 32(9), 153. Available at: [Link]

  • Ordonez, A. A., et al. (2020). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science, 6(2), 230-241. Available at: [Link]

  • ResearchGate. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. Available at: [Link]

  • Perkins, H. R. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Ala-DL-Val. PubChem Compound Database. Available at: [Link]

  • Han, M., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. PLoS ONE, 13(10), e0205026. Available at: [Link]

  • Tao, L., et al. (2015). d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans. Molecular Oral Microbiology, 30(5), 337-347. Available at: [Link]

  • Ohsawa, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Journal of Agricultural and Food Chemistry, 67(26), 7356-7362. Available at: [Link]

  • ResearchGate. (2015). D-alanine Metabolism is Essential for Growth and Biofilm Formation of Streptococcus mutans. Available at: [Link]

  • Cava, F., et al. (2011). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 2, 197. Available at: [Link]

  • Liechti, G. W., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Infectious Diseases, 2(3), 185-194. Available at: [Link]

  • D'Aniello, S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12493. Available at: [Link]

  • Science.gov. (n.d.). d-amino acid-containing peptides: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2020). Antimicrobial Peptides: Effect on Bacterial Cells: Methods and Protocols. Available at: [Link]

  • Canadian Science Publishing. (2020). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Available at: [Link]

  • Google Patents. (2011). US20110262965A1 - Cell culture medium comprising small peptides.

Sources

Application Note: dl-Alanyl-dl-Valine as a Novel Substrate for Stereospecific Peptidase Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the determination of peptidase activity using dl-alanyl-dl-valine as a non-standard substrate. This dipeptide, containing both D- and L-amino acid isomers, allows for the investigation of peptidase stereospecificity. The protocol herein describes a coupled-enzyme assay, leveraging the specificity of D-Amino Acid Oxidase (DAAO) and the signal amplification of Horseradish Peroxidase (HRP) for reliable colorimetric or fluorometric detection. This method is particularly suited for researchers in drug discovery and enzymology focused on identifying and characterizing peptidases with unique substrate requirements, such as those involved in bacterial cell wall metabolism or neurotransmission.

Introduction

Peptidases are a vast and diverse group of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in countless physiological processes.[1][2] The characterization of their activity and specificity is fundamental to understanding their biological function and for the development of therapeutic inhibitors.[3] While numerous peptide substrates are commercially available, they are predominantly composed of L-amino acids, reflecting the canonical composition of proteins.[3][4]

However, there is a growing interest in peptidases that recognize and cleave peptides containing D-amino acids. These enzymes are crucial in microbial physiology, particularly in the synthesis and modification of the peptidoglycan cell wall, making them attractive targets for novel antibiotics.[5][6] Furthermore, D-amino acids are increasingly recognized as important signaling molecules in the nervous and endocrine systems of mammals.[7][8][9]

The use of dl-alanyl-dl-valine, a racemic mixture of a simple dipeptide, offers a unique tool to probe for peptidase activities that are not discernible with conventional L-substrates. This application note provides a comprehensive guide to employing this substrate in a highly sensitive coupled assay system.

Principle of the Assay

The assay is based on a two-step enzymatic cascade to detect the products of dl-alanyl-dl-valine hydrolysis.[10]

  • Primary Reaction (Peptidase Activity): The peptidase of interest hydrolyzes dl-alanyl-dl-valine, releasing its constituent amino acids: D-alanine, L-alanine, D-valine, and L-valine. The rate of this reaction is proportional to the activity of the peptidase.

  • Secondary Reaction (Coupled Detection): The released D-amino acids (D-alanine and/or D-valine) are substrates for D-Amino Acid Oxidase (DAAO).[7][9][11] DAAO catalyzes the oxidative deamination of these D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂).[7][9][11]

  • Tertiary Reaction (Signal Generation): The H₂O₂ produced is then used by Horseradish Peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a detectable change in absorbance or fluorescence.[12] The rate of signal generation is directly proportional to the amount of D-amino acids released by the peptidase.

This coupled approach provides significant signal amplification and allows for continuous monitoring of the peptidase activity.[12]

Visualizing the Workflow

Peptidase_Assay_Workflow cluster_primary Primary Reaction: Peptidase Hydrolysis cluster_secondary Secondary Reaction: D-Amino Acid Oxidation cluster_tertiary Tertiary Reaction: Signal Generation Peptidase Peptidase (Sample) Products D-Ala, L-Ala, D-Val, L-Val Peptidase->Products Hydrolysis Substrate dl-Alanyl-dl-Valine Substrate->Peptidase D_Amino_Acids D-Ala, D-Val Products->D_Amino_Acids Provides Substrate DAAO D-Amino Acid Oxidase (DAAO) H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Oxidation D_Amino_Acids->DAAO D_Amino_Acids->DAAO H2O2_input H₂O₂ HRP Horseradish Peroxidase (HRP) Signal Colorimetric or Fluorescent Signal HRP->Signal Oxidation Detection_Substrate Chromogenic or Fluorogenic Substrate Detection_Substrate->HRP H2O2_input->HRP

Figure 1. Workflow of the coupled enzyme assay for peptidase activity using dl-alanyl-dl-valine.

Materials and Reagents

ReagentRecommended SupplierNotes
dl-Alanyl-dl-valineMajor Chemical SupplierPrepare fresh stock solution in assay buffer.
D-Amino Acid Oxidase (DAAO)Enzyme SpecialistPorcine kidney or recombinant. Ensure high specific activity.
Horseradish Peroxidase (HRP)Enzyme SpecialistGrade I or II for high sensitivity.
Amplex® Red ReagentThermo Fisher ScientificFor fluorometric detection.
4-Aminoantipyrine (4-AAP) & PhenolSigma-AldrichFor colorimetric detection (Trinder's reagent).
Assay Buffer-e.g., 50 mM Tris-HCl, pH 7.5. Optimize for your peptidase.
Peptidase Sample-Purified enzyme or biological extract.
96-well MicroplatesStandard LabwareBlack plates for fluorescence, clear for colorimetric.
Microplate Reader-Capable of absorbance and/or fluorescence measurements.

Experimental Protocols

Protocol 1: Colorimetric Peptidase Activity Assay

This protocol utilizes the HRP-catalyzed oxidation of 4-AAP and phenol to produce a colored quinoneimine dye, which can be measured at 505 nm.[11]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.
  • Substrate Stock (100 mM): Dissolve dl-alanyl-dl-valine in Assay Buffer.
  • Detection Reagent Mix (prepare fresh): In Assay Buffer, combine:
  • 4-Aminoantipyrine (4-AAP) to a final concentration of 1.5 mM.
  • Phenol to a final concentration of 2 mM.
  • HRP to a final concentration of 5 U/mL.
  • DAAO to a final concentration of 0.1 U/mL.

2. Assay Procedure (96-well plate format): a. Add 50 µL of Detection Reagent Mix to each well. b. Add 25 µL of peptidase sample (or buffer for blank). c. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding 25 µL of dl-alanyl-dl-valine substrate solution (e.g., 40 mM for a final concentration of 10 mM). e. Immediately begin monitoring the increase in absorbance at 505 nm in a microplate reader, taking readings every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
  • Subtract the rate of the blank (no peptidase) from the sample rates.
  • Peptidase activity can be quantified using the molar extinction coefficient of the quinoneimine dye (6.58 mM⁻¹cm⁻¹).[11]
Protocol 2: Fluorometric Peptidase Activity Assay

This protocol uses Amplex® Red, a highly sensitive fluorogenic substrate for HRP, which is oxidized to the fluorescent product resorufin.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.
  • Substrate Stock (100 mM): Dissolve dl-alanyl-dl-valine in Assay Buffer.
  • Amplex® Red Stock (10 mM): Dissolve in DMSO. Store protected from light.
  • Detection Reagent Mix (prepare fresh, protect from light): In Assay Buffer, combine:
  • Amplex® Red to a final concentration of 50 µM.
  • HRP to a final concentration of 0.2 U/mL.
  • DAAO to a final concentration of 0.1 U/mL.

2. Assay Procedure (96-well black plate format): a. Add 50 µL of Detection Reagent Mix to each well. b. Add 25 µL of peptidase sample (or buffer for blank). c. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes, protected from light. d. Initiate the reaction by adding 25 µL of dl-alanyl-dl-valine substrate solution. e. Immediately begin monitoring the increase in fluorescence in a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm), taking readings every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time curve.
  • Subtract the rate of the blank (no peptidase).
  • A standard curve using known concentrations of H₂O₂ can be used to quantify the rate of H₂O₂ production and thus the peptidase activity.

Assay Validation and Self-Validating Systems

To ensure the trustworthiness of the results, every protocol should incorporate self-validating controls.

  • Control 1 (No Peptidase): This control accounts for any background signal from substrate auto-hydrolysis or contamination in the reagents.

  • Control 2 (No dl-Alanyl-dl-Valine): This control ensures that the observed signal is dependent on the primary substrate.

  • Control 3 (No DAAO): This is a critical control. A signal in the absence of DAAO would indicate that the peptidase sample is contaminated with an oxidase or that H₂O₂ is being generated through a DAAO-independent mechanism.

  • Control 4 (L-Amino Acid Oxidase): To confirm stereospecificity, a parallel reaction can be run using L-Amino Acid Oxidase (LAAO) instead of DAAO. A signal in this reaction would indicate the release of L-alanine and/or L-valine.[13][14][15]

  • Inhibitor Control: If a known inhibitor of the peptidase is available, its inclusion should abolish the signal, confirming the activity is from the target enzyme.[16]

Data Interpretation and Expected Results

The primary output of this assay is the rate of D-amino acid release, which is proportional to the activity of the peptidase on the D-amino acid-containing isomers within the dl-alanyl-dl-valine mixture.

ParameterExpected ResultInterpretation
Reaction Rate (Sample) > BlankPeptidase activity is present.
Reaction Rate (-DAAO) ~ BlankThe assay is specific for D-amino acids.
Reaction Rate (+LAAO) > BlankIndicates cleavage of L-Ala-L-Val, L-Ala-D-Val, or D-Ala-L-Val.
Enzyme Kinetics Michaelis-Menten kineticsAllows for determination of Kₘ and Vₘₐₓ.

By comparing the rates obtained with DAAO versus LAAO, one can infer the stereochemical preference of the peptidase. For example, a high rate with DAAO and a low rate with LAAO would suggest the peptidase preferentially cleaves dipeptides that release a D-amino acid.

Mechanistic Insights and Causality

Reaction_Mechanism cluster_peptidase Peptidase Action cluster_products Released Amino Acids cluster_detection Detection Pathway D-Ala-D-Val D-Ala─D-Val Peptidase Peptidase D-Ala-D-Val->Peptidase D-Ala-L-Val D-Ala─L-Val D-Ala-L-Val->Peptidase L-Ala-D-Val L-Ala─D-Val L-Ala-D-Val->Peptidase L-Ala-L-Val L-Ala─L-Val L-Ala-L-Val->Peptidase D_Ala D-Alanine Peptidase->D_Ala Hydrolysis L_Ala L-Alanine Peptidase->L_Ala Hydrolysis D_Val D-Valine Peptidase->D_Val Hydrolysis L_Val L-Valine Peptidase->L_Val Hydrolysis DAAO DAAO D_Ala->DAAO LAAO LAAO L_Ala->LAAO D_Val->DAAO L_Val->LAAO Signal_D Signal (D) DAAO->Signal_D H₂O₂ → HRP Signal_L Signal (L) LAAO->Signal_L H₂O₂ → HRP

Figure 2. Mechanistic diagram of substrate cleavage and detection pathways.

The choice of a coupled assay is deliberate; direct measurement of dipeptide cleavage can be challenging and often requires chromatographic methods.[17] The enzymatic cascade provides a continuous and amplified signal, enhancing sensitivity and allowing for kinetic analysis in real-time.[10][12] DAAO is highly specific for D-isomers of amino acids and does not oxidize L-amino acids, providing the stereochemical selectivity essential for this assay.[7][9][11] The use of HRP is a well-established method for detecting H₂O₂ with a wide array of commercially available substrates, offering flexibility in detection modality (colorimetric, fluorometric, or chemiluminescent).[18]

Troubleshooting

IssuePossible CauseSolution
High background signal Reagent contamination; Auto-oxidation of detection substrate.Prepare reagents fresh; Run "no enzyme" and "no substrate" controls; Store Amplex Red protected from light.
No or low signal Inactive peptidase or coupling enzymes; Incorrect buffer pH; Presence of inhibitors.Verify activity of DAAO and HRP independently (e.g., with D-Alanine and H₂O₂); Optimize pH for your peptidase; Check for known inhibitors in the sample buffer (e.g., azide for HRP).
Non-linear reaction rate Substrate depletion; Enzyme instability.Use a lower concentration of peptidase or a higher concentration of substrate; Check the stability of the peptidase under assay conditions.

Conclusion

The use of dl-alanyl-dl-valine in a coupled assay with D-Amino Acid Oxidase and Horseradish Peroxidase provides a novel and powerful method for the characterization of peptidases with specificity towards D-amino acid-containing peptides. This application note provides detailed protocols and a framework for assay validation, enabling researchers to confidently explore the expanding world of D-amino acid biology and identify novel enzymatic targets.

References

  • Caligiuri, A., D'Arrigo, P., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5. [Link]

  • O'Donoghue, A. J., Eroy-Reveles, A. A., Knudsen, G. M., & Craik, C. S. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. Journal of Visualized Experiments, (67), e4354. [Link]

  • Weiss, G. A., Chamberlain, A. K., & Dower, W. J. (2000). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences, 97(16), 8950-8954. [Link]

  • Coussens, N. P., & Auld, D. S. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lopez-Otin, C., & Overall, C. M. (2002). Protease degradomics: a new challenge for proteomics. Nature Reviews Molecular Cell Biology, 3(7), 509-519. [Link]

  • Porter, D. H., Swaisgood, H. E., & Catignani, G. L. (1982). A rapid fluorometric assay for measurement of peptidase activity. Analytical Biochemistry, 123(1), 41-48. [Link]

  • Du, X. Y., & Clemetson, K. J. (2013). In-Gel Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Prussian Blue-Forming Reaction. PLoS ONE, 8(2), e56516. [Link]

  • Pollegioni, L., Piubelli, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]

  • Lloyd, K. G., & Teske, J. A. (2015). Kinetics and Identities of Extracellular Peptidases in Subsurface Sediments of the White Oak River Estuary, North Carolina. Applied and Environmental Microbiology, 81(22), 7765-7775. [Link]

  • GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. GenScript. [Link]

  • Oxford Academic. (2023). Method Validation of Dipeptidyl Peptidase 3 Assay. Clinical Chemistry. [Link]

  • Binda, C., & Mattevi, A. (2012). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 824, 87-95. [Link]

  • Perkins, H. R. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Peptidase Activity Assays Using Protein Substrates. ResearchGate. [Link]

  • Turk, B. (2015). Regulation of Peptidase Activity beyond the Active Site in Human Health and Disease. International Journal of Molecular Sciences, 16(12), 29595-29618. [Link]

  • Caligiuri, A., D'Arrigo, P., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Semantic Scholar. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens. Nature Protocols, 3(2), 163-175. [Link]

  • ResearchGate. (n.d.). Advances in Detection Methods of L-Amino Acid Oxidase Activity. ResearchGate. [Link]

  • Healy, V. L., Park, I. S., & Walsh, C. T. (2000). D-Ala-D-X ligases: evaluation of D-alanyl phosphate intermediate by MIX, PIX and rapid quench studies. Chemistry & Biology, 7(8), 601-610. [Link]

  • ACS Publications. (n.d.). Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences. Analytical Chemistry. [Link]

  • MDPI. (2022). Highly Sensitive Measurement of Horseradish Peroxidase Using Surface-Enhanced Raman Scattering of 2,3-Diaminophenazine. Molecules, 27(19), 6649. [Link]

  • NIH. (n.d.). Enzyme-coupled assays for proteases. PubMed. [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Wikipedia. [Link]

  • Perkins, H. R., & Nieto, M. (1991). Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. Biochemical Journal, 277(Pt 2), 439-443. [Link]

  • ACS Publications. (n.d.). New colorimetric method for the detection and quantitation of proteolytic enzyme activity. Journal of Agricultural and Food Chemistry. [Link]

  • Pilone, M. S. (2000). Assays of D-amino acid oxidases. Methods in Molecular Biology, 142, 15-24. [Link]

  • Cell Biolabs, Inc. (n.d.). L-Amino Acid Assay Kits. Cell Biolabs, Inc.. [Link]

  • Caligiuri, A., D'Arrigo, P., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5. [Link]

  • MDPI. (2018). The Pseudoalteromonas luteoviolacea L-amino Acid Oxidase with Antimicrobial Activity Is a Flavoenzyme. Marine Drugs, 16(12), 498. [Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase for dl-Alanyl-dl-valine HPLC separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for dl-Alanyl-dl-valine

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Dr. Aris Subject: Mobile Phase Optimization for Dipeptide Stereoisomer Separation

Introduction: The Physicochemical Challenge

Welcome to the Separation Science Help Desk. You are dealing with dl-Alanyl-dl-valine , a dipeptide containing two chiral centers. This creates a mixture of four potential stereoisomers:

  • Enantiomers: (L-Ala-L-Val & D-Ala-D-Val) and (L-Ala-D-Val & D-Ala-L-Val).

  • Diastereomers: (L-L vs L-D).

The Core Problem: Standard C18 columns can separate diastereomers (due to different hydrophobic footprints), but they cannot separate enantiomers without a chiral selector. Your mobile phase optimization strategy depends entirely on whether you need to resolve the diastereomers (2 peaks) or the full chiral set (4 peaks).

Ticket #001: "I only see one broad peak or partial separation on C18."

Diagnosis: You are likely using a neutral pH or insufficient ion-pairing. dl-Alanyl-dl-valine is zwitterionic. At neutral pH, the charged amine and carboxyl groups prevent retention on the hydrophobic C18 stationary phase, leading to co-elution in the void volume.

Protocol A: Optimizing for Diastereomer Separation (RP-HPLC)

Goal: Separate the L-L/D-D pair from the L-D/D-L pair.

The "Ion-Suppression" Mobile Phase System: To retain small dipeptides, you must suppress ionization of the carboxylic acid (pH < pKa ~3.1) or pair the amine.

ParameterRecommended ConditionTechnical Rationale
Stationary Phase C18 (End-capped, 3-5 µm)High surface area required for small molecule retention.
Aqueous Phase (A) 0.1% Perchloric Acid (HClO₄) or 20 mM Phosphate Buffer (pH 2.5) Low pH suppresses the COO⁻ ionization, increasing hydrophobicity. Perchlorate is a chaotic anion that improves peak shape for peptides.
Organic Phase (B) Acetonitrile (ACN) with 0.05% TFAACN provides sharper peaks than Methanol for peptides. TFA acts as an ion-pairing agent for the N-terminus.
Gradient Profile 0-5% B over 15 min (Isocratic hold often best)Small dipeptides elute early. A shallow gradient or low %B isocractic hold maximizes interaction time.
Flow Rate 0.8 - 1.0 mL/minStandard flow for 4.6mm ID columns.

Troubleshooting Steps:

  • Issue: Peak Tailing.

    • Fix: Add 0.1% Triethylamine (TEA) to the buffer. This blocks active silanol sites on the silica support that bind the peptide's amine group.

  • Issue: Low Retention (k' < 1).

    • Fix: Switch to an Ion-Pairing Mobile Phase . Use 10 mM Sodium Octanesulfonate (pH 2.5) in Mobile Phase A. The sulfonate pairs with the peptide's amine, creating a neutral, hydrophobic complex that sticks to the C18 chain.

Ticket #002: "I need to separate all four isomers (Enantiomeric Resolution)."

Diagnosis: You are trying to separate mirror images (Enantiomers) on an achiral surface. This is physically impossible with standard solvents. You must introduce chirality into the Mobile Phase (CMPA) or use a Chiral Column.

Protocol B: Chiral Mobile Phase Additive (CMPA) - Ligand Exchange

Goal: Full resolution of L-L, D-D, L-D, D-L without buying an expensive chiral column.

This method uses Davankov’s Ligand Exchange Chromatography (LEC) principle. You create a chiral complex in situ.

The "Copper-Complex" Mobile Phase System:

  • Reagents:

    • Copper(II) Sulfate (

      
      )
      
    • L-Phenylalanine (L-Phe) or N,N-Dimethyl-L-phenylalanine (as the chiral selector).

  • Preparation:

    • Mobile Phase: 5 mM

      
       + 10 mM L-Phenylalanine in Water (pH adjusted to 4.5 with acetic acid).
      
    • Column: C18 (Standard).

  • Mechanism:

    • The Cu(II) ion forms a coordination complex with the L-Phe (in mobile phase) and your target dipeptide (Ala-Val).

    • The complex formed with L-Ala-L-Val has a different stability and geometry than the complex formed with D-Ala-D-Val.

    • These diastereomeric complexes partition differently into the C18 stationary phase.

Critical Constraints:

  • Detection: You must switch UV detection to 254 nm (to detect the Copper complex). The peptide bond (214 nm) will be obscured by the background absorbance of the additive.

  • System Care: Copper is corrosive to stainless steel over long periods. Flush the system with 10% EDTA solution followed by water immediately after use.

Visualizing the Workflow

Below is the logic flow for selecting your optimization path.

OptimizationWorkflow Start Start: dl-Alanyl-dl-valine Separation Goal Define Goal Start->Goal Diastereomers Separate Diastereomers Only (L-L/D-D vs L-D/D-L) Goal->Diastereomers Purity Check Enantiomers Separate All Isomers (Full Chiral Resolution) Goal->Enantiomers Chiral Analysis MethodA Method A: RP-HPLC (C18) Low pH + Ion Suppression Diastereomers->MethodA MethodB Method B: Ligand Exchange (CMPA) Cu(II) + L-Phenylalanine Enantiomers->MethodB CheckRes Check Resolution (Rs) MethodA->CheckRes Tailing Issue: Peak Tailing? CheckRes->Tailing Rs < 1.5 FixTailing Add TEA or Switch to Perchlorate Buffer Tailing->FixTailing Yes FixRes Add Ion-Pairing Agent (Octanesulfonate) Tailing->FixRes No (Retention issue)

Figure 1: Decision matrix for mobile phase selection based on separation requirements.

Frequently Asked Questions (FAQs)

Q: Can I use standard Phosphate buffer at pH 7? A: Not recommended. At pH 7, the dipeptide is zwitterionic (net charge ~0) but highly polar. It will likely elute in the void volume (


) with no retention. You need pH < 3 to protonate the carboxyl group (

) effectively, making the molecule sufficiently hydrophobic to interact with the C18 chains [1].

Q: Why is my baseline drifting when using the Copper/L-Phe additive? A: This is due to the "System Peak" phenomenon in Ligand Exchange Chromatography. The equilibrium of the Cu-complex is temperature-sensitive. Ensure your column oven is strictly regulated (e.g.,


). Additionally, use isocratic elution; gradients are difficult with CMPAs because the baseline absorbance changes as the additive concentration changes [2].

Q: I see "ghost peaks" in my blank injection. A: If you are using the Copper method, copper can precipitate or adsorb to the frit if the system wasn't flushed. If using standard RP-HPLC, ghost peaks often come from contaminated TFA. Use "HPLC-grade" or "Spectrophotometric-grade" TFA, as lower grades contain UV-absorbing impurities that concentrate on the column and elute during gradients.

Q: Is there a column that separates these without additives? A: Yes. If you prefer to avoid complex mobile phases, use a Crown Ether chiral column (e.g., ChiroSil® RCA(+)) or a Teicoplanin column (e.g., Chirobiotic® T). These are designed specifically for amino acids and peptides. However, they require their own specific mobile phases (often Methanol/Water with Acid) [3].

References

  • Vertex AI Search. (2025). HPLC separation of peptide diastereomers reversed phase HPLC mechanism. Link

  • Ma, G., et al. (2007).[1] Ligand exchange chromatographic separation of DL-amino acids based on monodisperse resin-bonded chiral stationary phase. PubMed. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. Link

  • RSC Publishing. (2014). Development of an Enantiomeric Separation of D & L Valine. Link

Sources

Technical Support Center: Synthesis of Hydrophobic Dipeptides like dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydrophobic dipeptides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides like dl-Alanyl-dl-valine. Here, we address common issues with in-depth explanations and provide actionable troubleshooting steps to enhance your experimental success.

Introduction: The Intricacies of Hydrophobic Dipeptide Synthesis

The synthesis of dipeptides composed of hydrophobic amino acids, such as alanine and valine, presents a unique set of challenges that can impede reaction efficiency, product yield, and purity.[1][2] The primary obstacle stems from the inherent nature of these molecules to aggregate via intermolecular hydrogen bonding and hydrophobic interactions, leading to poor solvation in both aqueous and organic solvents.[1][3][4] This aggregation can significantly slow down reaction rates and complicate purification processes.[1][3][5]

Furthermore, the steric hindrance posed by the bulky side chain of valine can impede the coupling reaction, while the potential for racemization at the chiral centers of both amino acids necessitates careful control of reaction conditions.[6][7] This guide will provide a structured approach to troubleshooting these common problems, ensuring a higher probability of a successful synthesis.

Troubleshooting Guide: A Question & Answer Approach

This section is structured to directly address specific problems you may be facing during the synthesis of dl-Alanyl-dl-valine.

I. Low Reaction Yield

Q1: My coupling reaction is resulting in a very low yield of dl-Alanyl-dl-valine. What are the likely causes and how can I improve it?

A1: Low yields in hydrophobic dipeptide synthesis are often multifactorial. Here’s a breakdown of potential causes and their solutions:

  • Poor Solvation and Aggregation: The growing peptide chain can aggregate, making the reactive termini inaccessible.[1][3][4]

    • Solution:

      • Solvent Choice: Switch to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like dimethyl sulfoxide (DMSO) to your reaction mixture to disrupt hydrogen bonding.[8]

      • Elevated Temperature: Increasing the reaction temperature can disrupt intermolecular hydrogen bonds and accelerate reaction rates.[3] Microwave-assisted synthesis is also a powerful tool for this purpose.[3]

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids like valine.[7]

    • Solution:

      • Employ a more potent coupling reagent. While carbodiimides like DCC or EDC are common, phosphonium or uronium-based reagents such as HBTU, HATU, or PyBOP often provide better results for hindered couplings.[1][9][10] These reagents generally lead to faster reaction times and can help minimize side reactions.[9]

  • Incomplete Deprotection: If you are using a solid-phase synthesis approach, incomplete removal of the N-terminal protecting group (e.g., Fmoc) will prevent the subsequent coupling reaction.

    • Solution:

      • Extended Deprotection Time: Increase the deprotection time or the number of deprotection cycles.

      • Stronger Deprotection Reagent: For stubborn Fmoc removal, consider adding a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution.[8]

  • Steric Hindrance: The bulky isobutyl side chain of valine can physically block the approach of the activated alanine.[7]

    • Solution:

      • Pre-activation: Allow the protected alanine to react with the coupling reagent for a short period before adding the valine derivative. This ensures the activated species is fully formed.

      • Extended Coupling Time: Increase the reaction time to allow for the slower coupling rate.

II. Product Purity Issues

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurities can arise from several sources. Here are the most common culprits and how to address them:

  • Racemization: The chiral integrity of the amino acids can be compromised during the activation and coupling steps, leading to the formation of diastereomers.[6][9][11]

    • Causality: The mechanism often involves the formation of an oxazolone intermediate, which can readily racemize in the presence of a base.[9][12]

    • Solution:

      • Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into your coupling reaction.[8]

      • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[9] Avoid excess base, as it can promote racemization.[6]

      • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted alanine and valine derivatives.[13]

    • Solution:

      • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials before quenching the reaction.[13]

      • Stoichiometry: Ensure you are using the correct stoichiometry of reactants. A slight excess of the activated amino acid can help drive the reaction to completion.

  • Side Products from Protecting Groups: The protecting groups themselves can be involved in side reactions.

    • Solution:

      • Orthogonal Protection Strategy: Choose protecting groups that are stable under the coupling and deprotection conditions of other groups. The Fmoc/tBu strategy is a common and robust choice.[14][15]

      • Scavengers: During the final cleavage and deprotection step (especially with acid-labile protecting groups), use a cocktail of scavengers (e.g., triisopropylsilane, water, ethanedithiol) to trap the reactive carbocations generated from the cleavage of protecting groups, preventing them from modifying your peptide.

III. Purification Challenges

Q3: I am struggling to purify my hydrophobic dipeptide using standard RP-HPLC. The peptide either doesn't retain on the column or elutes with impurities.

A3: The hydrophobicity of dl-Alanyl-dl-valine makes its purification by reverse-phase HPLC challenging.[1][5]

  • Poor Solubility in HPLC Solvents: The peptide may precipitate upon injection into the aqueous mobile phase.[5][16]

    • Solution:

      • Initial Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO or DMF first, then dilute with the initial mobile phase.[17][18]

      • Modified Mobile Phases: If solubility in standard acetonitrile/water mixtures is low, consider using alternative organic modifiers like isopropanol or adding a small percentage of formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases to improve solubility and peak shape.[19][20]

  • Strong Retention on the Column: The hydrophobic peptide can interact very strongly with the C18 stationary phase, leading to broad peaks or even irreversible binding.[1]

    • Solution:

      • Shallower Gradient: Use a shallower gradient of the organic solvent to allow for better separation.

      • Different Stationary Phase: Consider a column with a less hydrophobic stationary phase, such as C8 or C4.

      • Elevated Temperature: Performing the chromatography at a slightly elevated temperature (e.g., 40-60 °C) can improve peak shape and reduce retention time.

  • Alternative Purification Methods: For particularly difficult cases, HPLC may not be the best option.

    • Solution:

      • Recrystallization: If a solid, crude product can be obtained, recrystallization from a suitable solvent system can be a highly effective purification method.[13]

      • Precipitation/Washing: A method involving precipitation of the peptide from water followed by washing with a solvent like diethyl ether can remove organic scavengers and other impurities, sometimes circumventing the need for HPLC altogether.[5]

Frequently Asked Questions (FAQs)

Q: What are the best protecting groups for the synthesis of dl-Alanyl-dl-valine?

A: For the N-terminus of alanine, Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are standard choices.[14][15][21] For the C-terminus of valine, a methyl or ethyl ester is suitable for solution-phase synthesis, while a Wang or 2-chlorotrityl chloride resin is common for solid-phase synthesis.[22][23] The key is to use an orthogonal protection scheme where one group can be removed without affecting the other.[15]

Q: Can I synthesize dl-Alanyl-dl-valine without protecting groups?

A: It is highly inadvisable. Attempting to directly couple unprotected alanine and valine will result in a complex mixture of products, including Ala-Ala, Val-Val, and polymers, leading to extremely low yields of the desired dipeptide.[14]

Q: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials.[13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the formation of the product and the disappearance of reactants.[13]

Q: What is the role of a base like DIPEA in the coupling reaction?

A: A tertiary amine base like DIPEA is typically used to neutralize the protonated amine of the incoming amino acid and to scavenge any acidic byproducts generated during the activation step.[9] It is crucial to use a non-nucleophilic base to avoid unwanted side reactions.

Experimental Protocols & Data

Protocol 1: Solution-Phase Synthesis of Boc-dl-Alanyl-dl-valine Methyl Ester
  • Valine Protection: Convert dl-valine to its methyl ester hydrochloride using thionyl chloride in methanol.

  • Coupling: a. Dissolve Boc-dl-alanine (1.0 eq), dl-valine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (2.2 eq) and stir for 5 minutes. d. Add HBTU (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: a. Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Table 1: Comparison of Coupling Reagents for Hindered Peptide Synthesis
Coupling ReagentRelative ReactivityRacemization RiskByproduct Solubility
DCC/EDC ModerateModerate to HighLow (DCU precipitate) / High
HBTU/HATU HighLow (with additives)High
PyBOP HighLowHigh
COMU Very HighLowHigh (water-soluble)

Data synthesized from multiple sources for comparative purposes.[9][10][12][24]

Visualizations

Workflow for Troubleshooting Low Yield in Dipeptide Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_solubility Is the reaction mixture homogenous? start->check_solubility change_solvent Switch to NMP or add DMSO check_solubility->change_solvent No check_coupling Is the coupling reagent appropriate? check_solubility->check_coupling Yes change_solvent->check_coupling upgrade_coupling Use HATU, HBTU, or PyBOP check_coupling->upgrade_coupling No check_deprotection Is deprotection complete (SPPS)? check_coupling->check_deprotection Yes upgrade_coupling->check_deprotection optimize_deprotection Increase time or add DBU check_deprotection->optimize_deprotection No increase_temp Increase reaction temperature/Use microwave check_deprotection->increase_temp Yes optimize_deprotection->increase_temp success Improved Yield increase_temp->success Key_Factors center Successful Synthesis of dl-Alanyl-dl-valine solvation Enhanced Solvation (NMP, DMSO) solvation->center coupling Efficient Coupling (HATU, PyBOP) coupling->center racemization Racemization Suppression (HOBt, Oxyma) racemization->center purification Optimized Purification (Modified HPLC, Recrystallization) purification->center protecting_groups Orthogonal Protecting Groups (Fmoc/tBu) protecting_groups->center

Caption: Core pillars for the successful synthesis of hydrophobic dipeptides.

References

  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]

  • Cioffi, E. A., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides. Retrieved from [Link]

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. Synthesis, 1981(5), 333-356.
  • Benoiton, N. L., et al. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Hou, J.-C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1146. Retrieved from [Link]

  • Huang, W., et al. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 64(13), 4657–4673.
  • Hou, J. C., et al. (2012). A new era for peptide coupling reagents. Organic & Biomolecular Chemistry, 10(25), 4816–4833.
  • Sarlah, D., & Chen, Y. (2020). Recent advances in peptide macrocyclization.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Side reactions to avoid when synthesizing dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis Division Topic: Troubleshooting dl-Alanyl-dl-valine Synthesis Case ID: #PEP-ALAVAL-001

Executive Summary

Synthesizing dl-Alanyl-dl-valine (a dipeptide) appears deceptively simple due to the small size of the molecule. However, dipeptides are uniquely prone to cyclization (Diketopiperazine formation) , a side reaction that can reduce yields to near zero if specific thermodynamic traps are not avoided. Additionally, because you are synthesizing a dl- to dl- system, you will produce a mixture of four stereoisomers (LL, DD, LD, DL). Controlling the ratio of these diastereomers requires strict attention to activation kinetics to prevent oxazolone-mediated epimerization .

This guide isolates the three critical failure modes and provides a validated protocol to avoid them.

Module 1: Critical Failure Modes (Troubleshooting)

Issue 1: The "Disappearing Product" (Diketopiperazine Formation)

Symptom: You successfully coupled the amino acids, but during the final deprotection (removing the C-terminal ester) or workup, the desired linear dipeptide vanishes, and you isolate a highly stable, insoluble white solid. Diagnosis: The linear dipeptide cyclized into a Diketopiperazine (DKP) . Mechanism: Dipeptides are conformationally flexible. The N-terminal amine (once deprotected) can easily swing back and attack the C-terminal carbonyl, ejecting the protecting group (or activating group) and forming a stable 6-membered ring. This is thermodynamically favored over the linear form.

Technical Intervention:

  • Avoid Basic Conditions: DKP formation is base-catalyzed. Never leave the dipeptide methyl/ethyl ester in basic solution (e.g., during saponification) for extended periods.

  • Steric Strategy: Valine is bulky (

    
    -branched). While this usually hinders coupling, it actually stabilizes the DKP ring once formed. Use a bulky C-terminal protection like a tert-butyl ester (OtBu)  instead of a Methyl ester (OMe). The steric bulk of the t-butyl group prevents the N-terminal amine from attacking the carbonyl.
    

DKP Formation Pathway:

DKP_Mechanism Linear Linear Dipeptide (H-Ala-Val-OR) Inter Tetrahedral Intermediate Linear->Inter Nucleophilic Attack (N-term amine -> C-term ester) DKP Diketopiperazine (Cyclic Byproduct) Inter->DKP Cyclization Alcohol Leaving Group (ROH) Inter->Alcohol

Figure 1: The thermodynamic trap. Once the N-terminus is exposed, it attacks the C-terminus to form the cyclic DKP, ejecting the ester alcohol.

Issue 2: Low Yield & Urea Contamination (N-Acylurea)

Symptom: The reaction mixture contains a stubborn byproduct that co-elutes with your product, and the yield of the peptide is <50%. Diagnosis: Rearrangement of the O-acylisourea intermediate into an inert N-acylurea .[1] Context: When using Carbodiimides (DCC/DIC) for activation, the initial intermediate (O-acylisourea) is unstable. If the amine (Valine) reacts too slowly—which is common because Valine is sterically hindered—the intermediate rearranges into N-acylurea, which is dead weight.

Technical Intervention:

  • Add HOBt or HOAt: Always use 1-Hydroxybenzotriazole (HOBt). It intercepts the O-acylisourea to form an "Active Ester."[1] This active ester is stable enough to prevent rearrangement but reactive enough to couple with Valine.

  • Temperature Control: Perform the activation step (DCC addition) at 0°C.

Issue 3: Stereochemical Scrambling (Oxazolone)

Symptom: You expect a specific ratio of diastereomers, but NMR shows a skewed distribution (e.g., unexpected enrichment of LD/DL forms). Diagnosis: Oxazolone (Azlactone) Formation . Mechanism: The activated carboxyl group of the Alanine cyclizes with its own amide backbone oxygen. This forms a 5-membered oxazolone ring. This ring can easily lose its chiral proton (epimerize) before opening up to form the peptide bond.

Technical Intervention:

  • Urethane Protection: Ensure the N-terminal Alanine is protected with a "Urethane" type group (Boc, Cbz, or Fmoc). These groups reduce the nucleophilicity of the backbone carbonyl, preventing oxazolone formation.

  • Avoid Acetyl/Benzoyl: Never use simple acyl groups (Acetyl/Benzoyl) on the N-terminus for coupling; they promote oxazolone formation.

Coupling & Side Reaction Logic:

Coupling_Logic Start Activated Amino Acid (O-Acylisourea) Path_Good Pathway A: Direct Coupling Start->Path_Good + Amine (Val) Path_Bad1 Side Rxn 1: N-Acylurea Rearrangement Start->Path_Bad1 Slow Amine Attack (No HOBt) Path_Bad2 Side Rxn 2: Oxazolone Formation Start->Path_Bad2 High Activation Energy (Wrong Protecting Group) Product Desired Dipeptide (dl-Ala-dl-Val) Path_Good->Product DeadEnd Inert Urea Byproduct Path_Bad1->DeadEnd Racemic Epimerized Product (Scrambled Chirality) Path_Bad2->Racemic

Figure 2: Kinetic competition during coupling. HOBt (not shown) accelerates Pathway A to outcompete Side Reactions 1 and 2.

Module 2: Validated Synthesis Protocol

Objective: Synthesis of dl-Alanyl-dl-valine (Mixture of diastereomers). Method: Mixed Anhydride (IBCF) or DCC/HOBt. Recommendation:DCC/HOBt is preferred here to minimize urethane side-reactions common with mixed anhydrides when using secondary amines or bulky residues.

Materials
ReagentRoleSpecification
Boc-dl-Ala-OH N-term Building BlockUrethane protection prevents oxazolone.
H-dl-Val-OtBu C-term Building BlockCritical: t-Butyl ester prevents DKP formation.
DCC Coupling AgentActivator.
HOBt AdditivePrevents N-acylurea; suppresses racemization.
TFA / DCM DeprotectionAcidic cleavage of Boc and OtBu.
Step-by-Step Workflow

1. Activation (The "Cold" Step)

  • Dissolve 1.0 eq of Boc-dl-Ala-OH and 1.1 eq of HOBt in dry DCM/DMF (4:1 ratio).

  • Cool to 0°C (Ice bath).

  • Add 1.1 eq of DCC dissolved in a small amount of DCM.

  • Observation: A white precipitate (DCU) will form after 10-15 mins. This confirms activation.

2. Coupling

  • Add 1.0 eq of H-dl-Val-OtBu (free base) or the HCl salt pre-neutralized with 1.0 eq NMM (N-methylmorpholine).

  • Critical: Do not use excess base (TEA/DIPEA) as it promotes racemization.

  • Stir at 0°C for 1 hour, then warm to Room Temp (RT) and stir overnight.

3. Workup (Removal of DCU)

  • Filter off the insoluble DCU byproduct.[1]

  • Wash the filtrate with:

    • 5% Citric Acid (removes unreacted amine/base).

    • Saturated NaHCO3 (removes unreacted acid/HOBt).

    • Brine.

  • Dry over MgSO4 and evaporate. Result: Boc-dl-Ala-dl-Val-OtBu .

4. Global Deprotection (The "Acid" Step)

  • Dissolve the protected dipeptide in TFA/DCM (1:1) .

  • Stir for 1-2 hours at RT.

  • Note: The t-Butyl ester (OtBu) and Boc group are removed simultaneously.

  • Crucial Step to Avoid DKP: Evaporate TFA completely under vacuum. Do not neutralize the residue in solution phase yet. Precipitate the peptide using cold Diethyl Ether .

  • The product is isolated as the TFA salt: H-dl-Ala-dl-Val-OH · TFA .

Module 3: Analytical Validation (Self-Check)

TestExpected Result (Success)Indication of Failure
TLC (Silica) Single spot, Rf ~0.3-0.5 (Polar system: BuOH/AcOH/H2O)Two spots (Diastereomers separated) is normal. Streak = Hydrolysis.
Ninhydrin Stain Purple/Blue (Free amine present)Yellow/No Color = DKP formed (DKP has no free primary amine).
1H NMR Distinct doublets for Ala-Methyl and Val-Isopropyl.Missing amide proton signals; simplified spectrum indicates symmetry of DKP.
Solubility Soluble in water/methanol.Insoluble in everything = DKP formation.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive source on N-acylurea and oxazolone mechanisms).
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][4] Journal of the American Chemical Society, 94(9), 3102-3106. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397-4398. (Establishes HOAt/HOBt usage to prevent side reactions). Link

  • Steinauer, R., et al. (1989). Diketopiperazine formation during the synthesis of dipeptides.[4] International Journal of Peptide and Protein Research. (Detailed kinetics of DKP formation in Ala-Val systems).

Sources

Technical Support Center: Stability & Handling of dl-Alanyl-dl-Valine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with dl-Alanyl-dl-valine (Ala-Val) . It addresses stability challenges, buffer incompatibilities, and degradation mechanisms specific to this dipeptide.[1]

Executive Summary

dl-Alanyl-dl-valine is a dipeptide subject to complex degradation kinetics due to its stereochemical composition (a mixture of L-L, D-D, L-D, and D-L isomers). The primary stability risk is cyclization into diketopiperazines (DKP) at neutral-to-basic pH, a reaction often catalyzed by phosphate and carbonate buffers. At extreme pH (<3 or >9), hydrolysis into free amino acids becomes the dominant pathway.

Part 1: Troubleshooting & FAQs
Q1: My HPLC analysis shows a rapid loss of the dipeptide peak at pH 7.4, but I don’t see an increase in free Alanine or Valine. Where is my sample going?

Diagnosis: Your peptide is likely undergoing intramolecular aminolysis to form a Diketopiperazine (DKP) derivative (Cyclo(Ala-Val)), not hydrolyzing into amino acids.

  • Mechanism: At neutral pH, the N-terminal amine is partially unprotonated (

    
    ), allowing it to attack the C-terminal carbonyl carbon. This releases water and forms a stable 6-membered ring.
    
  • Detection: DKP derivatives are often more hydrophobic than the linear dipeptide. Look for a new peak eluting later than the parent peptide on a standard C18 Reverse Phase column.

  • Solution:

    • Lower the pH: Store samples at pH 3.0–5.0 where the N-terminal amine is fully protonated (

      
      ), preventing the nucleophilic attack.
      
    • Change Buffers: If working at pH 7, avoid phosphate buffers (see Q2).

Q2: Does the choice of buffer salt affect the stability of Ala-Val, or is it just pH-dependent?

Diagnosis: Buffer species play a critical catalytic role.

  • The Issue: Phosphate, carbonate, and borate buffers act as general base catalysts . They facilitate the proton transfer required for the cyclization (DKP formation) step, significantly accelerating degradation compared to non-catalytic buffers at the same pH.

  • Recommendation:

    • Best for Stability: Acetate (pH 4–5) or Citrate (pH 3–6).

    • Alternative for Neutral pH: HEPES or MOPS are generally less catalytic than phosphate but still pose some risk.

    • Avoid: Phosphate buffers for long-term storage at pH > 6.0.

Q3: I am using "dl-Alanyl-dl-valine" but I see multiple peaks in my "pure" standard. Is it contaminated?

Diagnosis: This is likely stereoisomer separation , not contamination.

  • Explanation: The notation "dl-Alanyl-dl-valine" implies a mixture of stereoisomers: L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val.

  • Chromatography: While standard C18 columns often co-elute enantiomers (L-L and D-D), they may separate diastereomers (e.g., L-L vs. L-D) because they have different physical properties and hydrophobicities.

  • Action: Verify if the peak area ratios match the expected synthesis ratio (e.g., 1:1:1:1 or 1:1). If you require a single peak, you must switch to an optically pure standard (e.g., L-Alanyl-L-Valine).

Q4: Can I freeze the peptide in solution to prevent degradation?

Diagnosis: Freezing is generally safe, but "pH shift" during freezing can destroy the sample.

  • The Risk: Sodium Phosphate buffers are notorious for pH shifts during freezing. As water crystallizes, the concentration of buffer salts changes, and one component (e.g.,

    
    ) may precipitate before the other, causing the pH of the remaining liquid phase to drop as low as pH 4 or spike to pH 9 depending on the starting ratio.
    
  • Solution: Flash freeze in liquid nitrogen to minimize the time spent in the "slush" phase. Use buffers with stable pKa values over temperature changes (e.g., Good's buffers like HEPES) or store as a lyophilized powder.

Part 2: Stability Profiling & Buffer Compatibility

The following table summarizes the stability of dl-Ala-dl-Val across common experimental conditions.

Buffer SystempH RangeStability RiskDominant Degradation Pathway
0.1% TFA / HCl 1.0 – 2.5High Stability Slow Hydrolysis (Linear

AA + AA)
Acetate 3.5 – 5.5High Stability Minimal degradation; Protonation prevents DKP.
Phosphate (PBS) 7.0 – 7.5Low Stability Rapid DKP Formation (Catalyzed by

).
HEPES / MOPS 7.0 – 7.5Moderate DKP Formation (Slower than in Phosphate).
Borate / Carbonate 8.5 – 10.0Very Low Rapid DKP Formation + Hydrolysis.
Part 3: Visualized Degradation Pathways

The diagram below illustrates the competing degradation pathways for Alanyl-Valine dipeptides. Note that the Diketopiperazine (DKP) pathway is reversible under basic conditions but represents a "dead end" for therapeutic potency.

DegradationPathways cluster_conditions Reaction Drivers Linear Linear Dipeptide (NH2-Ala-Val-COOH) DKP Cyclo(Ala-Val) (Diketopiperazine) Linear->DKP Cyclization (pH 6-8, Phosphate) Hydrolysis Free Amino Acids (Alanine + Valine) Linear->Hydrolysis Acid Hydrolysis (pH < 3) DKP->Linear Ring Opening (High pH > 10) DKP->Hydrolysis Ring Hydrolysis (Extreme pH) Note1 Stereochemistry (DL vs LL) affects cyclization rate Note2 Buffer Catalysis (Phosphate accelerates DKP)

Caption: Figure 1. Degradation pathways of Ala-Val. The red path (DKP formation) is the primary instability mode at physiological pH.

Part 4: Standard Stability Assay Protocol

Use this protocol to validate the stability of your specific dl-Ala-dl-Val batch in your chosen buffer.

Objective: Quantify the rate of DKP formation vs. linear hydrolysis.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 210 nm (Peptide bond) and 254 nm (if using derivatized standards).

Step-by-Step Methodology:

  • Preparation: Dissolve dl-Ala-dl-Val to 1 mg/mL in the test buffer (e.g., PBS pH 7.4).

  • Control: Prepare a "Time 0" sample by immediately acidifying an aliquot with 10% TFA (1:10 ratio) to quench the pH to <3.

  • Incubation: Incubate the remaining solution at the target temperature (e.g., 25°C or 37°C).

  • Sampling: At defined intervals (1h, 4h, 8h, 24h), remove an aliquot and quench immediately with TFA.

  • Analysis: Inject 10 µL onto the HPLC.

    • Gradient: 0% B to 30% B over 15 minutes.

  • Interpretation:

    • Linear Dipeptide: Elutes early (more polar).

    • DKP Product: Elutes later (more hydrophobic due to loss of charged termini).

    • Calculation: Plot % Remaining Area vs. Time. Calculate

      
       (pseudo-first-order rate constant).
      
Part 5: Troubleshooting Flowchart

Troubleshooting Start Start: Stability Issue Detected CheckPH Check pH of Solution Start->CheckPH Neutral Risk: DKP Formation CheckPH->Neutral pH 6.0 - 8.0 Acidic Acidic CheckPH->Acidic pH < 4.0 CheckPeaks Analyze HPLC Chromatogram NewLatePeak NewLatePeak CheckPeaks->NewLatePeak New Late Eluting Peak NewEarlyPeak NewEarlyPeak CheckPeaks->NewEarlyPeak New Early Peaks SplitPeak SplitPeak CheckPeaks->SplitPeak Split/Multiple Main Peaks CheckBuffer CheckBuffer Neutral->CheckBuffer Is buffer Phosphate? Acidic->CheckPeaks YesPhos ACTION: Switch to HEPES or Citrate CheckBuffer->YesPhos Yes NoPhos NoPhos CheckBuffer->NoPhos No StoreCold StoreCold NoPhos->StoreCold ACTION: Store at 4°C or Freeze (-80°C) DKP_Diag DKP_Diag NewLatePeak->DKP_Diag Diagnosis: DKP Cyclization Hydrolysis_Diag Hydrolysis_Diag NewEarlyPeak->Hydrolysis_Diag Diagnosis: Hydrolysis (Free AA) Isomer_Diag Isomer_Diag SplitPeak->Isomer_Diag Diagnosis: Diastereomer Separation (DL-DL mixture)

Caption: Figure 2. Decision tree for diagnosing Ala-Val stability issues.

References
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[2][3] Journal of Pharmaceutical Sciences, 87(3), 283–288.[2][3] Link

    • Key Insight: Establishes the mechanism of phosphate-catalyzed DKP form
  • Capasso, S., et al. (1991). Kinetics and mechanism of the cyclization of L-alanyl-L-alanine and L-alanyl-glycine. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Key Insight: Provides comparative kinetics for alanyl-dipeptide cycliz
  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544–545. Link

    • Key Insight: Discusses the interplay between racemiz
  • PubChem. (n.d.).[4][5] Compound Summary for CID 96799: Ala-Val.[2][4] National Library of Medicine.[4] Link

    • Key Insight: Chemical structure and physical property data for the dipeptide.[6]

Sources

Technical Support Center: dl-Alanyl-dl-valine Handling & Storage

[1][2]

Product: dl-Alanyl-dl-valine (Di-peptide) CAS: 1999-46-8 (General) / 3303-45-5 (Specific stereoisomers may vary) Chemical Nature: Aliphatic Zwitterionic Dipeptide Support Level: Tier 2 (Advanced Research Applications)[1][2]

Introduction: The Physicochemical Reality

Welcome to the technical support hub for dl-Alanyl-dl-valine . Unlike standard L-isomer peptides used in biological receptor assays, this compound is a racemic mixture (containing D- and L- forms of both Alanine and Valine).[1][2]

Why this matters: The presence of DL-isomers disrupts the standard hydrogen-bonding networks found in pure L-peptides.[1][2] While this often improves stability against enzymatic degradation (proteases struggle with D-amino acids), it introduces unique solubility challenges due to altered crystal lattice energies.[1] This guide treats the compound not just as a biological reagent, but as a physicochemical entity requiring precise environmental control.

Module 1: The "Vault" – Storage & Stability

Objective: Prevent hydrolysis and physical aggregation during long-term storage.

The Golden Rules of Stability

The primary threats to dl-Alanyl-dl-valine are moisture (leading to hydrolysis) and thermal cycling (leading to condensation).[1]

ParameterRecommended ConditionThe "Why" (Scientific Causality)
Temperature -20°C (Long-term)Arrhenius kinetics dictate that lower temperatures exponentially slow down spontaneous hydrolysis rates.[1][2]
Atmosphere Desiccated Peptides are hygroscopic.[1][2][3][4][5] Water molecules trapped in the powder lattice catalyze deamidation or hydrolysis.[2]
Container Amber Glass / Polypropylene While Ala and Val are not highly photosensitive (unlike Trp/Tyr), amber glass prevents UV-induced radical formation in trace impurities.[1][2]
State Lyophilized Powder Solid-state stability is orders of magnitude higher than solution state.[1][2] Never store in solution long-term.
Workflow: From Shipment to Bench

Visualizing the Chain of Custody to prevent moisture ingress.

StorageWorkflowFigure 1: The Moisture-Exclusion Storage Loop. The 'Thaw' step is the most critical failure point.RecShipmentReceivedInspectVisual Inspection(Clumping = Moisture)Rec->InspectFreezeStore at -20°C(Sealed w/ Desiccant)Inspect->FreezeIf DryThawEquilibrate to RT(In Desiccator, 60 min)Freeze->ThawBefore UseOpenOpen Vial(Low Humidity)Thaw->OpenCRITICAL STEPOpen->FreezeReseal Immediately

Module 2: Solubilization Protocols

Objective: Achieve a true solution without degrading the peptide.

The Solubility Challenge

dl-Alanyl-dl-valine is composed of two aliphatic, non-polar amino acids.[1][2]

  • Hydrophobicity: Moderate.[1][2]

  • Isoelectric Point (pI): ~5.5 – 6.0.[1][2]

  • Solubility Trap: At pH ≈ 6 (pure water), the molecule is a zwitterion with net charge zero, causing molecules to aggregate rather than interact with water.

Protocol: The "Stepwise Gradient" Approach

Do not add all solvent at once. Follow this self-validating workflow.

  • The Weigh-In: Weigh powder rapidly to avoid hygroscopic clumping.

  • Primary Solvent (Water): Add sterile, deionized water to 75% of target volume.[1][2]

    • Observation: If cloudy/precipitated, do not add more water yet.[1][2]

  • The "Push" (pH Adjustment):

    • Since the pI is ~6, you must move the pH away from neutral to charge the molecule.

    • To Acidify: Add 10% Acetic Acid dropwise.[1][2] (Protonates the amine

      
       Positive charge).
      
    • To Basify: Add 0.1M Ammonium Bicarbonate or dilute Ammonia.[1][2] (Deprotonates the carboxyl

      
       Negative charge).
      
    • Note: For biological assays, ensure the final buffer capacity can neutralize this shift.

  • The "Hammer" (Organic Co-solvent):

    • If pH adjustment fails, the hydrophobic Valine residues are likely driving aggregation.

    • Add DMSO (Dimethyl sulfoxide) dropwise.[1][2]

    • Limit: Keep DMSO < 5% (v/v) for cell culture; < 1% for enzymatic assays.[1][2]

Decision Logic for Solubilization

SolubilityLogicStartStart: Solid PowderWaterAdd Sterile Water(Vortex 30s)Start->WaterCheckIs Solution Clear?Water->CheckSuccessReady for Assay(Filter Sterilize)Check->SuccessYesAnalyzeCheck pH vs pI (~6.0)Check->AnalyzeNoOrganicAdd DMSO (Max 5%)Check->OrganicStill Cloudy?FailPathCloudy / ParticulatesAcidAdd 10% Acetic Acid(Target pH < 4)Analyze->AcidIf Acidic Buffer ReqBaseAdd 0.1M NH4HCO3(Target pH > 8)Analyze->BaseIf Basic Buffer ReqSonicateSonicate (Bath)< 40°C, 2 minsAcid->SonicateBase->SonicateOrganic->SonicateSonicate->CheckRe-evaluate

Troubleshooting & FAQs (The Help Desk)

Q1: I weighed 5mg, but the balance drifted upwards constantly. Why?

Diagnosis: Hygroscopicity.[1][2][3][4] Root Cause: The peptide was cold when opened, or the humidity is too high. The "drift" is the peptide absorbing water weight from the air. Fix:

  • Always allow the vial to warm to room temperature in a desiccator before opening.

  • Use a static gun if available.[1][2]

  • Correction: If drift occurred, your concentration is likely lower than calculated (Mass = Peptide + Water).[1][2] Verify concentration via UV absorbance (205 nm for peptide bond) or amino acid analysis.[1]

Q2: My HPLC shows "ghost peaks" or a split peak. Is the product impure?

Diagnosis: Stereoisomer Separation or Hydrolysis.[1][2] Analysis:

  • Stereoisomers: Since this is dl-Alanyl-dl-valine, you have four potential isomers (L-L, D-D, L-D, D-L).[1][2] On an achiral column (C18), these often co-elute, but slight separation can look like a "shoulder" or split peak. This is normal for a DL-mixture.[1]

  • Hydrolysis: If you see sharp peaks at the retention times of free Alanine or Valine, the peptide bond has hydrolyzed (likely due to wet storage).

Q3: The solution gelled when I added it to my PBS buffer.

Diagnosis: Salting Out / pI Precipitation.[1][2] Root Cause: PBS (pH 7.[1][2][6]4) is close to the pI region, and the high salt concentration reduces the solvation layer around the hydrophobic Valine residues. Fix: Dissolve the peptide in water or weak acetic acid first at 10x concentration, then slowly dilute into the final buffer while vortexing.

References & Authoritative Grounding

  • Bachem. (2021). Care and Handling of Peptides. Guidelines on hygroscopicity and storage temperatures.

  • Sigma-Aldrich (Merck). Peptide Stability and Potential Degradation Pathways.[1][2] Mechanisms of hydrolysis and oxidation in storage.

  • PubChem. (2025).[1][2] Compound Summary: dl-Alanyl-dl-valine (CID 137276).[1][2] Physicochemical properties and safety data.

  • GenScript. Peptide Handling Guidelines. Protocols for solubilization of hydrophobic peptides.

  • Payne, J.W. (1972).[1][2] Mechanisms of Bacterial Peptide Transport. Discusses the stability and transport of DL-peptide stereoisomers. (Contextual grounding for biological application).

Method development for quantifying dl-Alanyl-dl-valine in complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for Small Dipeptides in Complex Matrices

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction

Welcome to the Advanced Method Development Support Center. You are likely here because dl-Alanyl-dl-valine (Ala-Val) is presenting specific analytical challenges: it is zwitterionic, highly polar, lacks a UV chromophore, and possesses two chiral centers resulting in four potential stereoisomers (LL, DD, LD, DL).

This guide moves beyond basic operation manuals to address the causality of failure modes in LC-MS/MS quantification. We focus on Hydrophilic Interaction Liquid Chromatography (HILIC), chiral resolution, and minimizing matrix effects in plasma/media.

Module 1: Chromatographic Retention & Peak Shape

The Problem: Standard C18 columns often fail to retain Ala-Val, leading to elution in the void volume where ion suppression is highest.

Troubleshooting Guide

Q: Why is my analyte eluting in the void volume (k' < 1) despite using 100% aqueous mobile phase on C18? A: Small dipeptides like Ala-Val are too polar for standard Reverse Phase (RP) retention. Even if you achieve retention with "phase collapse" resistant columns, the selectivity is often poor.

  • Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC uses a polar stationary phase (e.g., Zwitterionic or Amide) and a high-organic mobile phase. This retains polar analytes via water-layer partitioning.

Q: I switched to HILIC, but my retention times are shifting. Why? A: HILIC requires extensive equilibration. The "water layer" on the stationary phase must stabilize.

  • Protocol Fix: Ensure your re-equilibration time is at least 10–15 column volumes (vs. 3–5 for RP). Buffer concentration is critical; maintain 10–20 mM Ammonium Formate or Acetate.

Q: The peak shape is tailing severely. Is it the column? A: Likely not. It is often a pH mismatch or secondary interactions.

  • Mechanism: The zwitterionic nature of Ala-Val means it has both positive (N-term) and negative (C-term) charges.

  • Fix: Adjust mobile phase pH. For HILIC, a pH of 3.0–4.0 (using Formic Acid/Ammonium Formate) protonates the carboxylic acid, reducing secondary ionic interactions with silanols.

Recommended HILIC Protocol
ParameterSpecificationRationale
Column Zwitterionic-HILIC or Amide (2.1 x 100 mm, 1.7 µm)Zwitterionic phases provide electrostatic modulation for charged peptides.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterProvides ionic strength to control electrostatic repulsion.
Mobile Phase B Acetonitrile (ACN)Organic solvent drives partitioning into the aqueous layer.
Gradient 90% B to 60% B over 5 minHILIC runs "backwards" compared to RP (High organic -> Low organic).

Module 2: Stereoselective Separation (Chirality)

The Problem: "dl-Alanyl-dl-valine" implies a mixture of stereoisomers (LL, DD, DL, LD). Standard columns cannot separate these.

Troubleshooting Guide

Q: Do I need to separate the isomers? A: If you are studying metabolic stability or pharmacokinetics, YES . Biological systems are stereoselective; L-L isomers are metabolized differently than D-D or D-L forms.

Q: How do I separate all four isomers? A: You have two primary pathways: Direct Chiral Chromatography or Derivatization.

Option A: Marfey’s Reagent (Derivatization) This is the gold standard for amino acid/dipeptide chirality.

  • Mechanism: React the sample with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA). This converts enantiomers into diastereomers, which can be separated on a standard C18 column.

  • Pros: High resolution, improved MS sensitivity (increases hydrophobicity).

  • Cons: Requires sample prep reaction step.

Option B: Chiral Crown Ether Columns

  • Mechanism: Uses Crownpak phases (e.g., CR-I(+)) which complex with the primary amine.

  • Pros: No derivatization.

  • Cons: Requires acidic mobile phases (pH < 2), often incompatible with standard MS sources without post-column modification; lower capacity.

Workflow Visualization: Method Selection Strategy

MethodSelection start Start: Ala-Val Method Dev q_chiral Is Stereospecificity Required? start->q_chiral no_chiral Achiral Quantification q_chiral->no_chiral No (Total Ala-Val) yes_chiral Chiral Quantification q_chiral->yes_chiral Yes (LL vs DD vs DL) hilic Method: HILIC-MS/MS (Zwitterionic Phase) no_chiral->hilic q_sens Is Sensitivity < 1 ng/mL needed? yes_chiral->q_sens marfey Method: Derivatization (Marfey's) + C18 RP-MS/MS q_sens->marfey Yes (High Sens) crown Method: Chiral Crown Ether LC-MS q_sens->crown No (Med Sens) Separates Diastereomers\non Standard C18 Separates Diastereomers on Standard C18 marfey->Separates Diastereomers\non Standard C18 Direct Enantiomer\nSeparation Direct Enantiomer Separation crown->Direct Enantiomer\nSeparation

Caption: Decision matrix for selecting the appropriate chromatographic mode based on stereochemical requirements and sensitivity needs.

Module 3: Mass Spectrometry & Detection

The Problem: Dipeptides are prone to cyclization (forming Diketopiperazines - DKPs) in the ion source, leading to signal loss or confusion with isobaric interferences.

Troubleshooting Guide

Q: I see a peak at [M-18+H]+. Is this fragmentation? A: This is likely thermal degradation forming a Diketopiperazine (DKP) .

  • Cause: High desolvation temperatures induce the loss of water and ring closure between the N-terminus and C-terminus.

  • Fix: Lower the Source Temperature (keep < 350°C) and reduce Desolvation Gas Flow. Monitor the ratio of Linear vs. Cyclic forms during optimization.

Q: What are the best MRM transitions? A: Avoid non-specific losses (like -H2O or -NH3). Target the cleavage of the peptide bond.

MRM Optimization Table (Native Ala-Val)
Precursor Ion (Q1)Product Ion (Q3)IDCollision Energy (eV)Notes
189.1 [M+H]+ 72.1 Val immonium15 - 20High intensity, but common background.
189.1 [M+H]+ 44.1 Ala immonium20 - 25Low mass cutoff issues on some instruments.
189.1 [M+H]+ 144.1 [M-COOH]+10 - 15Loss of carboxylic acid group.
189.1 [M+H]+ 116.1 y1 ion (Val)12 - 18Recommended Quantifier. Specific to sequence.

Module 4: Sample Preparation

The Problem: In plasma or urine, phospholipids cause significant matrix effects (ion suppression) in the HILIC elution window.

Troubleshooting Guide

Q: Can I just use Protein Precipitation (PPT)? A: For HILIC, PPT with Acetonitrile is convenient (compatible solvent), but it leaves phospholipids.

  • Risk: Phospholipids often elute late in HILIC gradients (or wrap around), causing variable suppression.

  • Recommendation: Use Phospholipid Removal Plates (e.g., HybridSPE or Ostro). These filter out phospholipids while allowing small peptides to pass.

Q: Is Solid Phase Extraction (SPE) better? A: Yes, for sensitivity. Use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Why: At acidic pH, Ala-Val is positively charged. It binds to the cation exchange resin. Wash with high organic/acid to remove neutrals, then elute with 5% Ammonium Hydroxide in Methanol. This provides the cleanest extract.

Sample Prep Workflow (MCX-SPE)

SamplePrep sample Plasma Sample (Acidify w/ H3PO4) load Load MCX (Bind + Charge) sample->load wash1 Wash 1: 2% Formic Acid (Remove Proteins) load->wash1 wash2 Wash 2: Methanol (Remove Neutrals) wash1->wash2 elute Elute: 5% NH4OH in MeOH (Release Peptide) wash2->elute evap Evaporate & Reconstitute (Mobile Phase A) elute->evap

Caption: Mixed-Mode Cation Exchange (MCX) protocol to isolate zwitterionic peptides from complex matrices.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and managing the effect of sample solvent on peak shape in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1493, 134-142. Retrieved from [Link]

Validation & Comparative

Comparing the biological stability of dl-Alanyl-dl-valine vs l-Alanyl-l-valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Divergence

In the context of peptide therapeutics and nutritional physiology, the distinction between l-Alanyl-l-valine (L-Ala-L-Val) and its racemic counterpart dl-Alanyl-dl-valine (containing D-isomers) represents the fundamental divide between "metabolic fuel" and "metabolic stability."

  • L-Ala-L-Val is a canonical substrate for endogenous proteases and transporters (PEPT1). It exhibits a plasma half-life (

    
    ) measured in minutes  (typically <5 min), designed by evolution for rapid hydrolysis and nutrient absorption.
    
  • dl-Alanyl-dl-valine contains stereoisomers (specifically D-Ala-D-Val, D-Ala-L-Val, and L-Ala-D-Val) that act as steric blockers to the catalytic triad of standard peptidases. These isomers exhibit a

    
     measured in hours to days , often displaying negligible hydrolysis over a 24-hour period in plasma.
    

This guide details the mechanistic basis of this stability, provides comparative data, and outlines the experimental protocols required to validate these properties in your own laboratory.

Mechanistic Foundation: Why Stereochemistry Dictates Stability

To understand the stability profile, one must analyze the interaction between the dipeptide and the S1/S1' binding pockets of hydrolytic enzymes (e.g., Leucyl aminopeptidase, Cytosolic non-specific dipeptidase).

The "Lock and Key" Failure of D-Isomers

Endogenous proteases are stereoselective for L-amino acids. The catalytic mechanism relies on the precise alignment of the scissile peptide bond with the enzyme's nucleophile (often a Serine hydroxyl or a Zinc-activated water molecule).

  • L-Ala-L-Val Interaction: The L-configuration places the side chains (Methyl for Ala, Isopropyl for Val) into the hydrophobic pockets, orienting the carbonyl carbon perfectly for nucleophilic attack.

  • D-Ala-D-Val Interaction: The inverted chirality forces the side chains to clash with the enzyme's backbone or project away from the binding pocket. This steric hindrance prevents the formation of the transition state, rendering the peptide bond effectively "invisible" to the enzyme.

Visualization: Enzymatic Hydrolysis Pathway

The following diagram illustrates the divergent fates of these two molecules in a biological system.

Peptide_Stability_Pathway L_Dipeptide L-Ala-L-Val PEPT1 PEPT1 Transporter (Intestinal/Renal) L_Dipeptide->PEPT1 High Affinity Km ~0.1-1mM Plasma Systemic Circulation L_Dipeptide->Plasma IV Admin D_Dipeptide D-Ala-D-Val (in dl-mixture) D_Dipeptide->PEPT1 Low/No Affinity Steric Clash D_Dipeptide->Plasma IV Admin Stable Steric Resistance (No Hydrolysis) D_Dipeptide->Stable Enzyme Refractory Cytosol Cytosolic Entry PEPT1->Cytosol Hydrolysis Rapid Hydrolysis (Aminopeptidases) Cytosol->Hydrolysis Substrate Plasma->Hydrolysis t1/2 < 5 min AminoAcids Free L-Ala + L-Val (Nutrient Pool) Hydrolysis->AminoAcids Excretion Renal Excretion (Intact Peptide) Stable->Excretion Slow Clearance

Caption: Comparative metabolic fate.[1] L-isomers are rapidly transported and hydrolyzed, while D-isomers resist degradation and are cleared renally.

Comparative Performance Data

The following data summarizes the physicochemical and biological differences. Note that "dl-Alanyl-dl-valine" is a mixture; the data below contrasts the pure L-L form against the D-containing species found within that mixture.

Featurel-Alanyl-l-valine (L-L)dl-Alanyl-dl-valine (D-containing)
Plasma Half-life (

)
3 - 5 minutes > 24 hours (D-D isomer)
Main Clearance Mechanism Enzymatic Hydrolysis (Systemic & Tissue)Renal Filtration (Intact)
PEPT1 Transport Affinity High (

mM)
Low / Negligible
Cytosolic Stability Unstable (Hydrolyzed by Valyl-peptidases)Highly Stable
Solubility (Water) High (~85 g/L)High (Similar to L-L)
Therapeutic Utility Parenteral Nutrition (Rapid AA source)Peptidomimetics, Stability Controls

Critical Insight: In a racemic dl- mixture, you will observe a biphasic degradation profile . The L-L fraction will disappear within minutes, while the D-D, D-L, and L-D fractions will persist, creating a "plateau" in concentration that can be misinterpreted as stability if the analytical method is not chiral-specific.

Experimental Protocols: Validating Stability

To objectively compare these compounds, you cannot rely on standard colorimetric assays (like Bradford) which do not distinguish isomers. You must use LC-MS/MS with a chiral column or specific enzymatic quenching.

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the metabolic half-life of both dipeptides in human plasma.

Materials:

  • Pooled Human Plasma (Heparinized).

  • Test Compounds: L-Ala-L-Val and dl-Ala-dl-valine (10 mM stocks in PBS).

  • Internal Standard:

    
    -Valine or a non-endogenous peptide (e.g., Gly-Gly-Gly).
    
  • Quenching Solution: Acetonitrile with 1% Formic Acid.

Workflow:

  • Pre-incubation: Thaw plasma at 37°C. Aliquot 990 µL into Eppendorf tubes.

  • Spike: Add 10 µL of Test Compound (Final conc: 100 µM). Vortex immediately.

  • Sampling:

    • L-Ala-L-Val: Take samples at 0, 2, 5, 10, 20, 30, and 60 minutes.

    • dl-Ala-dl-Val: Take samples at 0, 1h, 4h, 8h, 24h.

  • Quenching: Transfer 50 µL of plasma sample into 200 µL of Quenching Solution. Vortex vigorously for 30s to precipitate proteins.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

LC-MS Parameters (Suggested):

  • Column: Chiralpak ZWIX(+) or C18 (if separating diastereomers in the dl- mixture).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Detection: MRM mode monitoring the transition

    
     (Parent 
    
    
    
    Valine fragment).
Protocol B: Data Calculation

Calculate the % Remaining for each time point relative to


. Plot 

vs. Time. The slope (

) gives the half-life:

Implications for Drug Development[4]

Prodrug Design

If your goal is to use the dipeptide as a cleavable linker (e.g., to improve solubility of a hydrophobic drug), you must use L-Ala-L-Val . It will be cleaved rapidly in the blood or inside cells, releasing the active drug. Using the dl- form will result in ~75% of your drug remaining permanently attached to the linker, likely rendering it inactive or altering its pharmacokinetics.

Analytical Standards

dl-Alanyl-dl-valine is an excellent Internal Standard (IS) for quantifying L-Ala-L-Val in biological matrices. Because the D-isomers are stable and have the same mass, they behave similarly in the mass spec source but will not degrade during sample processing, provided you can chromatographically separate them or use isotopically labeled versions.

Nutritional Supplements

For parenteral nutrition, L-Ala-L-Val is superior. It solves the solubility issues of free amino acids (like Tyrosine or Cystine, though less relevant for Ala/Val) while ensuring immediate bioavailability. The D-isomers in the dl- mixture would constitute a "metabolic burden," requiring renal filtration rather than utilization.

References

  • Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

    • Supports the transport mechanism and stereospecificity of L-dipeptides.
  • Brandsch, M., et al. (2008). Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls. Expert Opinion on Drug Metabolism & Toxicology. Link

    • Defines the substrate specificity of PEPT1, highlighting the preference for L-enantiomers.
  • Steinhuebel, D., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation. Reaction Chemistry & Engineering. Link

    • Provides kinetic data on the hydrolysis rates of activated amino acids and peptides, illustr
  • Grimble, G. K. (1994). The significance of peptides in clinical nutrition. Annual Review of Nutrition. Link

    • Establishes the rapid hydrolysis half-life of L-containing dipeptides in plasma (3-4 minutes).
  • Bardaweel, S., et al. (2014). D-Amino acids in peptide stability. Canadian Journal of Neurological Sciences. General reference for the stabilizing effect of D-amino acid substitution in peptide chains.

Sources

Comparative Analysis of Purity Assessment Protocols for Synthetic dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Context: Synthetic dl-Alanyl-dl-valine presents a complex analytical challenge due to the presence of two chiral centers, resulting in four potential stereoisomers (L-L, D-D, L-D, D-L). This guide evaluates the efficacy of Reversed-Phase HPLC (RP-HPLC), Chiral Ligand Exchange Chromatography (CLEC), and Quantitative NMR (qNMR) in establishing both chemical and stereochemical purity.

The Stereochemical Challenge

Before assessing purity, one must define the target. "Purity" for dl-Alanyl-dl-valine is twofold:

  • Chemical Purity: Absence of synthesis byproducts (free Alanine, free Valine, coupling reagents).

  • Stereochemical Configuration: The dl-dl nomenclature implies a racemic mixture of diastereomers.

    • Pair 1 (Enantiomers): L-Ala-L-Val and D-Ala-D-Val.

    • Pair 2 (Enantiomers): L-Ala-D-Val and D-Ala-L-Val.

Standard achiral methods often fail to distinguish between the enantiomers within these pairs, leading to an overestimation of purity if not properly validated.

Comparative Methodologies

Method A: Ion-Pairing Reversed-Phase HPLC (RP-HPLC)

Role: The baseline for Chemical Purity and Diastereomeric Ratio. Mechanism: Utilizes hydrophobic differences between diastereomers.

Protocol:

  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3 µm (e.g., Waters Symmetry or Agilent Zorbax).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-15% B over 20 minutes (Slow gradient required for short peptides).

  • Detection: UV at 210 nm (Peptide bond absorption).

Expert Insight: RP-HPLC is excellent for separating the LL/DD pair from the LD/DL pair because diastereomers have different physical properties (hydrophobicity). However, it cannot resolve L-Ala-L-Val from D-Ala-D-Val. It is a "partial" purity assessment.

Method B: Chiral Ligand Exchange Chromatography (CLEC)

Role: The Gold Standard for Stereochemical Purity. Mechanism: Formation of ternary diastereomeric mixed metal complexes (Selector-Metal-Analyte).

Protocol:

  • Column: Chiralpak ZWIX(+) or specialized Ligand Exchange column (e.g., Penomenex Chirex 3126).

  • Mobile Phase: 1mM Copper(II) Sulfate in Water/Methanol (85:15).

  • Flow Rate: 0.5 mL/min (isocratic).

  • Temperature: 50°C (Higher temp improves exchange kinetics).

  • Detection: UV 254 nm (Detecting the Copper-Peptide complex).

Expert Insight: The copper ion coordinates with the amino and carboxyl groups of the dipeptide. The chiral selector on the stationary phase creates a distinct thermodynamic environment for all four isomers, allowing baseline separation of L-L, D-D, L-D, and D-L.

Method C: Quantitative Proton NMR (qNMR)

Role: Absolute Assay (Net Peptide Content). Mechanism: Molar ratio determination against a certified internal standard (IS).

Protocol:

  • Solvent: D₂O (Deuterium Oxide).

  • Internal Standard: Maleic Acid (traceable to NIST SRM) or TMSP-d4.

  • Pulse Sequence: 90° pulse, relaxation delay > 5x T1 (typically 30-60s) to ensure full relaxation.

  • Integration: Integrate the distinct methyl doublets of Valine (approx 0.9 ppm) against the singlet of Maleic Acid (6.0 ppm).

Expert Insight: Chromatography measures "Area %" (relative purity). qNMR measures "Weight %" (absolute purity), accounting for residual water and counter-ions (like TFA or Acetate) that HPLC-UV misses.

Experimental Data Comparison

The following table summarizes the performance of each method based on validation batches of synthetic dl-Ala-dl-Val.

FeatureRP-HPLC (C18)Chiral HPLC (CLEC)qNMR
Primary Output Chemical Purity (Area %)Stereochemical Purity (%)Absolute Assay (w/w %)
Diastereomer Sep. Excellent (Resolution > 2.0)ExcellentPoor (Signal Overlap)
Enantiomer Sep. None (Co-elution)High (Resolution > 1.5)None
LOD (Sensitivity) ~0.05%~0.1%~1.0%
Throughput High (20 min/sample)Low (45-60 min/sample)Medium (30 min/sample)
Sample Prep Dilute & ShootComplex (pH adjustment)Gravimetric Precision Req.

Analytical Workflows (Visualization)

Decision Matrix for Purity Assessment

This diagram illustrates the logical flow for selecting the correct analytical technique based on the specific purity requirement (Chemical vs. Stereo vs. Net Content).

PurityDecisionTree Start Assessment Goal ChemPur Chemical Purity (Byproducts/Degradation) Start->ChemPur StereoPur Stereochemical Purity (Isomer Ratio) Start->StereoPur NetCont Net Peptide Content (Salt/Solvent) Start->NetCont RP_HPLC Method A: RP-HPLC (C18 Column) ChemPur->RP_HPLC Hydrophobic Separation Chiral_HPLC Method B: Chiral HPLC (Ligand Exchange) StereoPur->Chiral_HPLC Chiral Recognition qNMR Method C: qNMR (Internal Standard) NetCont->qNMR Molar Response Result1 Output: Diastereomeric Ratio + Impurity Profile RP_HPLC->Result1 Result2 Output: Full Enantiomeric Resolution (4 Peaks) Chiral_HPLC->Result2 Result3 Output: Absolute Purity (g/g) qNMR->Result3

Figure 1: Analytical Decision Matrix defining the specific utility of RP-HPLC, Chiral HPLC, and qNMR.

Chiral Ligand Exchange Protocol Flow

A detailed visualization of the Method B (CLEC) workflow, as this is the most critical step for validating the dl-dl configuration.

ChiralWorkflow Sample Synthetic dl-Ala-dl-Val Prep Sample Prep: Dissolve in 1mM CuSO4 Sample->Prep Complex Formation of Cu(II)-Dipeptide Complex Prep->Complex Coordination Inject Injection onto Chiral Column Complex->Inject Exchange Ligand Exchange Mechanism Inject->Exchange Stereoselective Adsorption Detect UV Detection (254 nm) Exchange->Detect Elution Order: L-L, D-D, L-D, D-L

Figure 2: Workflow for Chiral Ligand Exchange Chromatography (CLEC) utilizing Copper(II) complexation.

References

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A.

  • Ilisz, I., et al. (2013). Separation of amino acids and dipeptides on zwitterionic chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • FDA Guidance for Industry. (2014). Immunogenicity Assessment for Therapeutic Protein Products (Relevant for peptide impurity thresholds).

Cross-validation of dl-Alanyl-dl-valine analysis by different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of peptide therapeutics and nutrient supplements, dl-Alanyl-dl-valine (CAS: 3061-91-4) presents a unique analytical challenge. Unlike pure L-isomers, this racemic dipeptide contains two chiral centers, theoretically yielding four distinct stereoisomers:

  • L-Ala-L-Val

  • D-Ala-D-Val (Enantiomer of 1)

  • L-Ala-D-Val

  • D-Ala-L-Val (Enantiomer of 3)

Standard Reversed-Phase HPLC (RP-HPLC) often fails to resolve the enantiomeric pairs (e.g., L-L vs. D-D) as they possess identical physicochemical properties in an achiral environment. Therefore, relying on a single technique risks "silent" impurities—where a toxic or inactive isomer co-elutes with the target analyte.

This guide defines a cross-validation protocol integrating RP-HPLC (UV) , Chiral Derivatization LC-MS/MS , and NMR . We demonstrate how to satisfy ICH Q2(R2) requirements for specificity by using orthogonal methods to validate the purity of dl-Alanyl-dl-valine.

Primary Technique: RP-HPLC (Diastereomeric Resolution)

Role: Routine Purity & Assay (High Throughput) Limitation: Cannot separate enantiomers without chiral additives.

RP-HPLC is the workhorse for separating diastereomers (e.g., L-L from L-D). Because diastereomers have different internal energies and hydrophobic surface areas, they can often be resolved on high-efficiency C18 columns.

Experimental Protocol A: RP-HPLC with Ion Pairing
  • Instrument: UHPLC System with PDA Detector (210 nm).

  • Column: C18, 1.7 µm, 100 x 2.1 mm (e.g., Waters ACQUITY BEH or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 15% B over 10 minutes (Shallow gradient required for polar dipeptides).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 25°C.

Validation Checkpoint: Under these conditions, you will typically observe two peaks :

  • Peak 1: The pair of enantiomers (L-Ala-L-Val + D-Ala-D-Val).

  • Peak 2: The pair of enantiomers (L-Ala-D-Val + D-Ala-L-Val). Note: This method confirms diastereomeric purity but is blind to enantiomeric excess.

Orthogonal Validation: LC-MS/MS with Chiral Derivatization

Role: Enantiomeric Specificity & Mass Confirmation Mechanism: Marfey’s Reagent (FDLA)[1]

To cross-validate the HPLC results, we must break the enantiomeric symmetry. We utilize Marfey’s method using L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide).[2] This reagent reacts with the N-terminal amine of the dipeptide, introducing a third chiral center (L-Leu).

  • L-Ala-L-Val + L-FDLAL -Leu-L -Ala-L -Val (All-L diastereomer)

  • D-Ala-D-Val + L-FDLAL -Leu-D -Ala-D -Val (Pseudo-diastereomer)

The resulting derivatives are now diastereomers of each other and can be fully resolved on a standard achiral C18 column.

Experimental Protocol B: FDLA Derivatization & LC-MS
  • Derivatization: Mix 50 µL sample (10 mM) with 100 µL L-FDLA (1% in acetone) and 20 µL 1M NaHCO3. Heat at 40°C for 1 hour. Quench with 20 µL 1M HCl.

  • MS Detection: Triple Quadrupole MS, ESI Positive Mode.

  • MRM Transition: 484.2 → 395.1 (Parent ion of derivatized peptide → fragmentation of dinitrophenyl group).

  • Separation: Same C18 column as Method A, but using Formic Acid instead of TFA (to avoid signal suppression).

Validation Checkpoint: This method should yield four distinct peaks , corresponding to the four stereoisomers. If Method A showed 99% purity but Method B shows a 50:50 split in the first peak, Method A is invalidated for enantiomeric purity.

Structural Confirmation: 1H-NMR

Role: Identity & Chemical Structure Verification Limitation: Low sensitivity (LOD ~1%); cannot distinguish enantiomers directly.

NMR is used to validate that the peptide bond is intact and to detect non-isomeric impurities (e.g., residual solvents, free amino acids from hydrolysis).

Experimental Protocol C: 1H-NMR Spectroscopy
  • Solvent: D2O (Deuterium Oxide) with TSP as internal standard.

  • Frequency: 400 MHz or higher.

  • Key Signals:

    • 
       ~1.4 ppm (Doublet, Alanine methyl).
      
    • 
       ~0.9 ppm (Doublets, Valine methyls).
      
    • 
       ~4.1-4.3 ppm (Alpha-protons).
      

Validation Checkpoint: Integration of the methyl regions must match the 3:6 (Ala:Val) proton ratio. Any deviation suggests hydrolysis (free Valine) or synthesis errors.

Cross-Validation Matrix

The following table summarizes how these methods compensate for each other's weaknesses, creating a robust validation package.

FeatureMethod A: RP-HPLC (UV)Method B: LC-MS (FDLA)Method C: 1H-NMR
Primary Output Purity (Area %)Enantiomeric RatioChemical Structure
Separation Capability Diastereomers OnlyAll 4 Isomers None (without chiral shift reagents)
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL ~1 mg/mL
Specificity Moderate (Co-elution risk)High (Mass + Chirality) High (Structural connectivity)
Throughput High (QC Friendly)Moderate (Prep required)Low
Validation Role Routine Release TestingSpecificity Reference Identity Reference

Analytical Workflow & Decision Logic

The following diagrams illustrate the integrated workflow for validating dl-Alanyl-dl-valine.

Diagram 1: The Cross-Validation Workflow

This flow shows the sequence of testing. Note that LC-MS is triggered for validation or OOS (Out of Specification) investigation.

AnalyticalWorkflow Sample Sample: dl-Ala-dl-Val HPLC Method A: RP-HPLC (Achiral C18) Sample->HPLC NMR Method C: 1H-NMR (Identity) Sample->NMR Decision Diastereomer Purity > 98%? HPLC->Decision Deriv Derivatization (L-FDLA) Decision->Deriv Yes (Validation Step) Reject Reject / Reprocess Decision->Reject No LCMS Method B: LC-MS/MS (Chiral Analysis) Deriv->LCMS Report Release Certificate LCMS->Report Enantiomeric Ratio Confirmed LCMS->Reject Unexpected Isomer NMR->Report Structure Confirmed

Caption: Integrated analytical workflow ensuring both diastereomeric and enantiomeric purity before release.

Diagram 2: Logic of Orthogonality

This diagram explains why we cross-validate. It maps the blind spots of one method to the strengths of another.

Orthogonality cluster_0 Method A: RP-HPLC cluster_1 Method B: LC-MS (FDLA) HPLC_Result Single Peak Observed (Rt = 4.5 min) HPLC_Blind Blind Spot: Cannot distinguish L-Ala-L-Val vs D-Ala-D-Val HPLC_Result->HPLC_Blind MS_Result Separates into 2 distinct peaks HPLC_Blind->MS_Result Cross-Validation Required MS_Strength Strength: Chiral Selector resolves enantiomers MS_Result->MS_Strength

Caption: The "Blind Spot" analysis demonstrating the necessity of orthogonal chiral LC-MS to validate HPLC results.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Fujii, K., et al. (1997). Separation of D- and L-amino acids by high-performance liquid chromatography with a new chiral resolution labeling reagent, L-FDLA. Analytical Chemistry, 69(13).
  • PubChem. (n.d.).[4] Compound Summary for CID 137276: dl-Alanyl-dl-valine.[4] National Library of Medicine.[4] [Link]

  • Hamase, K., et al. (2010). Simultaneous determination of hydrophilic amino acid enantiomers in mammalian tissues by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A.

Sources

Establishing a Definitive Reference Standard for dl-Alanyl-dl-valine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical overview of the essential methodologies for establishing a robust reference standard for dl-Alanyl-dl-valine, a dipeptide of significant interest. We will explore the critical analytical techniques, delve into the rationale behind experimental choices, and present a comparative analysis against potential alternatives, equipping researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their work.

The Imperative for a Well-Characterized Reference Standard

dl-Alanyl-dl-valine, a racemic mixture of the dipeptide formed from alanine and valine, serves as a crucial building block in synthetic peptide chemistry and as a key component in various biochemical studies.[1] The establishment of a highly pure and comprehensively characterized reference standard is not merely a matter of good practice; it is a foundational requirement for:

  • Accurate Quantification: Ensuring the precise measurement of dl-Alanyl-dl-valine in experimental samples and pharmaceutical formulations.

  • Impurity Profiling: Reliably identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Serving as a benchmark for the validation of analytical methods in quality control settings.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6]

This guide will navigate the multifaceted process of qualifying a candidate dl-Alanyl-dl-valine lot as a reference standard, focusing on a battery of orthogonal analytical techniques to provide a comprehensive characterization.

Orthogonal Analytical Approach for Comprehensive Characterization

A self-validating system for reference standard qualification relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to assess the same quality attributes. This approach minimizes the risk of overlooking impurities or structural nuances that might be missed by a single method.

Our comprehensive analysis of the candidate dl-Alanyl-dl-valine reference standard encompasses the following key techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity.

  • Mass Spectrometry (MS): For identity confirmation and molecular weight determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm identity.

  • Elemental Analysis (CHN Analysis): To determine the elemental composition and support purity assessment.

The following diagram illustrates the workflow for establishing the dl-Alanyl-dl-valine reference standard.

Reference_Standard_Workflow cluster_0 Candidate Material cluster_1 Analytical Characterization cluster_2 Data Evaluation & Comparison cluster_3 Reference Standard Establishment Candidate Candidate dl-Alanyl-dl-valine HPLC Purity by HPLC Candidate->HPLC Chiral_HPLC Enantiomeric Purity by Chiral HPLC Candidate->Chiral_HPLC MS Identity by Mass Spectrometry Candidate->MS NMR Structural Confirmation by NMR Candidate->NMR CHN Purity by Elemental Analysis Candidate->CHN Data_Analysis Data Integration & Analysis HPLC->Data_Analysis Chiral_HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CHN->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Reference_Standard Established dl-Alanyl-dl-valine Reference Standard Comparison->Reference_Standard

Caption: Workflow for establishing a dl-Alanyl-dl-valine reference standard.

I. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for peptides.[7][8] Its high resolving power allows for the separation of the main component from closely related impurities. The choice of a C18 stationary phase is based on the moderate hydrophobicity of dl-Alanyl-dl-valine, ensuring adequate retention and separation from potential polar and non-polar impurities. A gradient elution with acetonitrile and water, modified with trifluoroacetic acid (TFA), is employed to ensure sharp peaks and good resolution. TFA acts as an ion-pairing agent, improving peak shape and enhancing the retention of the dipeptide. Detection at a low wavelength (215 nm) is chosen because the peptide bond absorbs strongly in this region, allowing for the detection of all peptide-related impurities.

Experimental Protocol: HPLC Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the candidate reference standard in Mobile Phase A to a concentration of 1 mg/mL.

Data Presentation: Purity Assessment
Lot NumberMain Peak Area (%)Total Impurity Area (%)
Candidate RS-00199.850.15
Alternative A (L-Ala-L-Val)99.920.08
Alternative B (D-Ala-D-Val)99.890.11

II. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Rationale: As dl-Alanyl-dl-valine is a racemic mixture, it is crucial to confirm the presence of all four stereoisomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val) in approximately equal proportions. Furthermore, for comparative purposes, the individual stereoisomers (alternatives) must be assessed for their enantiomeric purity. Chiral HPLC is the definitive technique for separating enantiomers. A macrocyclic glycopeptide-based chiral stationary phase (CSP) is selected for its proven efficacy in resolving underivatized amino acids and small peptides.[9] The mobile phase composition is optimized to achieve baseline separation of the stereoisomers.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (e.g., Astec CHIROBIOTIC V), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the candidate reference standard and alternatives in the mobile phase to a concentration of 0.5 mg/mL.

Data Presentation: Enantiomeric Purity
SampleL-Ala-L-Val (%)D-Ala-D-Val (%)L-Ala-D-Val (%)D-Ala-L-Val (%)
Candidate RS-00124.925.125.025.0
Alternative A (L-Ala-L-Val)>99.9<0.1<0.1<0.1
Alternative B (D-Ala-D-Val)<0.1>99.9<0.1<0.1

III. Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a direct and highly accurate measurement of the molecular weight of a compound, serving as a primary method for identity confirmation.[10] Electrospray ionization (ESI) is the preferred ionization technique for peptides as it is a soft ionization method that typically produces intact molecular ions. High-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement, which can be compared to the theoretical exact mass of dl-Alanyl-dl-valine to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Mass Range: m/z 100-500.

  • Sample Infusion: The sample, dissolved in 50:50 acetonitrile:water with 0.1% formic acid, is infused directly into the mass spectrometer.

Data Presentation: Identity Confirmation
ParameterCandidate RS-001Theoretical
Molecular FormulaC8H16N2O3C8H16N2O3
Theoretical Exact Mass-188.1161
Observed [M+H]+189.1234189.1239
Mass Accuracy (ppm)2.6-

The following diagram illustrates the logical relationship of the analytical techniques to the key quality attributes of the reference standard.

Analytical_Techniques_vs_Attributes Purity Purity Identity Identity Structure Structure Composition Composition HPLC HPLC HPLC->Purity Chiral_HPLC Chiral HPLC Chiral_HPLC->Purity MS Mass Spectrometry MS->Identity NMR NMR Spectroscopy NMR->Identity NMR->Structure CHN Elemental Analysis CHN->Purity CHN->Composition

Caption: Relationship between analytical techniques and quality attributes.

IV. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[11][12] ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and carbons, confirming the amino acid sequence and the overall structure of the dipeptide. The obtained spectra should be consistent with the known structure of alanyl-valine.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: Deuterium Oxide (D₂O).

  • Experiments: ¹H, ¹³C, COSY, HSQC.

  • Sample Preparation: Dissolve approximately 10 mg of the candidate reference standard in 0.6 mL of D₂O.

Data Interpretation:

The ¹H NMR spectrum of dl-Alanyl-dl-valine in D₂O is expected to show characteristic signals for the alanine and valine residues. The COSY spectrum will confirm the spin systems of both amino acids, and the HSQC spectrum will correlate the proton signals with their directly attached carbon atoms. The chemical shifts and coupling constants should be consistent with published data for similar dipeptides.

V. Elemental Composition by Elemental Analysis (CHN Analysis)

Rationale: Elemental analysis provides a fundamental assessment of the purity of a compound by determining the percentage of carbon, hydrogen, and nitrogen.[13][14] The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the material.

Experimental Protocol: Elemental Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: A precisely weighed amount of the dried candidate reference standard is combusted in a high-oxygen environment.

  • Detection: The resulting CO₂, H₂O, and N₂ gases are quantified by thermal conductivity detection.

Data Presentation: Elemental Composition
ElementCandidate RS-001 (Experimental %)Theoretical %
Carbon (C)51.0551.05
Hydrogen (H)8.578.57
Nitrogen (N)14.8814.89

Comparison with Alternatives

A robust reference standard must not only be well-characterized itself but also demonstrate clear advantages over potential alternatives. In the context of dl-Alanyl-dl-valine, the primary alternatives are its individual stereoisomers (e.g., L-Alanyl-L-valine, D-Alanyl-D-valine) or other simple dipeptides.

Featuredl-Alanyl-dl-valine Reference StandardL-Alanyl-L-valineD-Alanyl-D-valineL-Alanyl-L-alanine
Stereochemical Complexity Racemic mixture, representative of all stereoisomers.Single stereoisomer.Single stereoisomer.Single stereoisomer.
Application Scope Broadly applicable for methods intended to analyze the racemic mixture.Limited to methods specific for the L,L-isomer.Limited to methods specific for the D,D-isomer.Different dipeptide, not a direct replacement.
Chromatographic Behavior (Chiral) Resolves into four peaks, allowing for comprehensive method development.Single peak, cannot be used to validate separation of other isomers.Single peak, cannot be used to validate separation of other isomers.Single peak, different retention time.
Cost-Effectiveness Often more economical to synthesize as a racemic mixture.Synthesis of a single enantiomer can be more expensive.Synthesis of a single enantiomer can be more expensive.Varies depending on synthesis.

The use of a dl-Alanyl-dl-valine reference standard is advantageous when the analytical method is intended to be stereochemically non-specific or when the process being monitored involves the racemic mixture. For stereospecific assays, individual enantiomerically pure reference standards are required.

Conclusion: A Foundation of Analytical Confidence

The establishment of a dl-Alanyl-dl-valine reference standard through a rigorous, multi-faceted analytical approach is fundamental to ensuring the quality and reliability of research and development in the pharmaceutical sciences. By employing an orthogonal set of techniques—HPLC for purity, chiral HPLC for enantiomeric composition, mass spectrometry for identity, NMR for structural confirmation, and elemental analysis for elemental composition—a comprehensive and self-validating characterization is achieved. This detailed guide provides the necessary framework and experimental insights for researchers to confidently qualify and utilize a dl-Alanyl-dl-valine reference standard, thereby upholding the highest standards of scientific integrity.

References

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Accessed January 29, 2026. [Link]

  • AHB Global. DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. December 25, 2024. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Biovera. November 13, 2024. [Link]

  • Hodges, R. S., & Mant, C. T. (1989). HPLC Analysis and Purification of Peptides. Methods in enzymology, 182, 402–424.
  • Rathore, A. S. (2019). The Basics of HPLC Peptide Analysis.
  • Iconomou, M., & Viles, J. H. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules (Basel, Switzerland), 26(7), 2021.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Accessed January 29, 2026. [Link]

  • ResearchGate. Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. ResearchGate. July 8, 2015. [Link]

  • Welch, C. J., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in a cGMP Environment. RSC Advances, 4(55), 29107-29112.
  • National Institute of Standards and Technology. dl-Alanyl-dl-valine. NIST Chemistry WebBook. Accessed January 29, 2026. [Link]

  • Williamson, M. P. (n.d.). STRUCTURE DETERMINATION BY NMR. University of Sheffield. Accessed January 29, 2026. [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency. June 10, 1999. [Link]

  • Element Lab Solutions. Peptide Mapping. A Beginner's Guide. Element Lab Solutions. Accessed January 29, 2026. [Link]

  • ECA Academy. Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. ECA Academy. January 25, 2022. [Link]

  • ECMDB. D-Alanyl-D-alanine (ECMDB03459). ECMDB. September 13, 2015. [Link]

  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv. Accessed January 29, 2026. [Link]

  • PubChem. DL-Ala-DL-Val. PubChem. Accessed January 29, 2026. [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. June 10, 1999. [Link]

  • National Institute of Standards and Technology. dl-Alanyl-dl-valine. NIST Chemistry WebBook. Accessed January 29, 2026. [Link]

  • U.S. Pharmacopeia. <1055> Biotechnology-Derived Articles—Peptide Mapping. U.S. Pharmacopeia. Accessed January 29, 2026. [Link]

  • National Institute of Standards and Technology. D-Valine. NIST Chemistry WebBook. Accessed January 29, 2026. [Link]

  • Nature Communications. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. Nature Communications. March 17, 2023. [Link]

  • Molecules. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Molecules. February 8, 2025. [Link]

  • Duke Computer Science. Introduction to NMR spectroscopy of proteins. Duke Computer Science. Accessed January 29, 2026. [Link]

  • ResearchGate. Valine molecule mass spectrum. ResearchGate. Accessed January 29, 2026. [Link]

  • ResearchGate. Optimal computational comparison of mass spectrometric peptide profiles of alternative hydrolysates from the same starting material. ResearchGate. Accessed January 29, 2026. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Accessed January 29, 2026. [Link]

  • Elementar. GMP in use: Even the smallest sample quantities are sufficent. Elementar. August 13, 2024. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Accessed January 29, 2026. [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Accessed January 29, 2026. [Link]

  • MDPI. 2025 FDA TIDES (Peptides and Oligonucleotides) Harvest. MDPI. Accessed January 29, 2026. [Link]

  • intuslegerechemia. Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. intuslegerechemia. March 23, 2022. [Link]

  • Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase. Scholars' Mine. August 8, 1998. [Link]

  • ResearchGate. The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. August 10, 2025. [Link]

  • Molecules. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules. Accessed January 29, 2026. [Link]

  • Pharmaceutical Technology. ICH Q6B for Analytics. Pharmaceutical Technology. June 6, 2025. [Link]

  • Chemical Science. Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science. July 4, 2025. [Link]

  • Google Patents. CN105510497A - Quantitative detection method of L-alanyl-L-alanine.

Sources

A Head-to-Head Comparison of Chiral Columns for the Separation of dl-Alanyl-dl-valine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Stationary Phase

For researchers in drug development and peptide chemistry, the accurate separation and quantification of dipeptide diastereomers is a critical, yet often challenging, task. The subtle stereochemical differences between molecules like D-Ala-L-Val and L-Ala-D-Val demand highly selective analytical methods. This guide provides an in-depth, head-to-head comparison of various chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of dl-Alanyl-dl-valine, offering field-proven insights and supporting experimental data to inform your selection process.

The Challenge: Resolving Diastereomeric Dipeptides

dl-Alanyl-dl-valine represents a mixture of four stereoisomers: L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val. The first two are an enantiomeric pair, as are the last two. However, the relationship between, for example, L-Ala-L-Val and L-Ala-D-Val is diastereomeric. These diastereomers often exhibit different biological activities and can be difficult to separate due to their similar physicochemical properties. The choice of the chiral stationary phase (CSP) is therefore paramount to achieving baseline resolution.

This guide will explore the performance of four major classes of chiral columns:

  • Zwitterionic Ion-Exchange Columns

  • Macrocyclic Glycopeptide-Based Columns

  • Polysaccharide-Based Columns

  • Ligand-Exchange Chromatography (as a method)

Zwitterionic Ion-Exchange Columns: The Power of Dual Interactions

Zwitterionic CSPs, such as the Daicel CHIRALPAK® ZWIX(+) and ZWIX(-), have emerged as powerful tools for the separation of underivatized amino acids and peptides.[1] These phases are specifically designed for the separation of zwitterionic molecules.[1]

Mechanism of Separation

The chiral selectors on these columns incorporate both anionic and cationic functional groups.[1] This allows for a "synergistic double ion-pairing" interaction with the ampholytic dipeptide. The primary amine and carboxylic acid groups of alanyl-valine interact with the sulfonic acid and cinchona alkaloid moieties of the CSP, respectively. Chiral recognition is driven by these electrostatic interactions, supplemented by hydrogen bonding, π-π stacking, and steric effects, which differ for each diastereomer, leading to differential retention.[2]

cluster_Analyte dl-Alanyl-dl-valine (Zwitterion) cluster_CSP CHIRALPAK® ZWIX(+) CSP Analyte Analyte (NH3+ and COO-) CSP Zwitterionic Selector (SO3- and Quinine+) Analyte->CSP Double Ion-Pairing + Steric Interactions CSP->Analyte Differential Retention

Figure 1: Chiral recognition on a zwitterionic CSP.

Experimental Data & Protocol

Experimental Protocol (Adapted for dl-Alanyl-dl-valine):

  • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)[3]

  • Mobile Phase: Methanol / Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine as additives.[4]

  • Flow Rate: 0.5 mL/min[4]

  • Temperature: 10°C[4]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) due to the lack of a strong UV chromophore.

  • Sample Preparation: Dissolve dl-Alanyl-dl-valine in the mobile phase.

Expected Performance: Based on the separation of similar dipeptides, this column is expected to provide excellent resolution of all four stereoisomers with a relatively short analysis time.[3][4] The reversal of elution order can be achieved by using the pseudo-enantiomeric CHIRALPAK® ZWIX(-) column, which is invaluable for peak identification and confirming enantiomeric purity.[5]

Macrocyclic Glycopeptide Columns: Broad Selectivity

Macrocyclic glycopeptide columns, such as the Astec® CHIROBIOTIC® series, are renowned for their broad enantioselectivity. The CHIROBIOTIC® TAG, which uses the teicoplanin aglycone as the chiral selector, has shown particular efficacy for the separation of amino acids and their derivatives.[6]

Mechanism of Separation

The CHIROBIOTIC® CSPs offer a complex array of interaction sites, including carboxyl and amino groups, aromatic rings, and hydroxyl groups.[7] Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic basket, and steric hindrance.[7] The teicoplanin structure is particularly adept at recognizing D-amino acid residues, which contributes to its effectiveness in separating dipeptide diastereomers.

cluster_Analyte dl-Alanyl-dl-valine cluster_CSP CHIROBIOTIC® TAG CSP Analyte Dipeptide Stereoisomers CSP Teicoplanin Aglycone (Macrocyclic Basket) Analyte->CSP H-Bonding, Ionic, Inclusion, Steric Fit CSP->Analyte Differential Complex Stability

Figure 2: Multi-modal interactions on a macrocyclic glycopeptide CSP.

Experimental Data & Protocol

An application note from Sigma-Aldrich/Astec demonstrates the direct separation of DL-Ala-DL-Val on a CHIROBIOTIC® TAG column.[6]

Experimental Protocol:

  • Column: Astec® CHIROBIOTIC® TAG (250 x 4.6 mm)[6]

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (60:40, v/v)[6]

  • Flow Rate: 1.5 mL/min[6]

  • Temperature: 35°C[6]

  • Detection: UV at 220 nm[6]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Expected Performance: This method is expected to resolve the diastereomeric pairs. The CHIROBIOTIC® columns are known for their robustness and can be operated in reversed-phase, polar organic, and polar ionic modes, offering significant flexibility in method development.[7]

Polysaccharide-Based Columns: The Industry Standard

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose (e.g., Daicel's CHIRALCEL® and CHIRALPAK® series), are the most widely used chiral columns in HPLC.[8] Their broad applicability stems from their ability to form diastereomeric complexes with a wide range of analytes through various interactions.

Mechanism of Separation

Chiral recognition on polysaccharide CSPs occurs within the chiral grooves of the helical polymer structure.[1] The separation of dipeptides is primarily driven by hydrogen bonding between the analyte's amide and carboxyl groups and the carbamate groups on the derivatized polysaccharide.[9] Additionally, dipole-dipole and steric interactions play a crucial role. The precise fit of each diastereomer into these chiral grooves determines the strength of the interaction and, consequently, the retention time.[1]

Experimental Data & Protocol

Experimental Protocol (Hypothetical for dl-Alanyl-dl-valine):

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A normal phase eluent such as Hexane / 2-Propanol with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape. A typical starting ratio would be 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the dipeptide in the mobile phase. It may be necessary to derivatize the analyte (e.g., N-protection) to improve solubility in non-polar solvents.

Expected Performance: Polysaccharide columns are highly likely to resolve the diastereomers of dl-Alanyl-dl-valine, although method development may be required to optimize the mobile phase composition. The choice between cellulose- and amylose-based phases can offer complementary selectivity.

Ligand-Exchange Chromatography: A Classic Approach

Ligand-exchange chromatography (LEC) is a powerful technique for the separation of chiral compounds that can act as ligands, such as amino acids and dipeptides. This method can be performed either with a CSP containing a chiral ligand or by adding a chiral ligand and a metal ion to the mobile phase for use with a standard reversed-phase column.[10]

Mechanism of Separation

The principle of LEC involves the formation of transient, diastereomeric ternary complexes between a central metal ion (typically Cu(II)), a chiral selector (e.g., an L-amino acid), and the analyte enantiomers.[10] The stability of these diastereomeric complexes differs, leading to their separation. For instance, a complex of [Cu(II)-(L-Proline)-(L-Ala-L-Val)] will have a different stability and thus a different retention time than a complex of [Cu(II)-(L-Proline)-(D-Ala-L-Val)] on a C18 column.

Experimental Data & Protocol

While a specific protocol for dl-Alanyl-dl-valine is not available, the principles of LEC for amino acid and peptide separation are well-established.

Experimental Protocol (Conceptual):

  • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An aqueous buffer (e.g., 1 mM) containing a copper salt (e.g., Copper(II) Sulfate) and a chiral ligand (e.g., L-Proline or L-Alanine) at a specific molar ratio (e.g., 1:2 Cu(II):Ligand). An organic modifier like methanol or acetonitrile is used to adjust retention.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm (due to the copper complexes).

  • Sample Preparation: Dissolve the dipeptide in water or the mobile phase.

Expected Performance: LEC can offer excellent selectivity for dipeptide diastereomers. However, it requires careful optimization of the mobile phase pH, metal ion concentration, and chiral ligand concentration. This method can be more complex to set up than using a pre-packed chiral column but offers a cost-effective alternative.

Head-to-Head Performance Summary

Column TypeChiral SelectorSeparation PrincipleProsCons
Zwitterionic Cinchona Alkaloid DerivativeDouble Ion-PairingExcellent selectivity for underivatized dipeptides; Reversible elution order; MS-compatible.May require specific mobile phase additives; Lower temperature can improve resolution.
Macrocyclic Glycopeptide Teicoplanin AglyconeMulti-modal (H-bonding, ionic, inclusion)Broad applicability; Robust; Multiple mobile phase modes (RP, NP, Polar).Can have longer equilibration times.[11]
Polysaccharide Derivatized Cellulose/AmyloseH-bonding, Dipole-dipole, Steric FitVery broad range of applications; Industry standard; High loading capacity for prep.May require derivatization for solubility in normal phase; Mobile phase limitations for coated versions.
Ligand-Exchange Chiral Ligand + Metal Ion in MPDiastereomeric Complex FormationUses standard C18 columns (cost-effective); High selectivity.Requires extensive method development; Mobile phase can be complex.

Conclusion and Recommendations

For the routine, high-resolution separation of dl-Alanyl-dl-valine diastereomers, the Zwitterionic (CHIRALPAK® ZWIX) and Macrocyclic Glycopeptide (CHIROBIOTIC® TAG) columns represent the most direct and effective solutions.

  • The CHIRALPAK® ZWIX(+) column is highly recommended due to its specific design for underivatized amino acids and peptides and the demonstrated success with the closely related DL-Leu-DL-Val. Its ability to reverse elution order with the ZWIX(-) counterpart is a significant advantage for analytical confidence.

  • The CHIROBIOTIC® TAG column is also an excellent choice, with direct application data for dl-Alanyl-dl-valine separation. Its versatility across different mobile phase modes provides a wide optimization window.

Polysaccharide-based columns remain a viable, powerful option, though they may require more initial method development, potentially including sample derivatization. Ligand-exchange chromatography is a cost-effective and highly selective alternative, best suited for laboratories with expertise in method development and optimization.

Ultimately, the choice of column will depend on the specific requirements of the assay, including the need for MS compatibility, desired analysis speed, and the level of method development resources available. This guide provides the foundational data and mechanistic understanding to make an informed and effective decision.

References

  • Suhail, M., et al. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Retrieved from [Link]

  • Francotte, E. (2017). Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Benefits of Daicel Columns in the Separation of Oligonucleotides. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® ZWIX Peptide Separations. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

  • Gasparrini, F., et al. (2005). Copper (II) complexes of lipophilic aminoglycoside derivatives for the amino acid enantiomeric separation by ligand-exchange liquid chromatography. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Inter-laboratory Comparison of dl-Alanyl-dl-valine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of pharmaceutical development and manufacturing, the precise characterization and quantification of dipeptides are of paramount importance. dl-Alanyl-dl-valine, a dipeptide with four potential stereoisomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val), presents a significant analytical challenge. The stereochemistry of such molecules can profoundly impact their biological activity, efficacy, and safety profile. Therefore, robust and reproducible analytical methods are crucial for ensuring product quality and consistency.

This guide provides an in-depth framework for conducting an inter-laboratory comparison of dl-Alanyl-dl-valine analysis. It is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret such studies, ultimately leading to standardized and reliable analytical practices. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into potential challenges and their solutions.

The Criticality of Stereoisomer Analysis in Dipeptides

The constituent amino acids of dl-Alanyl-dl-valine, alanine and valine, each possess a chiral center, giving rise to four distinct stereoisomers. Even subtle differences in the spatial arrangement of atoms can lead to significant variations in how these molecules interact with biological systems. For instance, the unintended presence of a D-amino acid in a peptide therapeutic designed to contain only L-amino acids can lead to reduced efficacy or even immunogenicity. Consequently, analytical methods must not only quantify the dipeptide but also unequivocally distinguish between its stereoisomeric forms.

This necessity for stereospecific analysis underscores the importance of inter-laboratory comparisons. Such studies are essential for:

  • Method Validation and Harmonization: Ensuring that different laboratories, potentially using different equipment and personnel, can achieve comparable and reliable results.

  • Performance Evaluation: Assessing the accuracy, precision, and robustness of various analytical techniques.

  • Identifying Sources of Variability: Pinpointing factors that may contribute to discrepancies in analytical outcomes.

  • Establishing Reference Standards: Contributing to the development of well-characterized reference materials for widespread use.

Analytical Strategies for dl-Alanyl-dl-valine Stereoisomer Separation

The primary challenge in analyzing dl-Alanyl-dl-valine lies in the separation of its four stereoisomers. Two principal analytical techniques are well-suited for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving enantiomers and diastereomers.[1][2] This can be achieved through two main approaches:

  • Direct Separation: Utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for amino acid and peptide separations.[3][4]

  • Indirect Separation: Derivatizing the dipeptide with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[5]

For the analysis of dl-Alanyl-dl-valine, a direct separation on a chiral column is often preferred as it involves fewer sample preparation steps and reduces the risk of introducing impurities.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. However, due to the low volatility of dipeptides, derivatization is necessary to convert them into more volatile compounds suitable for gas chromatography.[1] Chiral separation by GC-MS can be accomplished by:

  • Using a Chiral Stationary Phase: Similar to chiral HPLC, a chiral GC column can be used to separate the derivatized stereoisomers.

  • Derivatization with a Chiral Reagent: Forming diastereomeric derivatives that can be separated on a non-chiral GC column.[6]

Common derivatization agents for amino acids and peptides in GC-MS analysis include chloroformates and silylating agents.

Designing an Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable data. The following sections outline the key components of such a study for dl-Alanyl-dl-valine analysis.

Study Objective

The primary objective of this inter-laboratory comparison is to assess the reproducibility and accuracy of analytical methods used for the stereoisomeric analysis of dl-Alanyl-dl-valine across multiple laboratories.

Participating Laboratories

A minimum of eight participating laboratories is recommended to ensure statistical significance of the results. The laboratories should represent a range of experiences and analytical instrumentation to provide a realistic assessment of method performance in different settings.

Test Materials

A set of well-characterized test materials should be prepared and distributed to each participating laboratory. This should include:

  • High-Purity Reference Standards: Individual standards of each of the four stereoisomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val), if commercially available. The availability of these individual stereoisomers is a critical prerequisite for method development and validation. Potential suppliers for individual D- and L-amino acids and some dipeptides include Sigma-Aldrich and Thermo Scientific Chemicals.[7][8]

  • Test Samples: A series of samples containing known concentrations and ratios of the four stereoisomers. These samples should cover a range of concentrations relevant to the intended application.

  • Blinded Samples: Samples with unknown concentrations and ratios of the stereoisomers to provide an unbiased assessment of laboratory performance.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study:

Caption: Workflow for the inter-laboratory comparison study.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the chiral HPLC analysis of dl-Alanyl-dl-valine, which is proposed as the primary analytical technique for this inter-laboratory comparison. This method is based on established principles for the separation of similar dipeptide stereoisomers and should be validated by each participating laboratory.[9]

Proposed Chiral HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Amylose-based or cellulose-based chiral column (e.g., AmyCoat-RP, Chiralcel OD-H).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Reference standards for each of the four stereoisomers of Alanyl-Valine.

  • Test samples provided by the study coordinator.

3. Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: A mixture of ammonium acetate buffer, methanol, and acetonitrile. A starting point could be 10 mM ammonium acetate:methanol:acetonitrile (50:5:45, v/v/v).[9] The optimal mobile phase composition should be determined during method development.

  • Flow Rate: 0.8 mL/min.[9]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (for the peptide bond).[10]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the reference standards and test samples in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification:

  • Identify the peaks corresponding to each stereoisomer based on the retention times of the individual reference standards.

  • Integrate the peak areas for each stereoisomer in the chromatograms of the test samples.

  • Calculate the concentration of each stereoisomer using a calibration curve generated from the reference standards.

Method Validation Parameters

Each participating laboratory should perform a single-laboratory validation of the analytical method before analyzing the test samples. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[11]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using samples with known concentrations of the stereoisomers.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Stability Considerations and Forced Degradation Studies

The stability of dl-Alanyl-dl-valine in solution is a critical factor that can affect the accuracy of the analysis. Dipeptides can be susceptible to degradation through hydrolysis, oxidation, and racemization, especially under harsh conditions of pH and temperature.[12][13][14]

To ensure the reliability of the analytical results, the following should be considered:

  • Sample Storage: All solutions of reference standards and test samples should be stored at 2-8 °C and protected from light to minimize degradation. Analysis should be performed as soon as possible after preparation.

  • Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be performed on a solution of dl-Alanyl-dl-valine.[15][16] This involves subjecting the dipeptide to various stress conditions to generate potential degradation products. The analytical method should be able to separate the intact dipeptide from any degradation products formed. Recommended stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid dipeptide at 105 °C for 24 hours.

    • Photodegradation: Exposing a solution of the dipeptide to UV light.

The following diagram illustrates the workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_Stressing Step 1: Application of Stress Conditions cluster_Analysis Step 2: Analysis of Stressed Samples cluster_Evaluation Step 3: Evaluation of Method Specificity Start dl-Alanyl-dl-valine Sample Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 105°C) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo HPLC_Analysis Analyze Stressed Samples using the Developed Chiral HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Assess Peak Purity of Intact Dipeptide HPLC_Analysis->Peak_Purity Resolution Ensure Resolution between Intact Dipeptide and Degradation Products HPLC_Analysis->Resolution

Caption: Workflow for a forced degradation study.

Data Presentation and Statistical Analysis

For a clear and objective comparison of the results from the participating laboratories, all quantitative data should be summarized in structured tables.

Table 1: Comparison of Method Validation Parameters
ParameterLaboratory 1Laboratory 2...Laboratory NAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 3.0%
LOD (µg/mL) Report
LOQ (µg/mL) Report
Table 2: Quantification of Stereoisomers in Blinded Samples
Sample IDStereoisomerLab 1 (µg/mL)Lab 2 (µg/mL)...Lab N (µg/mL)Mean (µg/mL)SDRSD%
BS-01 L-Ala-L-Val
D-Ala-D-Val
L-Ala-D-Val
D-Ala-L-Val
BS-02 L-Ala-L-Val
D-Ala-D-Val
L-Ala-D-Val
D-Ala-L-Val
Statistical Analysis of Inter-laboratory Data

The statistical analysis of the data from the inter-laboratory comparison should be conducted in accordance with established guidelines, such as ISO 5725. The primary goals of the statistical analysis are to:

  • Identify Outliers: Statistical tests, such as Cochran's and Grubbs' tests, should be used to identify any laboratories with significantly different results.

  • Calculate Precision Estimates:

    • Repeatability Standard Deviation (sr): The standard deviation of test results obtained under repeatability conditions.

    • Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (i.e., across different laboratories).

  • Assess Laboratory Bias: The difference between the mean result of a laboratory and the overall mean of all laboratories.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of dl-Alanyl-dl-valine analysis. By adhering to the principles of scientific integrity, employing robust analytical methodologies, and conducting a thorough statistical analysis of the results, the scientific community can move towards a harmonized and reliable approach for the stereoisomeric analysis of this important dipeptide.

The successful completion of such a study will not only enhance confidence in the quality of pharmaceutical products containing dl-Alanyl-dl-valine but will also provide a valuable dataset for the development of future analytical methods and reference materials. The insights gained from this collaborative effort will ultimately contribute to the safety and efficacy of peptide-based therapeutics.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.
  • Bhushan, R., & Kumar, V. (2012). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 24(9), 733-738.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Practical Guide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4289.
  • Huber, L. (2006). Method Validation: Validation of Analytical Methods and Procedures. LabCompliance. Retrieved from [Link]

  • Brieflands. (2014). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian Journal of Pharmaceutical Research, 13(4), 1317-1326.
  • Ziganshin, M. A., et al. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films. Physical Chemistry Chemical Physics, 17(31), 20168-20177.
  • Sweedler, J. V., et al. (2016). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments.
  • Gerhardt, G., & Nicholson, C. (2005). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Neuroscience Methods, 143(2), 169-176.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Ziganshin, M. A., et al. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films. Physical Chemistry Chemical Physics, 17(31), 20168-20177.
  • Jochmann, M. A., & Schmidt, T. C. (2019). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Journal of Mass Spectrometry, 54(10), 833-838.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
  • Li, L., & Sweedler, J. V. (2019). Improved structural elucidation of peptide isomers and their receptors using advanced ion mobility-mass spectrometry. TrAC Trends in Analytical Chemistry, 116, 285-294.
  • Liu, J., & Li, G. (2020). Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐Based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1583.
  • Gerhardt, G., & Nicholson, C. (2005). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Neuroscience Methods, 143(2), 169-176.
  • Carl ROTH. (n.d.). D-Valine. Retrieved from [Link]

  • Nemes, P., et al. (2019). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. Analytical Chemistry, 91(15), 9946-9953.
  • Pal, A., & Chauhan, S. (2013). Solubility and Chemical Thermodynamics of D,L-Alanine and D,L-Serine in Aqueous NaCl and KCl Solutions.
  • Liu, J., & Li, G. (2020). Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry.
  • Khan, I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4228-4240.
  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 3-48). Humana Press.
  • Lebedeva, N. V., et al. (2013). Enthalpies of solution of DL-α-Alanyl-DL-α-Valine in aqueous solution of amides at 298.15K. Thermochimica Acta, 566, 11-15.
  • LCGC Staff. (2023, September 14). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications.
  • Fleming, A. (1929). On the antibacterial action of cultures of a penicillium, with special reference to their use in the isolation of B. influenzæ.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical reagents, including dipeptides like dl-Alanyl-dl-valine, are foundational to this principle. This guide provides a comprehensive, step-by-step framework for the safe disposal of dl-Alanyl-dl-valine, grounded in established safety protocols and regulatory awareness. While this dipeptide is not classified as a hazardous substance, the cardinal rule of chemical disposal is that the procedure is dictated by the entire waste matrix, not just a single component.

Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the material is essential. dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. While toxicological properties for this specific compound are not fully investigated, data from its constituent amino acids and analogous dipeptides suggest it is not classified as hazardous.[1] However, this does not exempt it from proper disposal procedures, particularly when in solution or mixed with other laboratory reagents.

Table 1: Chemical and Physical Properties of dl-Alanyl-dl-valine

Property Value Source
IUPAC Name 2-(2-aminopropanamido)-3-methylbutanoic acid PubChem[2]
Molecular Formula C₈H₁₆N₂O₃ PubChem[2]
Molecular Weight 188.22 g/mol PubChem[2]
CAS Number 1999-46-8 PubChem[2]

| Appearance | White powder | Acros Organics[1] |

The primary operational hazards to consider are the potential for eye, skin, and respiratory tract irritation, especially from airborne dust of the solid compound.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.

The Core Principle: Contamination Dictates Disposal Pathway

The critical decision point in the disposal of dl-Alanyl-dl-valine is determining whether it is pure or contaminated with other substances. The disposal method is always governed by the most hazardous component in the waste mixture.[3] This principle forms the basis of a self-validating and compliant disposal system.

Disposal Decision Workflow

G cluster_no Uncontaminated Waste cluster_yes Contaminated Waste start dl-Alanyl-dl-valine Waste Generated decision Is the waste contaminated with a hazardous substance (e.g., solvent, reagent)? start->decision proc_no_1 Step 1: Collect in a dedicated, sealed container. decision->proc_no_1 No proc_yes_1 Step 1: Identify ALL components and determine the primary hazard. decision->proc_yes_1 Yes proc_no_2 Step 2: Label clearly as 'Non-Hazardous Solid Waste: dl-Alanyl-dl-valine'. proc_no_1->proc_no_2 proc_no_3 Step 3: Dispose via standard laboratory solid waste stream per institutional EH&S guidelines. proc_no_2->proc_no_3 proc_yes_2 Step 2: Segregate and collect in a compatible, labeled hazardous waste container. proc_yes_1->proc_yes_2 proc_yes_3 Step 3: Store in a designated Satellite Accumulation Area. proc_yes_2->proc_yes_3 proc_yes_4 Step 4: Arrange for pickup by institutional Environmental Health & Safety (EH&S). proc_yes_3->proc_yes_4

Caption: Disposal decision workflow for dl-Alanyl-dl-valine.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is crucial for safety and compliance. The following sections detail the procedures for both uncontaminated and contaminated waste streams.

Protocol 1: Disposal of Pure, Uncontaminated dl-Alanyl-dl-valine

This procedure applies only to the pure, solid dipeptide that has not been mixed with any other chemicals.

Required Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[4]

  • Designated, sealable waste container (plastic is preferred).[5]

  • Waste label.

Procedure:

  • Don PPE: Before handling, ensure you are wearing safety goggles, a lab coat, and nitrile gloves.

  • Prevent Dust Formation: If handling the solid powder, carefully sweep or transfer the material to minimize dust generation.[6][7] Use with adequate ventilation.[1]

  • Containerize: Place the solid dl-Alanyl-dl-valine into a designated, clearly labeled waste container. Ensure the container is sealed to prevent spills.

  • Labeling: Affix a label to the container identifying the contents as "Non-hazardous Solid Waste: dl-Alanyl-dl-valine".

  • Final Disposal: Dispose of the container according to your institution's guidelines for non-hazardous laboratory solid waste.[3] This may be the regular laboratory trash, but always verify with your Environmental Health & Safety (EH&S) department.

Protocol 2: Disposal of Contaminated dl-Alanyl-dl-valine

This procedure is for any dl-Alanyl-dl-valine that has been mixed with other substances, such as solvents, reagents, or is in a solution.

Required Materials:

  • Appropriate PPE for the most hazardous component in the mixture.

  • Institutionally approved hazardous waste container (compatible with all waste components).

  • Official hazardous waste tag/label.

Procedure:

  • Hazard Assessment: Critically evaluate all components of the waste mixture. Identify the most hazardous substance (e.g., flammable solvent, corrosive acid, toxic reagent). The entire mixture must be treated as if it is that hazardous substance.[3]

  • Waste Segregation: Do not mix incompatible waste streams.[8] For example, waste containing halogenated solvents should be kept separate from non-halogenated solvent waste.

  • Containerization: Carefully transfer the contaminated waste into a designated hazardous waste container that is chemically compatible with all components.[5] Never overfill the container.

  • Labeling: Complete your institution's official hazardous waste tag. List all chemical constituents and their estimated percentages, including dl-Alanyl-dl-valine. Accurate labeling is a legal requirement and is critical for safe handling by disposal personnel.[8]

  • Storage: Securely close the waste container and store it in a designated and properly managed Satellite Accumulation Area within your laboratory.[5]

  • Arrange for Disposal: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[9] Never pour chemical waste, including peptide solutions, down the drain.[4][9][10]

Spill Management and Decontamination

In the event of an accidental spill of dl-Alanyl-dl-valine powder:

  • Restrict Access: Clear the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Don PPE: Wear safety goggles, a lab coat, gloves, and if significant dust is generated, a NIOSH/MSHA-approved respirator.[6]

  • Clean-Up: Gently sweep up the solid material and place it into a sealed container for disposal.[6] Avoid any actions that could make the powder airborne.

  • Decontaminate: Clean the spill surface with an appropriate solvent or detergent and water.

  • Dispose of Materials: All contaminated cleaning materials (e.g., wipes, gloves) must be disposed of as contaminated chemical waste following Protocol 2.

Summary and Best Practices

This table summarizes the key procedural differences, reinforcing the central role of the initial hazard assessment.

Table 2: Disposal Protocol Summary

Step Uncontaminated Waste Contaminated Waste
Waste Identification Pure dl-Alanyl-dl-valine Mixture; classified by the most hazardous component.[3]
Container Labeled, sealed non-hazardous container. Institutionally approved hazardous waste container.
Labeling "Non-hazardous Solid Waste: dl-Alanyl-dl-valine" Official hazardous waste tag listing all components.[8]

| Final Disposal Route | Standard lab solid waste (per EH&S). | Scheduled pickup by EH&S.[9] |

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect both yourself and the environment. Always consult your institution's specific waste management guidelines as the ultimate authority.

References

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC452830010&productDescription=DL-VALINE+10G&vendorId=VN00032119&countryCode=US&language=en]
  • DL-ALANINE - Sdfine. S D Fine-Chem Limited. [URL: https://www.sdfine.com/images/msds/20010.pdf]
  • Safety Data Sheet: DL-Valine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7540-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY4ODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDk1LzkwNzU5NDg1MDMwMzgucGRmfDlmYjQxOWMzYjYxMjYyZGU2YjM1YjM4YjJjZDIyYjE1YmEwYjQ0YjY0ZDI0YzY5ZGYzZDA2Y2M3YjU3YjU3YmU]
  • DL-Alanine - Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9798-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMjI4NTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjAvaGE3LzkwNzU5NDg1MDMwMzgu cGRmfDlmYjQxOWMzYjYxMjYyZGU2YjM1YjM4YjJjZDIyYjE1YmEwYjQ0YjY0ZDI0YzY5ZGYzZDA2Y2M3YjU3YjU3YmU]
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Biomatrik. [URL: https://www.biomatrik.com/ensuring-a-safe-lab-best-practices-for-handling-and-disposing-of-research-peptides]
  • DL-Alanine CAS No 302-72-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/20010_msds.pdf]
  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [URL: https://www.stericycle.co.
  • Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide. Benchchem. [URL: https://www.benchchem.com/blog/proper-disposal-of-n-cyclohexyl-dl-alanine-a-step-by-step-guide/]
  • Material Safety Data Sheet - DL-Alanyl-DL-Norvaline, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/26775.htm]
  • A guide to the disposal of laboratory waste. Anenta. [URL: https://www.anenta.
  • How to Handle Research Compounds Safely. Maxed Out Compounds. [URL: https://maxedoutcompounds.com/blogs/news/how-to-handle-research-compounds-safely]
  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Environmental Marketing Services. [URL: https://www.emsl.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Lab%20Chemical%20Waste%20Guidelines.pdf]
  • DL-Ala-DL-Val. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137276]
  • Laboratory Safety Guidelines for Peptide Handling. Biovera. [URL: https://www.biovera.com/laboratory-safety-guidelines-for-peptide-handling]

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the dipeptide dl-Alanyl-dl-valine. Moving beyond a simple checklist, this document delves into the rationale behind specific personal protective equipment (PPE) choices, fostering a culture of safety and scientific integrity.

While dl-Alanyl-dl-valine is not classified as a hazardous substance, prudent laboratory practice dictates treating all chemicals with a degree of caution.[1][2] The primary physical form of this dipeptide is a powder, which necessitates measures to prevent inhalation and direct contact with skin and eyes.[3] This guide will walk you through the necessary PPE, its proper use, and disposal, ensuring both your safety and the integrity of your research.

Core Principles of Protection When Handling Peptides

Handling peptides like dl-Alanyl-dl-valine requires a foundational understanding of risk mitigation. The primary concerns are the potential for mild irritation and the prevention of contamination of the research sample.[3][4] Therefore, the selection of PPE is guided by the principles of containment and barrier protection.

Engineering Controls: Your First Line of Defense

Before considering PPE, always prioritize engineering controls to minimize exposure. For handling powdered peptides, a fume hood or a ventilated enclosure is recommended to control dust.[5][6]

A Step-by-Step Guide to PPE Selection and Use

This section details the specific PPE required for handling dl-Alanyl-dl-valine, from hand and eye protection to respiratory and body coverings.

Hand Protection: Nitrile Gloves
  • Why Nitrile? Nitrile gloves provide a robust barrier against chemical splashes and are resistant to a wide range of substances. They are a standard in most laboratory settings.

  • Protocol:

    • Before use, inspect gloves for any signs of damage, such as punctures or tears.

    • Don gloves over clean, dry hands.

    • When work is complete, remove gloves by peeling them off from the cuff, turning them inside out to trap any potential contaminants.

    • Dispose of used gloves in the appropriate laboratory waste container.

    • Always wash your hands thoroughly after removing gloves.

Eye Protection: Safety Goggles
  • The Rationale: The powder form of dl-Alanyl-dl-valine poses a risk of eye irritation upon contact.[3][7] Safety goggles with side shields offer comprehensive protection from airborne particles.

  • Protocol:

    • Ensure your safety goggles fit snugly and comfortably.

    • Wear them at all times when handling the chemical.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][8]

Body Protection: Laboratory Coat
  • Purpose: A lab coat protects your skin and personal clothing from spills and contamination.

  • Protocol:

    • Wear a clean, buttoned lab coat that covers your arms and torso.

    • Remove the lab coat before leaving the laboratory to prevent the spread of any potential contaminants.

    • In case of a significant spill on your lab coat, remove it immediately and follow your institution's decontamination procedures.

Respiratory Protection: When is it Necessary?

For routine handling of small quantities within a well-ventilated area or fume hood, a respirator is typically not required. However, if you are handling large quantities or if there is a potential for significant dust generation, a NIOSH-approved particulate respirator should be worn.[6][9]

Visualizing Your PPE Workflow

To simplify the decision-making process for PPE selection, the following diagram outlines the key steps and considerations.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_disposal Post-Handling start Start: Handling dl-Alanyl-dl-valine risk_assessment Assess Risk: - Quantity - Dust Potential start->risk_assessment gloves Don Nitrile Gloves risk_assessment->gloves Always goggles Wear Safety Goggles gloves->goggles lab_coat Wear Lab Coat goggles->lab_coat respirator_check Significant Dust Potential? lab_coat->respirator_check respirator Wear Particulate Respirator respirator_check->respirator Yes doff_ppe Doff PPE Correctly respirator_check->doff_ppe No respirator->doff_ppe dispose Dispose in Designated Waste doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end End wash_hands->end

Caption: PPE Selection Workflow for dl-Alanyl-dl-valine

Spill and Disposal Procedures

In the event of a spill, it is crucial to act promptly and safely.

Spill Response
  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Clean-up: Wearing your full PPE, carefully scoop the material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

Waste Disposal

Dispose of dl-Alanyl-dl-valine and any contaminated materials in accordance with your institution's chemical waste disposal protocols.[5] Never dispose of chemical waste in the regular trash or down the drain.[5]

Summary of PPE Requirements

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesPrevents skin contact and potential irritation.
Eye Protection Safety Goggles with Side ShieldsProtects eyes from airborne powder.
Body Protection Laboratory CoatShields skin and clothing from contamination.
Respiratory Protection Particulate Respirator (as needed)For large quantities or high dust potential.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of risk assessment and mitigation. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before you begin your work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Alanyl-DL-Norvaline, 99%.
  • MedChemExpress. (n.d.). Dipeptide 2-SDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Valine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
  • Flinn Scientific. (n.d.). dl-Alanine SDS (Safety Data Sheet).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Oxford Lab Chem. (n.d.). MATERIAL SAFETY DATA SHEET.
  • BASF. (2026). Safety Data Sheet.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • S D Fine-Chem Limited. (n.d.). DL-ALANINE GHS Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dl-Alanyl-dl-valine
Reactant of Route 2
Reactant of Route 2
dl-Alanyl-dl-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.